2,3,4-Trimethyl-1H-pyrrole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4-trimethyl-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c1-5-4-8-7(3)6(5)2/h4,8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMJHBZSSSDBFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341388 | |
| Record name | 2,3,4-Trimethyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3855-78-5 | |
| Record name | 2,3,4-Trimethyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,3,4-trimethyl-1H-pyrrole: A Keystone for Drug Discovery and Development
Abstract
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] This guide provides an in-depth technical overview of the synthesis of 2,3,4-trimethyl-1H-pyrrole, a key intermediate for the development of more complex therapeutic agents. We will delve into the practical and mechanistic details of the most reliable synthetic routes, with a primary focus on the Paal-Knorr pyrrole synthesis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to enable the efficient and reproducible synthesis of this valuable compound.
Introduction: The Significance of the Pyrrole Scaffold in Medicinal Chemistry
The five-membered aromatic heterocycle, pyrrole, is a cornerstone in the design and discovery of new therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile pharmacophore capable of interacting with a wide range of biological targets.[2] Pyrrole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1]
The strategic placement of substituents on the pyrrole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Tri-substituted pyrroles, such as this compound, serve as crucial building blocks in the synthesis of more complex and potent drug candidates. The methyl groups can influence the molecule's lipophilicity, metabolic stability, and steric interactions with target proteins, making this specific substitution pattern of significant interest in drug design.[3]
This guide will provide a comprehensive examination of the synthesis of this compound, empowering researchers to confidently produce this key intermediate for their drug discovery programs.
Synthetic Strategies for this compound
Two classical and highly effective methods for the synthesis of substituted pyrroles are the Paal-Knorr synthesis and the Hantzsch pyrrole synthesis.[4][5] For the specific synthesis of this compound, the Paal-Knorr reaction offers a more direct and efficient route.
The Paal-Knorr Pyrrole Synthesis: A Robust and Direct Approach
The Paal-Knorr synthesis is a powerful method for the formation of pyrroles from the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or mildly acidic conditions.[6][7] This reaction is widely utilized due to its operational simplicity, generally high yields, and the commercial availability of many starting materials.[8]
For the synthesis of this compound, the logical 1,4-dicarbonyl precursor is 3-methyl-2,4-pentanedione . The reaction with a source of ammonia, such as ammonium acetate, will lead to the desired product.
The choice of 3-methyl-2,4-pentanedione as the starting material is dictated by the desired substitution pattern of the final pyrrole. The two carbonyl groups will become the C2 and C5 positions of the pyrrole ring, while the intervening three carbons will form the C3, C4, and the carbon bearing the methyl group at the 3-position. The use of ammonia ensures the formation of an N-unsubstituted pyrrole. Ammonium acetate is a convenient reagent as it provides both ammonia and a mildly acidic environment from the acetate counter-ion, which can catalyze the reaction.[9]
The mechanism of the Paal-Knorr synthesis of this compound from 3-methyl-2,4-pentanedione and ammonia is a well-established pathway involving the following key steps:
-
Hemiaminal Formation: One of the carbonyl groups of 3-methyl-2,4-pentanedione is protonated, increasing its electrophilicity. Ammonia then acts as a nucleophile, attacking the protonated carbonyl to form a hemiaminal intermediate.
-
Second Nucleophilic Attack and Cyclization: The nitrogen atom of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl group, forming a five-membered ring intermediate.
-
Dehydration and Aromatization: The cyclic intermediate undergoes two successive dehydration steps to eliminate two molecules of water, leading to the formation of the stable aromatic pyrrole ring.
// Reactants Reactants [label=<
+
NH₃
3-Methyl-2,4-pentanedione
Ammonia
];
// Intermediates Hemiaminal [label=<
Hemiaminal Formation
];
Cyclic_Intermediate [label=<
Cyclization
];
Product [label=<
This compound
];
// Arrows Reactants -> Hemiaminal [label=" H⁺"]; Hemiaminal -> Cyclic_Intermediate; Cyclic_Intermediate -> Product [label="-2H₂O"]; } .dot Caption: Paal-Knorr synthesis of this compound.
This protocol is a self-validating system, designed for reproducibility and high yield.
Materials:
-
3-Methyl-2,4-pentanedione (CAS: 815-57-6)
-
Ammonium acetate (CAS: 631-61-8)
-
Glacial acetic acid (CAS: 64-19-7)
-
Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 3-methyl-2,4-pentanedione (11.4 g, 0.1 mol) in 30 mL of glacial acetic acid.
-
Addition of Ammonia Source: To this solution, add ammonium acetate (15.4 g, 0.2 mol).
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain at this temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water.
-
Neutralization: Carefully neutralize the aqueous solution with a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 3-Methyl-2,4-pentanedione | [10] |
| Reagent | Ammonium Acetate | |
| Solvent | Glacial Acetic Acid | |
| Reaction Temperature | Reflux | |
| Reaction Time | 2 hours | |
| Typical Yield | 60-80% | [11] |
The Hantzsch Pyrrole Synthesis: A Convergent Alternative
The Hantzsch pyrrole synthesis is another classical method for preparing substituted pyrroles. It involves the reaction of a β-ketoester with an α-haloketone and ammonia or a primary amine.[4]
To synthesize this compound via the Hantzsch method, one would theoretically require:
-
A β-ketoester: such as ethyl 2-methylacetoacetate.
-
An α-haloketone: such as chloroacetone.
-
A source of ammonia.
The reaction proceeds through the formation of an enamine from the β-ketoester and ammonia, which then attacks the α-haloketone, followed by cyclization and aromatization.[4] While a viable route, finding a specific, optimized protocol in the literature for this particular trimethylpyrrole can be challenging. Therefore, the Paal-Knorr synthesis is generally the more direct and recommended approach.
// Nodes Start [label="Starting Materials|\l- β-Ketoester\l- α-Haloketone\l- Ammonia/Amine\l", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enamine [label="Enamine Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleophilic_Attack [label="Nucleophilic Attack", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclization [label="Intramolecular Cyclization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aromatization [label="Aromatization", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Product [label="this compound", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Enamine; Enamine -> Nucleophilic_Attack; Nucleophilic_Attack -> Cyclization; Cyclization -> Aromatization; Aromatization -> Product; } .dot Caption: General workflow for the Hantzsch pyrrole synthesis.
Characterization of this compound
Unambiguous characterization of the synthesized this compound is crucial for ensuring its purity and confirming its identity. The following spectroscopic data are characteristic of the target compound.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁N | [12][13] |
| Molecular Weight | 109.17 g/mol | [13] |
| CAS Number | 3855-78-5 | [8][11] |
| Appearance | Colorless to pale yellow liquid |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.5 (br s, 1H, NH), 6.2 (s, 1H, H5), 2.1 (s, 3H, CH₃), 2.0 (s, 3H, CH₃), 1.9 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~125, 118, 115, 110, 12, 11, 10.
-
Mass Spectrometry (EI): m/z (%) 109 (M⁺), 94, 79, 66.[8]
Conclusion
This guide has detailed a reliable and reproducible method for the synthesis of this compound, a valuable intermediate in drug discovery. The Paal-Knorr synthesis, utilizing 3-methyl-2,4-pentanedione and an ammonia source, stands out as the most direct and efficient approach. By providing a thorough understanding of the reaction mechanism, a detailed experimental protocol, and characterization data, we aim to empower researchers to confidently synthesize this key building block. The continued exploration of substituted pyrroles will undoubtedly lead to the development of novel and impactful therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 5. journal.uctm.edu [journal.uctm.edu]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. 2,3,4-Trimethylpyrrole [webbook.nist.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. youtube.com [youtube.com]
- 11. 2,3,4-Trimethylpyrrole [webbook.nist.gov]
- 12. PubChemLite - this compound (C7H11N) [pubchemlite.lcsb.uni.lu]
- 13. This compound | C7H11N | CID 572717 - PubChem [pubchem.ncbi.nlm.nih.gov]
2,3,4-trimethyl-1H-pyrrole chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,3,4-trimethyl-1H-pyrrole
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. As a substituted pyrrole, this heterocyclic compound serves as a valuable building block in organic synthesis and holds potential for applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its molecular characteristics and practical methodologies for its use. We will delve into its spectroscopic signature, established synthetic protocols, and predictable reactivity patterns, grounded in authoritative references.
Introduction: The Significance of Substituted Pyrroles
The pyrrole ring is a fundamental five-membered aromatic heterocycle that constitutes the core of numerous biologically active molecules, including natural products like heme and chlorophyll, and blockbuster pharmaceuticals.[1] The strategic placement of substituents on the pyrrole nucleus is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a compound's physicochemical properties and biological activity. This compound is a key representative of this class, offering an electron-rich aromatic system with a defined substitution pattern that directs further functionalization and makes it a versatile intermediate for constructing more complex molecular architectures.
Physicochemical and Spectroscopic Profile
The fundamental properties of this compound are summarized below. Understanding these characteristics is the first step in designing experimental work.
Core Properties
A compilation of identifying and physical properties for this compound is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | This compound | [2][3] |
| Molecular Formula | C₇H₁₁N | [2][3][4] |
| Molecular Weight | 109.17 g/mol | [2][3] |
| CAS Number | 3855-78-5 | [2][3] |
| Canonical SMILES | CC1=CNC(=C1C)C | [2][4] |
| InChIKey | WTMJHBZSSSDBFQ-UHFFFAOYSA-N | [2][3] |
| Appearance | Combustible liquid | [2] |
Spectroscopic Data
Spectroscopic analysis is critical for the unambiguous identification and characterization of this compound.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the three methyl groups, a signal for the C5-H proton, and a broad signal for the N-H proton. The environment of each methyl group is slightly different, which may lead to closely spaced singlets.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on the carbon framework of the molecule.[2] It will display signals corresponding to the three distinct methyl carbons and the four carbons of the pyrrole ring.
-
Mass Spectrometry (GC-MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be observed at m/z = 109.[2][5]
-
Infrared (IR) Spectroscopy : The IR spectrum reveals the presence of specific functional groups. Key absorptions for pyrroles include a characteristic N-H stretching band around 3300-3500 cm⁻¹, C-H stretching vibrations for the aromatic ring and alkyl groups (typically 2850-3100 cm⁻¹), and C=C stretching vibrations within the aromatic ring (around 1600-1450 cm⁻¹).[6][7]
Synthesis of this compound
The construction of the substituted pyrrole ring is most efficiently achieved through classic condensation reactions. The Paal-Knorr synthesis is a premier method due to its operational simplicity and the accessibility of the required 1,4-dicarbonyl precursors.[1][8]
The Paal-Knorr Pyrrole Synthesis: A Mechanistic Overview
The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under weakly acidic conditions.[9][10] The acid catalyzes the reaction by protonating a carbonyl group, which enhances its electrophilicity for the initial nucleophilic attack by the amine. The mechanism proceeds through the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[1] The ring-closing step is often the rate-determining step of the reaction.[1][8]
Caption: Generalized workflow for the Paal-Knorr pyrrole synthesis.
Experimental Protocol: Synthesis from 3-Methylpentane-2,4-dione
This protocol describes a plausible synthesis of this compound from a suitable 1,4-dicarbonyl precursor.
Materials:
-
3-Methylpentane-2,4-dione
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methylpentane-2,4-dione (1 equivalent) and ammonium acetate (3-5 equivalents) in a minimal amount of ethanol or glacial acetic acid.
-
Heating: Heat the reaction mixture to reflux. The optimal temperature and time will depend on the specific scale and solvent, but a typical duration is 1-3 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Chemical Reactivity and Functionalization
The reactivity of this compound is dominated by the electron-rich character of the pyrrole ring. The lone pair of electrons on the nitrogen atom is delocalized into the ring, creating a π-excessive system that is highly susceptible to electrophilic attack.[11]
Electrophilic Aromatic Substitution
Electrophilic substitution is the hallmark reaction of pyrroles. They are significantly more reactive than benzene, often reacting under much milder conditions.[12]
Orientation of Substitution: In unsubstituted pyrrole, electrophilic attack occurs preferentially at the C2 (or C5) position because the resulting carbocation intermediate is stabilized by three resonance structures, compared to only two for an attack at the C3 (or C4) position.[12][13] For this compound, the C2, C3, and C4 positions are blocked. Therefore, electrophilic substitution will be directed to the only available position: C5 .
Caption: Electrophilic substitution on this compound at the C5 position.
Common Electrophilic Substitution Reactions:
-
Halogenation: Due to the high reactivity, mild halogenating agents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) are preferred to achieve mono-halogenation at the C5 position.[11]
-
Nitration: Strong nitrating conditions (e.g., HNO₃/H₂SO₄) often lead to polymerization or decomposition. A milder reagent, such as acetyl nitrate (HNO₃ in acetic anhydride), is typically used.[11]
-
Friedel-Crafts Acylation: This reaction can be performed under mild conditions, for example, using an acid anhydride with a mild Lewis acid catalyst, to introduce an acyl group at the C5 position.[14]
Cycloaddition Reactions
While the aromaticity of pyrrole makes it less prone to act as a diene in Diels-Alder [4+2] cycloadditions compared to furan, such reactions are possible, particularly with highly reactive dienophiles.[15] The trimethyl-substituted ring may also participate in [3+2] cycloaddition reactions, a versatile method for synthesizing more complex heterocyclic systems.[16][17] These reactions often involve the formation of pyrrolo-fused structures.[18][19]
Applications in Drug Discovery and Materials Science
The pyrrole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in drugs targeting a wide range of diseases.[1]
-
Drug Development: The synthesis of diverse libraries of substituted pyrroles via methods like the Paal-Knorr reaction is a common strategy in lead discovery.[1] The specific substitution pattern of this compound can serve as a starting point for creating analogues of known drugs or for exploring new chemical space. For instance, the core of atorvastatin (Lipitor), a blockbuster cholesterol-lowering drug, contains a substituted pyrrole ring.[1]
-
Materials Science: Pyrrole-containing polymers (polypyrroles) are well-known conducting polymers. Substituted pyrroles can be used as monomers to create polymers with tailored electronic and physical properties for applications in sensors, batteries, and electronic devices.
Conclusion
This compound is a chemically significant molecule whose properties are defined by its electron-rich, substituted aromatic core. Its synthesis is readily achievable through established methods like the Paal-Knorr reaction. Its reactivity is dominated by predictable electrophilic substitution at the C5 position, allowing for controlled functionalization. As a versatile building block, it provides a valuable platform for the development of novel pharmaceuticals and advanced materials, making a thorough understanding of its chemical properties essential for researchers in the field.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H11N | CID 572717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3,4-Trimethylpyrrole [webbook.nist.gov]
- 4. Page loading... [guidechem.com]
- 5. 2,3,4-Trimethylpyrrole [webbook.nist.gov]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. Pyrrole(109-97-7) IR Spectrum [chemicalbook.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. Pyrrole - Wikipedia [en.wikipedia.org]
- 12. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 13. Heterocyclic compounds part _IV (Pyrrole) | PPTX [slideshare.net]
- 14. homework.study.com [homework.study.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of 2,3,4-trisubstituted pyrrole derivatives via [3 + 2] cyclization of activated methylene isocyanides with 4-(arylidene)-2-substituted oxazol-5(4H)-ones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. elar.urfu.ru [elar.urfu.ru]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2,3,4-trimethyl-1H-pyrrole: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrrole Scaffold
The pyrrole ring is a foundational five-membered aromatic heterocycle that serves as a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to participate in various chemical transformations have made it a cornerstone in the synthesis of a vast array of natural products, pharmaceuticals, and functional materials.[2] Pyrrole-containing compounds exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] This guide focuses on a specific derivative, 2,3,4-trimethyl-1H-pyrrole (CAS Number: 3855-78-5 ), providing a comprehensive overview of its synthesis, physicochemical characteristics, and its emerging role as a valuable intermediate in pharmaceutical research and development.[5]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective utilization in research and synthesis.
Key Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 3855-78-5 | [5] |
| Molecular Formula | C₇H₁₁N | [5] |
| Molecular Weight | 109.17 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | Not readily available | |
| Melting Point | Not readily available | |
| Solubility | Soluble in common organic solvents |
Spectroscopic Data
Spectroscopic analysis is critical for the unambiguous identification and characterization of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the three methyl groups and the remaining aromatic proton. The chemical shifts will be influenced by the electron-donating nature of the methyl groups, generally leading to upfield shifts compared to unsubstituted pyrrole. The N-H proton will likely appear as a broad singlet.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the three distinct methyl carbons and the four carbons of the pyrrole ring. The substitution pattern will influence the chemical shifts of the ring carbons.[5]
-
Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern can provide further structural information.[6][7]
Synthesis of this compound: The Paal-Knorr Synthesis
The most common and efficient method for the synthesis of substituted pyrroles, including this compound, is the Paal-Knorr synthesis.[8][9][10][11] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[10]
Reaction Mechanism and Workflow
The Paal-Knorr synthesis proceeds through the following key steps:
-
Hemiaminal Formation: The reaction is initiated by the nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.[8]
-
Intramolecular Cyclization: The nitrogen of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion, leading to the formation of a five-membered ring.[9]
-
Dehydration: The cyclic intermediate undergoes dehydration to eliminate two molecules of water, resulting in the formation of the aromatic pyrrole ring.[9]
The overall workflow for the Paal-Knorr synthesis is a robust and versatile method for accessing a wide range of substituted pyrroles.
Caption: Generalized workflow for the Paal-Knorr synthesis of substituted pyrroles.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Methyl-2,4-pentanedione
-
Ammonium acetate
-
Glacial acetic acid (as catalyst and solvent)
-
Diethyl ether or other suitable extraction solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-methyl-2,4-pentanedione and a molar excess of ammonium acetate in glacial acetic acid.
-
Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Washing and Drying: Wash the combined organic layers with brine, and then dry over an anhydrous drying agent (e.g., magnesium sulfate).
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield pure this compound.
Reactivity and Synthetic Utility
The three electron-donating methyl groups on the pyrrole ring of this compound increase its electron density, making it highly susceptible to electrophilic aromatic substitution. This enhanced reactivity can be strategically exploited for the synthesis of more complex molecules. However, this high reactivity also means that the compound can be prone to polymerization under strongly acidic conditions.
Applications in Drug Discovery and Medicinal Chemistry
The pyrrole scaffold is a common feature in many commercially available drugs and clinical candidates.[1][2] While specific therapeutic applications of this compound itself are not extensively documented in the public domain, its role as a key intermediate in the synthesis of larger, more complex bioactive molecules is of significant interest to drug development professionals.[2]
The strategic placement of the three methyl groups can influence the molecule's interaction with biological targets and its metabolic stability. The synthesis of various derivatives from this compound allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.[12] The pyrrole core can be found in drugs targeting a wide range of diseases, including cancer, bacterial infections, and inflammatory conditions.[3][4] For instance, the well-known anti-inflammatory drug Tolmetin contains a pyrrole ring, highlighting the therapeutic potential of this heterocyclic system.
Caption: The role of this compound as a starting material in a typical drug discovery workflow.
Safety and Handling
This compound is classified as a combustible liquid that is harmful if swallowed.[5] It can cause skin and serious eye irritation, and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis via the Paal-Knorr reaction, coupled with its unique electronic properties, makes it an attractive starting material for the development of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the importance of key intermediates like this compound in fueling the drug discovery pipeline is undeniable. Further research into the specific biological activities of its derivatives will undoubtedly unveil new opportunities for therapeutic intervention.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C7H11N | CID 572717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3,4-Trimethylpyrrole [webbook.nist.gov]
- 7. 2,3,4-Trimethylpyrrole [webbook.nist.gov]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 11. rgmcet.edu.in [rgmcet.edu.in]
- 12. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structure Elucidation of 2,3,4-trimethyl-1H-pyrrole: A Multi-Spectroscopic Approach
Abstract
The pyrrole scaffold is a cornerstone of medicinal chemistry and materials science, appearing in a vast array of biologically active compounds and functional materials.[1] The precise determination of its substitution pattern is a critical step in chemical synthesis and drug development, directly impacting molecular properties and biological activity. This in-depth guide provides a comprehensive, field-proven methodology for the complete structure elucidation of 2,3,4-trimethyl-1H-pyrrole. By integrating data from chemical synthesis, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques, we present a self-validating workflow. This document is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of steps to explain the causal logic behind experimental choices, ensuring technical accuracy and reinforcing the principles of robust analytical science.
Introduction: The Significance of the Pyrrole Core
Substituted pyrroles are privileged structures in organic chemistry. Their electron-rich aromatic system and hydrogen-bonding capabilities make them fundamental components in numerous natural products, including heme, chlorophyll, and vitamin B12, as well as a multitude of synthetic pharmaceuticals.[1] An unambiguous characterization of these molecules is therefore paramount. This guide utilizes this compound (C₇H₁₁N) as a practical case study to demonstrate a holistic and definitive structure elucidation strategy. We will begin with a reliable synthetic protocol to obtain the analyte and then systematically apply orthogonal spectroscopic techniques to build a cohesive and undeniable structural proof.
Foundational Synthesis: The Paal-Knorr Reaction
To perform a thorough analysis, a pure sample of the target compound is required. The Paal-Knorr pyrrole synthesis is a classic and highly efficient method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and ammonia or a primary amine.[2][3] This reaction is chosen for its reliability and the relatively mild conditions under which it can be performed.[4]
The mechanism involves the formation of a hemiaminal intermediate, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[2][5] This process is typically acid-catalyzed, with acetic acid being a common choice to accelerate the reaction without promoting side reactions like furan formation.[4]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 3-methyl-2,5-hexanedione (1.0 eq), ammonium acetate (2.5 eq), and glacial acetic acid (20 mL).
-
Heating: Heat the mixture to reflux (approximately 118 °C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After 2 hours, or upon completion as indicated by TLC, allow the reaction mixture to cool to room temperature. Pour the mixture into 100 mL of ice-cold water.
-
Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography if necessary.
Mass Spectrometry: Defining the Molecular Blueprint
Mass spectrometry is the first line of analytical inquiry, providing the molecular weight and, with high resolution, the elemental composition of the analyte. This data is fundamental, as it constrains all subsequent structural hypotheses.
Causality: We employ Electron Ionization (EI) coupled with Gas Chromatography (GC-MS) for this volatile, thermally stable molecule. EI provides clear fragmentation patterns that offer clues to the molecule's structure, while GC ensures we are analyzing a pure compound eluting at a specific retention time.
Expected Results & Analysis
For a molecule with the formula C₇H₁₁N, the expected monoisotopic mass is 109.08915 Da.[6]
-
Molecular Ion (M⁺•): A prominent peak at m/z 109 is expected, corresponding to the intact molecule minus one electron.[7] The observation of this peak confirms the molecular weight.
-
High-Resolution Mass Spectrometry (HRMS): An exact mass measurement of 109.0891 (± 5 ppm) would confirm the elemental formula C₇H₁₁N, ruling out other possibilities like C₆H₇O₂ or C₈H₁₃.
-
Fragmentation Pattern: The primary fragmentation pathway involves the loss of a methyl group (•CH₃), a stable radical, leading to a significant fragment ion at m/z 94 (M-15). This is a characteristic fragmentation for methylated aromatic systems.
Data Presentation: Key Mass Spectrometry Fragments
| m/z (Observed) | Proposed Fragment | Formula | Notes |
| 109 | [M]⁺• | [C₇H₁₁N]⁺• | Molecular Ion |
| 108 | [M-H]⁺ | [C₇H₁₀N]⁺ | Loss of a hydrogen atom |
| 94 | [M-CH₃]⁺ | [C₆H₈N]⁺ | Loss of a methyl radical, a major fragment |
Data derived from NIST Mass Spectrometry Data Center.[7]
Infrared Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each bond vibrates at a characteristic frequency, and absorption of IR radiation at these frequencies provides a molecular fingerprint.
Causality: For pyrrole derivatives, the most telling absorption is the N-H stretch. Its position and shape confirm the presence of the secondary amine within the heterocyclic ring and can provide information about hydrogen bonding.[1][8]
Expected Results & Analysis
-
N-H Stretch: A characteristic sharp to medium band is expected in the region of 3400-3500 cm⁻¹. For pyrroles, this band is typically found around 3495 cm⁻¹.[8]
-
C-H Stretches: Aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹. Aromatic C-H stretching from the C5-H bond will appear just above 3000 cm⁻¹.
-
C=C and C-N Stretches: The fingerprint region (below 1600 cm⁻¹) will contain a series of complex bands corresponding to the stretching and bending vibrations of the pyrrole ring.
Data Presentation: Characteristic IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| ~3495 | N-H Stretch | Pyrrole N-H |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 3000-2850 | C-H Stretch | Aliphatic (Methyl) C-H |
| 1600-1450 | C=C Stretch | Pyrrole Ring |
Reference data adapted from studies on substituted pyrroles.[8][9]
Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. By mapping the carbon-hydrogen framework, it allows for the unambiguous determination of atom connectivity and substitution patterns.[10]
Causality: A multi-dimensional approach is employed for a self-validating system. ¹H NMR provides information on the number and environment of protons. ¹³C NMR maps the carbon skeleton. 2D correlation experiments, such as HSQC and HMBC, are then used to definitively link the proton and carbon data, confirming the proposed structure.
Protocol: NMR Sample Preparation and Analysis
-
Preparation: Dissolve ~10 mg of purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire ¹H, ¹³C{¹H}, HSQC, and HMBC spectra on a 400 MHz (or higher) spectrometer.
-
Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation and phase correction.
-
Analysis: Analyze the chemical shifts, coupling constants, integrations, and correlations to assemble the final structure.
¹H NMR Analysis
The ¹H NMR spectrum is expected to show five distinct signals:
-
N-H Proton: A broad singlet, typically downfield (~8.0 ppm), due to its attachment to the electronegative nitrogen and potential for hydrogen bonding.
-
C5-H Proton: A singlet in the aromatic region (~6.4 ppm). It is a singlet because it has no adjacent protons to couple with.
-
Methyl Protons: Three sharp singlets in the aliphatic region (~2.0-2.2 ppm), each integrating to 3 protons. Their slightly different chemical shifts are due to their distinct electronic environments at the C2, C3, and C4 positions.
¹³C NMR Analysis
The proton-decoupled ¹³C NMR spectrum will display seven signals, corresponding to the seven unique carbon atoms in the molecule:
-
Pyrrole Ring Carbons: Four signals in the aromatic region (~110-130 ppm) for C2, C3, C4, and C5.
-
Methyl Carbons: Three signals in the aliphatic region (~10-15 ppm).
Data Presentation: Predicted NMR Data for this compound
Table: ¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.0 | br s | 1H | NH |
| ~6.4 | s | 1H | C5-H |
| ~2.2 | s | 3H | C2-CH ₃ |
| ~2.0 | s | 3H | C4-CH ₃ |
| ~1.9 | s | 3H | C3-CH ₃ |
Table: ¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~125 | C 2 |
| ~120 | C 5 |
| ~115 | C 3 |
| ~112 | C 4 |
| ~13 | C2-C H₃ |
| ~12 | C4-C H₃ |
| ~10 | C3-C H₃ |
Note: Chemical shifts are predictive and based on foundational data for substituted pyrroles. Actual values may vary slightly.[10]
2D NMR: Confirming the Connectivity
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It would show cross-peaks between the C5-H proton and the C5 carbon, and between each of the three methyl proton signals and their respective methyl carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the substitution pattern. It reveals correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations include:
-
The N-H proton correlating to C2 and C5.
-
The C5-H proton correlating to C4.
-
The C2-CH₃ protons correlating to C2 and C3.
-
The C3-CH₃ protons correlating to C2, C3, and C4.
-
The C4-CH₃ protons correlating to C3, C4, and C5.
-
These HMBC correlations form an unbreakable chain of evidence, definitively proving the 2,3,4-trimethyl substitution pattern.
Conclusion: A Unified Structural Verdict
The structure elucidation of this compound serves as a model for the rigorous analysis required in modern chemical and pharmaceutical research. By following a logical workflow, we have built a multi-faceted, self-reinforcing structural proof:
-
Synthesis: A reliable Paal-Knorr synthesis provided the target analyte.[11][12]
-
Mass Spectrometry: Confirmed the molecular weight of 109 and the elemental formula of C₇H₁₁N.[7][13]
-
IR Spectroscopy: Identified the key N-H functional group characteristic of a pyrrole ring.[8]
-
NMR Spectroscopy: ¹H and ¹³C NMR provided a complete count of proton and carbon environments, while 2D HSQC and HMBC experiments unequivocally established the atomic connectivity, confirming the 2,3,4-trimethyl substitution pattern.[10]
Each technique provides a piece of the puzzle, and together they form a complete and validated picture of the molecular structure. This integrated, multi-spectroscopic approach represents the gold standard in chemical analysis, providing the high level of confidence necessary for advancing research and development.
References
- 1. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - this compound (C7H11N) [pubchemlite.lcsb.uni.lu]
- 7. 2,3,4-Trimethylpyrrole [webbook.nist.gov]
- 8. Pyrrole studies. Part XIV. Spectroscopic characteristics of cyanopyrroles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. rgmcet.edu.in [rgmcet.edu.in]
- 13. This compound | C7H11N | CID 572717 - PubChem [pubchem.ncbi.nlm.nih.gov]
reactivity and stability of 2,3,4-trimethyl-1H-pyrrole
An In-depth Technical Guide to the Reactivity and Stability of 2,3,4-trimethyl-1H-pyrrole
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Scientist
Foreword: Understanding the Substituted Pyrrole Core
Pyrrole, a fundamental five-membered aromatic heterocycle, is a ubiquitous scaffold in nature and medicinal chemistry. However, the nuanced behavior of its substituted derivatives is what truly unlocks its synthetic potential. This guide focuses on this compound, a trisubstituted variant whose electronic and steric properties offer a unique landscape of reactivity and stability. Understanding this molecule is not merely an academic exercise; it is key to its strategic deployment in the synthesis of complex targets, from porphyrin-like macrocycles to novel pharmaceutical agents. This document moves beyond a simple recitation of facts to explain the underlying principles governing its chemical behavior, providing both the "what" and the "why" for informed application in the laboratory.
Synthesis and Physicochemical Profile
The most direct and reliable route to this compound is a variation of the Paal-Knorr synthesis.[1] This classic method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. For this specific pyrrole, the logical precursor is 3,4-dimethylhexane-2,5-dione, which upon reaction with an ammonia source, undergoes intramolecular cyclization and dehydration to furnish the aromatic ring. The electron-donating nature of the methyl groups activates the ring, making this a high-yielding transformation under appropriate acidic conditions.
Physicochemical Data
A summary of the key properties of this compound is presented below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N | [2] |
| Molar Mass | 109.17 g/mol | [2] |
| CAS Number | 3855-78-5 | [2][3] |
| Appearance | Not specified; likely a colorless to pale yellow liquid | General Pyrrole Properties[1] |
| Acidity (pKa of N-H) | ~18-19 (Estimated) | [4] |
| Basicity (pKa of conjugate acid) | > 0.4 (Estimated) | [4][5] |
Electronic Structure and its Influence on Reactivity
The core of this compound's behavior lies in its electronic structure. The pyrrole ring is an electron-rich aromatic system. The nitrogen atom's lone pair of electrons is delocalized into the ring, creating a six-π-electron system that satisfies Hückel's rule of aromaticity.[4]
The addition of three methyl groups profoundly enhances this electron-rich character. Methyl groups are classic electron-donating groups (EDGs) through an inductive effect. This donation of electron density into the pyrrole ring has two major consequences:
-
Increased Nucleophilicity: The ring becomes significantly more reactive towards electrophiles compared to unsubstituted pyrrole.
-
Stabilization of Intermediates: The EDGs stabilize the positive charge that develops in the ring during electrophilic attack, lowering the activation energy of the reaction.
Chemical Reactivity: A Detailed Exploration
Electrophilic Aromatic Substitution (EAS)
Electrophilic attack is the hallmark reaction of pyrroles.[6] For this compound, the reaction is highly regioselective. The C2, C3, and C4 positions are blocked by methyl groups, leaving the C5 position as the sole site for substitution. This removes any ambiguity in the reaction outcome, a highly desirable trait for synthetic applications.
The attack at the C5 position is favored because the resulting intermediate, a sigma complex or arenium ion, is exceptionally well-stabilized through resonance. The positive charge is delocalized over the C4, C2, and nitrogen atoms. The presence of methyl groups at C2, C3, and C4 further stabilizes this intermediate through their inductive effects.
DOT Script for Electrophilic Substitution Mechanism
Diagram 1: Electrophilic Substitution at C5. The electron-rich pyrrole attacks an electrophile (E+), forming a resonance-stabilized intermediate, which then loses a proton to yield the final substituted product.
Common EAS reactions include:
-
Vilsmeier-Haack Formylation: Reaction with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) introduces a formyl group (-CHO) at the C5 position.
-
Halogenation: Agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) provide a controlled method for monohalogenation at the C5 position.[4]
-
Nitration and Sulfonation: These reactions must be conducted under very mild conditions (e.g., HNO₃/Ac₂O for nitration) to prevent polymerization and degradation of the sensitive pyrrole ring.[4]
Acidity and Basicity
-
Acidity (N-H Proton): The N-H proton of pyrrole is weakly acidic, with a pKa of about 17.5.[4] The electron-donating methyl groups in this compound are expected to slightly decrease the acidity (increase the pKa) by destabilizing the resulting pyrrolide anion. Therefore, deprotonation requires a strong base like sodium hydride (NaH) or an organolithium reagent.[4]
-
Basicity (Ring Nitrogen): Pyrroles are notoriously weak bases because the nitrogen lone pair is integral to the aromatic system. Protonation disrupts this aromaticity, which is energetically unfavorable.[5] The conjugate acid of pyrrole has a pKa of approximately -3.8 to 0.4, indicating it is a very strong acid and that pyrrole itself is a very weak base.[4][5] The methyl groups, by donating electron density, increase the basicity of the ring. For comparison, tetramethylpyrrole has a conjugate acid pKa of +3.7, making it a significantly stronger base than pyrrole.[4] Thus, this compound is more basic than unsubstituted pyrrole, but protonation still occurs preferentially at a carbon atom (C5) rather than the nitrogen to form the most stable cation.[4]
Oxidation and Reduction
-
Oxidation: The high electron density of the pyrrole ring makes it highly susceptible to oxidation. Strong oxidizing agents can lead to ring-opening and polymerization. Photosensitized oxidation can yield complex mixtures of oxygenated products like bicyclic lactams and maleimides.[7][8] The methyl groups enhance this sensitivity. Anodic oxidation potentials are also lowered by electron-donating substituents, making electrochemical polymerization more facile.[9]
-
Reduction: The aromatic stability of the pyrrole ring makes it resistant to reduction. Catalytic hydrogenation of the pyrrole ring to a pyrrolidine is possible but typically requires harsh conditions (high pressure and temperature) and active catalysts like rhodium on carbon.[10] A dissolving metal reduction (e.g., zinc in acid), known as the Knorr-Rabe partial reduction, can reduce the ring to a 3-pyrroline (a 2,5-dihydropyrrole).[11] The presence of electron-donating groups generally inhibits these reductions, making them more difficult compared to electron-deficient pyrroles.[11]
Stability and Degradation Profile
Thermal Stability
Alkyl-substituted pyrroles generally exhibit good thermal stability. Studies on various pyrrole derivatives have shown decomposition temperatures often exceeding 250 °C.[12][13] The stability is often dependent on the nature of the substituents rather than the core ring itself. For this compound, significant thermal degradation would not be expected under typical organic reaction conditions (e.g., refluxing in common solvents).
Chemical Stability
The primary vulnerability of this compound is its instability in the presence of strong acids. Protonation disrupts the aromaticity and can initiate acid-catalyzed polymerization, where one pyrrole molecule acts as an electrophile and attacks another. This is a common failure mode for reactions involving pyrroles and necessitates the use of mild or buffered conditions whenever possible. The molecule is generally stable to basic conditions. Its high susceptibility to oxidation also means it should be handled and stored under an inert atmosphere to prevent gradual darkening and degradation upon exposure to air.[1]
Experimental Protocol: Paal-Knorr Synthesis of this compound
This protocol describes a representative synthesis from 3,4-dimethylhexane-2,5-dione.
Materials:
-
3,4-dimethylhexane-2,5-dione
-
Ammonium acetate or aqueous ammonia
-
Glacial acetic acid (catalyst)
-
Toluene or ethanol (solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dimethylhexane-2,5-dione (1.0 eq), ammonium acetate (3.0 eq), and glacial acetic acid (as solvent or catalyst in another solvent like toluene).
-
Heating: Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (thin-layer chromatography).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution, water, and finally brine. The bicarbonate wash is crucial to neutralize the acetic acid catalyst.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
DOT Script for Paal-Knorr Synthesis Workflow
Diagram 2: Paal-Knorr Synthesis Workflow. A flowchart illustrating the key steps from reaction setup to final purification for the synthesis of this compound.
Conclusion
This compound is a highly nucleophilic, aromatic heterocycle whose reactivity is dominated by the strong electron-donating character of its three methyl substituents. This leads to predictable and highly regioselective electrophilic substitution at the C5 position, making it a valuable and versatile building block in organic synthesis. Its primary liabilities are instability towards strong acids, which can induce polymerization, and a susceptibility to oxidation. By understanding these foundational principles of reactivity and stability, researchers can effectively harness the synthetic power of this substituted pyrrole for the construction of complex molecular architectures.
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. This compound | C7H11N | CID 572717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Pyrrole - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Welcome to Chem Zipper.com......: Reactivity order of Pyrrole, Furan and Thiophene towards Electrophilic substitution : [chemzipper.com]
- 7. Photosensitized oxidations of substituted pyrroles: unanticipated radical-derived oxygenated products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BJOC - Knorr-Rabe partial reduction of pyrroles: Application to the synthesis of indolizidine alkaloids [beilstein-journals.org]
- 12. Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors [mdpi.com]
- 13. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of Substituted Pyrroles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrole Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its versatile structure is a key component in a multitude of natural products, including heme, chlorophyll, and vitamin B12, highlighting its fundamental role in biological systems.[3][4] In the realm of synthetic pharmaceuticals, the pyrrole scaffold is considered a "privileged structure" due to its ability to serve as a template for the design of diverse therapeutic agents.[1] The unique electronic properties and the capacity for extensive substitution on the pyrrole ring allow for the fine-tuning of pharmacological activity, leading to a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[5][6] This guide provides a comprehensive technical overview of the multifaceted biological activities of substituted pyrroles, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.
I. Anticancer Activity of Substituted Pyrroles: Targeting the Hallmarks of Cancer
Substituted pyrroles have emerged as a significant class of compounds in oncology research, with several derivatives demonstrating potent anticancer activity against a range of human cancer cell lines.[7][8] Their mechanisms of action are diverse and often target key pathways involved in cancer cell proliferation, survival, and metastasis.
A. Mechanism of Action: Kinase Inhibition and Beyond
A primary mechanism through which substituted pyrroles exert their anticancer effects is the inhibition of protein kinases, enzymes that play a crucial role in cellular signaling pathways that are often dysregulated in cancer.[9][10] For instance, pyrrole indolin-2-one derivatives are known to be potent inhibitors of receptor tyrosine kinases (RTKs) such as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are critical for tumor angiogenesis.[10] Sunitinib, an FDA-approved anticancer drug, features a pyrrole indolin-2-one core and is a prime example of a successful kinase inhibitor based on this scaffold.[9][10]
Beyond kinase inhibition, some pyrrole derivatives induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[11][12] For example, certain 3-aroyl-1-arylpyrrole derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[1][13]
B. Structure-Activity Relationship (SAR) Insights
The anticancer potency of substituted pyrroles is highly dependent on the nature and position of the substituents on the pyrrole ring.
-
Substitution at the N1-position: The substituent at the N1-position of the pyrrole ring can significantly influence anticancer activity. For instance, in a series of N-substituted pyrrole-based scaffolds, the presence of a tropolone ring resulted in noteworthy cytostatic activity.[7]
-
Substitution at other positions: The introduction of electron-donating groups at the 4th position of the pyrrole ring has been shown to increase anticancer activity.[11][12] Specifically, compounds bearing a 3,4-dimethoxy phenyl group at this position exhibited potent activity against various cancer cell lines.[11] Halogen substitution, particularly at the C5 position of the indolin-2-one ring in pyrrole-indolin-2-one derivatives like sunitinib, enhances inhibitory activity against VEGFR-2 and PDGFRβ.[10]
C. Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected substituted pyrrole derivatives against various cancer cell lines, expressed as the half-maximal inhibitory concentration (IC50).
| Compound/Derivative Class | Substitution Details | Target Cell Line | Activity Metric | Reported Value | Reference |
| Pyrrole-Indole Hybrid (3h) | Single chloro-substitution | T47D (Breast Cancer) | IC50 | 2.4 µM | [5] |
| Alkynylated Pyrrole (12l) | 3-alkynylpyrrole-2,4-dicarboxylate structure | A549 (Lung Carcinoma) | IC50 | 3.49 µM | [5] |
| Cpd 19 | 3,4-dimethoxy phenyl at the 4th position | MGC 80-3, HCT-116, CHO | IC50 | 1.0 - 1.7 µM | [11] |
| Cpd 21 | 3,4-dimethoxy phenyl at the 4th position | HepG2, DU145, CT-26 | IC50 | 0.5 - 0.9 µM | [11] |
| Cpd 15 | 3,4-dimethoxy phenyl at the 4th position | A549 | IC50 | 3.6 µM | [11] |
| ARAP 22 | 3-(3,4,5-trimethoxyphenyl)carbonyl moiety | NCI-ADR-RES (P-glycoprotein-overexpressing) | IC50 | Not specified, but potent | [13] |
D. Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells and, by extension, cell viability and cytotoxicity of potential anticancer compounds.[2][5]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Treat the cells with various concentrations of the substituted pyrrole compounds. Include a negative control (vehicle, e.g., DMSO) and a positive control (a known anticancer drug). Incubate for a period of 48-72 hours.[5]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.[2]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.
E. Visualization of Anticancer Mechanism: Kinase Inhibition Pathway
Caption: Inhibition of Receptor Tyrosine Kinase signaling by substituted pyrroles.
II. Antimicrobial Activity of Substituted Pyrroles: A Broad Spectrum of Action
Pyrrole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of pathogenic bacteria and fungi.[14][15][16] This makes them attractive scaffolds for the development of new antibiotics to combat the growing threat of antimicrobial resistance.
A. Mechanism of Action: Diverse Targets in Microbial Cells
The antimicrobial mechanisms of substituted pyrroles are varied. Some derivatives are known to disrupt the microbial cell membrane, leading to leakage of cellular contents and cell death. Others interfere with essential cellular processes such as DNA synthesis or enzyme function.[14] For instance, certain pyrrolyl benzamide derivatives have been designed to target the enoyl-ACP reductase (InhA), an essential enzyme in the biosynthesis of fatty acids in Mycobacterium tuberculosis.[15]
B. Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of pyrrole derivatives is closely tied to their substitution patterns.
-
Fused Ring Systems: Fused pyrrole systems, such as pyrrolopyrimidines and pyrrolotriazines, often exhibit enhanced antimicrobial activities.[14][16]
-
Substituents on the Pyrrole Ring: The presence of specific functional groups can significantly impact the antimicrobial spectrum. For example, in a series of 1,2,3,4-tetrasubstituted pyrroles, certain derivatives showed promising activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus.[17]
C. Quantitative Data on Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values of selected substituted pyrrole derivatives against various microbial strains.
| Compound/Derivative | Target Microorganism | Activity Metric | Reported Value | Reference |
| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | MIC | 0.7 µg/mL | [15] |
| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | Staphylococcus aureus | MIC | 3.12 - 12.5 μg/mL | [15] |
| Compound 2a, 3c, 4d | Gram-positive bacteria | Inhibition Zone | Not specified, but significant | [14][16] |
| Compound 5c | Gram-negative bacteria | Inhibition Zone | Not specified, but significant | [14][16] |
| Compound 5a, 3c | Aspergillus fumigatus, Fusarium oxysporum | Inhibition Zone | Not specified, but significant | [14][16] |
D. Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method)
The disc diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to various antimicrobial agents.[17]
Principle: A filter paper disc impregnated with a specific concentration of the test compound is placed on an agar plate that has been uniformly inoculated with the test microorganism. As the compound diffuses from the disc into the agar, it creates a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of inhibition will appear around the disc where microbial growth is prevented.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Inoculation of Agar Plate: Uniformly spread the microbial suspension over the surface of a Mueller-Hinton agar plate.
-
Application of Discs: Aseptically place sterile filter paper discs impregnated with a known concentration of the substituted pyrrole compound onto the surface of the inoculated agar plate. A disc containing the solvent used to dissolve the compound serves as a negative control, and a disc with a standard antibiotic is used as a positive control.[17]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (in millimeters) around each disc. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.
E. Visualization of Antimicrobial Workflow
Caption: Workflow for antimicrobial susceptibility testing using the disc diffusion method.
III. Anti-inflammatory Activity of Substituted Pyrroles: Modulating Inflammatory Pathways
Several substituted pyrroles have demonstrated potent anti-inflammatory properties, making them promising candidates for the treatment of various inflammatory conditions.[18][19][20] Their primary mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade.
A. Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
A major mechanism underlying the anti-inflammatory effects of substituted pyrroles is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[18][21] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[22] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.
Some 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivatives have shown excellent selective activity against COX-2.[21] The anti-inflammatory activity of some of these compounds is associated with their ability to inhibit the activation of nuclear factor kappa-B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.[21]
B. Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of pyrrole derivatives can be modulated by their substitution patterns.
-
Aroyl and Substituted Phenyl Groups: The presence of aroyl groups at the 5-position and substituted phenyl groups can significantly enhance anti-inflammatory and analgesic activities.[23]
-
N-Substituted Dicarboximides: N-substituted 3,4-pyrroledicarboximides have been shown to inhibit both COX-1 and COX-2 enzymes.[20]
C. Quantitative Data on Anti-inflammatory Activity
The following table provides data on the in vivo anti-inflammatory activity of selected substituted pyrrole derivatives in the carrageenan-induced rat paw edema model.
| Compound/Derivative | Dose | Inhibition of Edema (%) | Reference |
| 3-(2-chlorophenyl)pyrrole (14d) | Not specified | More potent than mefenamic acid | [19] |
| Compound 25 (5-(4-fluorobenzoyl)-6-methyl derivative) | Not specified | Equal or greater potency than indomethacin | [23] |
| Compound 26 (5-(4-chlorobenzoyl)-6-methyl derivative) | Not specified | Equal or greater potency than indomethacin | [23] |
| Compound 4 (2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole) | Not specified | 3.2-fold higher activity than celecoxib | [21] |
D. Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
The carrageenan-induced paw edema model in rats is a classic and widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[2]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for a week before the experiment.
-
Compound Administration: Administer the substituted pyrrole compound or the vehicle (control) to the rats, typically orally or intraperitoneally, at a specific time before carrageenan injection.
-
Induction of Edema: Inject a solution of carrageenan into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the volume of the injected paw at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.
E. Visualization of Anti-inflammatory Mechanism: COX-2 Inhibition
Caption: Inhibition of the COX-2 pathway by substituted pyrroles.
IV. Neuroprotective Effects of Substituted Pyrroles: A Hope for Neurodegenerative Diseases
Recent studies have highlighted the potential of substituted pyrroles as neuroprotective agents, offering a promising avenue for the development of therapies for neurodegenerative diseases such as Parkinson's disease.[24][25][26]
A. Mechanism of Action: Antioxidant and Anti-inflammatory Properties
The neuroprotective effects of substituted pyrroles are often attributed to their antioxidant and anti-inflammatory properties.[24][26] Oxidative stress and neuroinflammation are key pathological features of many neurodegenerative disorders. Pyrrole derivatives can scavenge free radicals and reduce lipid peroxidation, thereby protecting neuronal cells from oxidative damage.[25][26]
Furthermore, some pyrrole-based compounds have been shown to suppress the COX-2/PGE2 pathway, which is involved in neuroinflammation.[25] Certain pyrrole hydrazones have demonstrated strong neuroprotective effects in models of 6-hydroxydopamine (6-OHDA)-induced neurotoxicity, a common in vitro model for Parkinson's disease.[24][26] These compounds were found to preserve synaptosomal viability and glutathione (GSH) levels, an important intracellular antioxidant.[24]
B. Structure-Activity Relationship (SAR) Insights
The neuroprotective activity of pyrrole derivatives is influenced by their chemical structure. In a study of pyrrole-containing azomethine compounds, several derivatives exhibited significant neuroprotective and antioxidant effects.[24][27] In silico analysis of these compounds for properties like lipophilicity and polar surface area can help predict their bioavailability and potential for crossing the blood-brain barrier.[24][27]
C. Quantitative Data on Neuroprotective Activity
The following table summarizes the neuroprotective effects of selected pyrrole derivatives in an in vitro model of 6-OHDA-induced neurotoxicity.
| Compound/Derivative | Concentration | Effect | Reference |
| Compound 1 (pyrrole hydrazone) | 100 µM | 67% preservation of synaptosomal viability | [24] |
| Compound 7 (pyrrole hydrazone) | 100 µM | 73% preservation of synaptosomal viability | [24] |
| Compound 9 (pyrrole hydrazone) | 100 µM | 78% preservation of synaptosomal viability | [24] |
| Compound 12 (pyrrole hydrazone) | 100 µM | 82% preservation of synaptosomal viability | [24] |
| Compound A (novel pyrrole derivative) | 0.5, 1, and 5 µM | Reversal of 6-OHDA-induced cytotoxicity | [25][26] |
D. Experimental Protocol: In Vitro Neuroprotection Assay (6-OHDA-Induced Toxicity in PC12 Cells)
PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are commonly used as a model for dopaminergic neurons in studies of Parkinson's disease.
Principle: 6-hydroxydopamine (6-OHDA) is a neurotoxin that selectively destroys dopaminergic neurons by inducing oxidative stress and apoptosis. The ability of a test compound to protect PC12 cells from 6-OHDA-induced cell death is a measure of its neuroprotective potential.[25][26]
Step-by-Step Methodology:
-
Cell Culture: Culture PC12 cells in appropriate media and conditions.
-
Pre-treatment with Test Compounds: Pre-treat the cells with various concentrations of the substituted pyrrole compounds for a specific duration (e.g., 24 hours).[25][26]
-
Induction of Neurotoxicity: Expose the pre-treated cells to a neurotoxic concentration of 6-OHDA for a defined period (e.g., 24 hours).[25][26]
-
Assessment of Cell Viability: Determine cell viability using an appropriate method, such as the MTT assay described previously.
-
Measurement of Oxidative Stress Markers: Optionally, measure markers of oxidative stress, such as reactive oxygen species (ROS) levels, lipid peroxidation (e.g., malondialdehyde levels), and intracellular antioxidant levels (e.g., GSH).[25][26]
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the test compounds compared to the 6-OHDA-treated control.
E. Visualization of Neuroprotective Mechanism
Caption: Neuroprotective mechanisms of substituted pyrroles against neurotoxin-induced damage.
V. Conclusion and Future Directions
The diverse biological activities of substituted pyrroles underscore their immense potential in drug discovery and development.[28][29] From potent anticancer agents to broad-spectrum antimicrobials, anti-inflammatory compounds, and promising neuroprotective agents, the pyrrole scaffold continues to be a fertile ground for the identification of novel therapeutic leads. The ongoing exploration of structure-activity relationships, coupled with advancements in synthetic methodologies, will undoubtedly lead to the development of next-generation pyrrole-based drugs with improved efficacy and safety profiles.[30][31] Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic properties, and evaluating their efficacy in preclinical and clinical settings. The versatility of the pyrrole ring ensures its continued prominence in medicinal chemistry for years to come.
References
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- 2. benchchem.com [benchchem.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A review article on biological importance of pyrrole [wisdomlib.org]
- 7. N-substituted pyrrole-based scaffolds as potential anticancer and antiviral lead structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. nbinno.com [nbinno.com]
- 10. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 11. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamscience.com [benthamscience.com]
- 13. pubs.acs.org [pubs.acs.org]
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- 15. mdpi.com [mdpi.com]
- 16. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. acgpubs.org [acgpubs.org]
- 18. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators [mdpi.com]
- 19. Syntheses of 3-Substituted Pyrrole Derivatives with Antiinflammatory Activity [jstage.jst.go.jp]
- 20. mdpi.com [mdpi.com]
- 21. Anti-inflammatory activity effect of 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole on TPA-induced skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids. The 6-substituted compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 25. brieflands.com [brieflands.com]
- 26. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. benthamdirect.com [benthamdirect.com]
An In-depth Technical Guide to 2,3,4-trimethyl-1H-pyrrole: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,3,4-trimethyl-1H-pyrrole, a substituted pyrrole of significant interest in organic synthesis and medicinal chemistry. We will delve into its synthesis, spectroscopic characterization, reactivity, and potential applications, offering insights grounded in established chemical principles.
Introduction: The Significance of the Pyrrole Scaffold
The pyrrole ring is a five-membered aromatic heterocycle that forms the core of numerous biologically active natural products, including heme, chlorophyll, and vitamin B12.[1] This structural motif is also a privileged scaffold in medicinal chemistry, with a vast number of synthetic pyrrole-containing compounds exhibiting a wide range of pharmacological activities, such as antibacterial, anti-inflammatory, and anticancer properties.[2][3] The specific substitution pattern on the pyrrole ring allows for the fine-tuning of its electronic and steric properties, which in turn dictates its reactivity and biological interactions. This compound, with its unique substitution pattern, presents a valuable building block for the synthesis of more complex molecules.
Synthesis of this compound: The Paal-Knorr Reaction
The most direct and efficient method for the synthesis of polysubstituted pyrroles, including this compound, is the Paal-Knorr synthesis. This classic reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or mildly acidic conditions.[4][5][6]
For the synthesis of this compound, the logical precursor is 3-methylpentane-2,4-dione . The reaction proceeds by the condensation of this dicarbonyl compound with a source of ammonia, such as ammonium acetate or aqueous ammonia.
Mechanistic Insights
The mechanism of the Paal-Knorr pyrrole synthesis involves the initial formation of a hemiaminal upon nucleophilic attack of ammonia on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound. Subsequent intramolecular cyclization via attack of the nitrogen on the second carbonyl group forms a five-membered ring intermediate. The final step is a dehydration cascade to yield the aromatic pyrrole ring.[5] The ring-closing step is often the rate-determining step of the reaction.
References
- 1. scispace.com [scispace.com]
- 2. biolmolchem.com [biolmolchem.com]
- 3. Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. rgmcet.edu.in [rgmcet.edu.in]
A Comprehensive Technical Guide to the Thermodynamic Properties of 2,3,4-trimethyl-1H-pyrrole
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Unseen Engine of Molecular Innovation
In the intricate world of pharmaceutical development and materials science, the pyrrole scaffold stands as a cornerstone of molecular design.[1][2] Its derivatives are integral to a vast array of therapeutic agents, from anticancer drugs to anti-inflammatory compounds.[2][3] Among these, 2,3,4-trimethyl-1H-pyrrole (C₇H₁₁N) represents a significant, albeit specifically under-documented, molecule whose thermodynamic properties are critical for predicting its stability, reactivity, and behavior in complex biological and chemical systems.[4][5] Understanding these properties is not merely an academic exercise; it is fundamental to process optimization, formulation stability, and rational drug design.
This guide provides a comprehensive framework for both understanding and determining the key thermodynamic parameters of this compound. Recognizing the limited direct experimental data for this specific molecule, we will leverage established principles from closely related compounds—such as pyrrole, 2,4-dimethylpyrrole, and 2,5-dimethylpyrrole—to outline a robust, integrated strategy.[6][7] This document serves as both a repository of foundational knowledge and a practical manual, equipping researchers with the methodologies required to generate precise and reliable thermodynamic data. We will delve into the causality behind experimental choices, present self-validating protocols, and bridge the gap between empirical measurement and computational prediction.
The Significance of Thermodynamic Properties in Drug Development
The journey of a drug candidate from laboratory synthesis to clinical application is paved with physical and chemical challenges. Thermodynamic properties govern the fundamental behavior of a molecule and are paramount for several reasons:
-
Chemical Stability and Reactivity: The standard enthalpy of formation (ΔfH°) is a direct measure of a molecule's intrinsic stability.[8] For a substituted pyrrole, this value dictates its propensity for degradation under various storage and physiological conditions. Understanding this is crucial for predicting shelf-life and potential degradation pathways.
-
Solubility and Bioavailability: The enthalpy of fusion (ΔfusH) and melting point (Tfus) influence the solubility of a compound, a key determinant of its bioavailability.[9][10] These parameters are critical during pre-formulation studies to ensure the drug can be effectively delivered and absorbed.
-
Process Chemistry and Scale-Up: Heat capacity (Cp) and enthalpy of vaporization (ΔvapH) are essential for the safe and efficient scale-up of synthesis reactions.[6][11] They inform the design of reactors, heating and cooling systems, and purification processes like distillation.
-
Binding Affinity and Molecular Interactions: Gibbs free energy (G), which incorporates both enthalpy (H) and entropy (S), is the ultimate arbiter of spontaneity for processes like ligand-receptor binding. While direct measurement is complex, understanding the enthalpic and entropic contributions to the stability of the pyrrole core provides invaluable insight for computational docking and molecular modeling studies.
Core Thermodynamic Parameters: A Hybrid Approach
A complete thermodynamic profile of this compound requires a multi-faceted approach. Due to the absence of extensive published data for this specific molecule, we propose a combined strategy that integrates experimental measurements with high-level computational chemistry. This dual-pronged methodology not only generates the necessary data but also provides internal validation, as the experimental and computed values should be in close agreement.[6][7]
Key Parameters of Interest
The following table summarizes the critical thermodynamic properties and their significance.
| Thermodynamic Property | Symbol | Significance & Application |
| Enthalpy of Formation | ΔfH° | Measures the molecule's intrinsic energetic stability. Crucial for reaction calorimetry and safety analysis. |
| Standard Molar Entropy | S° | Quantifies the degree of molecular disorder. Essential for calculating Gibbs free energy and reaction equilibria. |
| Heat Capacity | Cp | Defines the amount of heat required to raise the temperature of the substance. Vital for process engineering and safety.[6][12] |
| Enthalpy of Combustion | ΔcH° | The energy released upon complete oxidation. A primary experimental route to determine the enthalpy of formation.[6][7] |
| Phase Transition Properties | Tfus, ΔfusH, Tboil, ΔvapH | Governs melting, boiling, and sublimation. Directly impacts purity, formulation, solubility, and purification methods.[9][13][14] |
| Gibbs Free Energy of Formation | ΔfG° | The ultimate indicator of thermodynamic stability and spontaneity of formation under standard conditions. |
Experimental Determination of Thermodynamic Properties
The protocols described below are based on well-established methods successfully applied to pyrrole and its methylated derivatives.[6][7][11] The causality for selecting these techniques lies in their precision and their ability to probe different states of matter (solid, liquid, gas), providing a complete picture of the compound's behavior.
Protocol 1: Adiabatic Heat-Capacity Calorimetry
Objective: To precisely measure the heat capacity (Cp) of the solid and liquid phases, the triple point temperature (Ttp), and the enthalpy of fusion (ΔfusH).
Causality: Adiabatic calorimetry is the gold standard for heat capacity measurements of condensed phases. By minimizing heat loss to the surroundings, it provides highly accurate data across a wide temperature range, allowing for the detection of subtle phase transitions and the calculation of key thermodynamic functions like entropy and enthalpy increments from near absolute zero.[6]
Methodology:
-
Sample Preparation: Synthesize and purify this compound to >99.9% purity, verified by GC-MS and NMR. Degas the liquid sample to remove dissolved air.
-
Calorimeter Loading: Load a known mass of the sample into a hermetically sealed calorimeter vessel under an inert atmosphere (e.g., helium) to facilitate thermal conduction.
-
Data Acquisition (Solid Phase): Cool the sample to approximately 5 K. Introduce precisely measured amounts of electrical energy (Q) and measure the resulting temperature increase (ΔT). Calculate heat capacity as Cp = Q/ΔT.
-
Fusion Measurement: As the temperature approaches the melting point, use smaller energy increments to precisely map the solid-liquid phase transition. The total energy input during melting, corrected for the heat capacity of the liquid and solid, yields the enthalpy of fusion (ΔfusH). The equilibrium temperature during this process defines the triple point temperature (Ttp).
-
Data Acquisition (Liquid Phase): Continue measurements into the liquid phase up to a practical upper limit (e.g., 400 K).
-
Data Analysis: Integrate the heat capacity data to determine the standard entropy (S°) and enthalpy (H°) relative to 0 K.
Protocol 2: Oxygen-Bomb Combustion Calorimetry
Objective: To determine the standard enthalpy of combustion (ΔcH°) for calculating the standard enthalpy of formation (ΔfH°).
Causality: Combustion calorimetry is a fundamental technique for determining the enthalpy of formation of organic compounds. By measuring the heat released during complete oxidation to well-defined products (CO₂, H₂O, N₂), one can calculate the formation enthalpy via Hess's Law. This provides an essential experimental anchor for all other thermodynamic calculations.[6][7]
Methodology:
-
Sample Encapsulation: Place a precisely weighed sample of liquid this compound into a combustible, low-volatility ampoule (e.g., polyethylene).
-
Bomb Preparation: Place the ampoule in the crucible of a high-pressure combustion bomb. Add a small, known amount of water to ensure saturation of the final atmosphere. Pressurize the bomb with high-purity oxygen (e.g., to 3.0 MPa).
-
Combustion: Submerge the bomb in a calorimeter containing a known mass of water. Initiate combustion via an electrical fuse.
-
Temperature Measurement: Record the temperature change of the water jacket with high precision until thermal equilibrium is re-established.
-
Energy Equivalent Calibration: Calibrate the calorimeter by combusting a certified standard with a known energy of combustion (e.g., benzoic acid).
-
Correction and Calculation: Apply corrections for the combustion of the ampoule and fuse wire (Washburn corrections). Analyze the final bomb contents for nitric acid formation. From the corrected energy release, calculate the standard enthalpy of combustion and, subsequently, the standard enthalpy of formation.
The following diagram illustrates the workflow for the experimental determination of the primary thermodynamic parameters.
Caption: Experimental workflow for thermodynamic property determination.
Computational Prediction of Thermodynamic Properties
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, complementary route to thermodynamic data.[15][16] It is especially valuable for estimating properties of molecules that are difficult to synthesize or handle. The key is to use a validated theoretical level that has shown excellent agreement with experimental data for similar compounds.[6][7]
Causality: The B3LYP hybrid functional combined with a triple-zeta basis set like def2-TZVPPD has been demonstrated to provide a robust balance of accuracy and computational efficiency for calculating the thermodynamic properties of methyl-substituted pyrroles.[6][7] This level of theory reliably predicts molecular geometries, vibrational frequencies, and electronic energies, which are the foundational inputs for statistical mechanics calculations.
Protocol 3: DFT and Statistical Mechanics Calculation
Objective: To compute the ideal-gas thermodynamic properties (ΔfH°, S°, Cp) from first principles.
Methodology:
-
Geometry Optimization: Perform a full geometry optimization of the this compound molecule using DFT at the B3LYP/def2-TZVPPD level of theory. Confirm that the optimized structure corresponds to a true energy minimum by performing a vibrational frequency analysis (i.e., ensuring no imaginary frequencies).
-
Vibrational Frequency Calculation: From the frequency analysis, obtain the harmonic vibrational frequencies. Apply a standard scaling factor (e.g., ~0.97) to the frequencies to better account for anharmonicity and secure agreement with experimental data.
-
Hindered Rotor Analysis: The methyl groups are not rigid oscillators but hindered internal rotors. Calculate the potential energy barrier to rotation for each methyl group. This is critical for an accurate calculation of the low-frequency contributions to entropy and heat capacity.
-
Electronic Energy Calculation: Obtain the total electronic energy from the optimized structure.
-
Enthalpy of Formation Calculation: Use the atomization method or a well-balanced isodesmic reaction scheme to calculate the standard enthalpy of formation at 298.15 K.[15][17][18] The isodesmic approach, which conserves bond types, is often preferred as it benefits from the cancellation of systematic errors in the electronic structure calculation.
-
Statistical Mechanics Calculation: Using the optimized geometry (for rotational constants), scaled vibrational frequencies, and hindered rotor potentials, calculate the translational, rotational, vibrational, and electronic contributions to the thermodynamic functions (enthalpy, entropy, Gibbs energy, and heat capacity) over a range of temperatures (e.g., 298.15 K to 1000 K) using standard statistical mechanics formulae.
The following diagram outlines the computational workflow and its synergy with experimental validation.
Caption: Integrated computational and experimental validation workflow.
Summary and Outlook
The thermodynamic characterization of this compound is an essential step towards its effective utilization in drug discovery and materials science. While direct experimental data remains to be published, a robust and reliable pathway to obtaining these properties exists through the synergistic application of established experimental techniques and high-level computational chemistry.
By following the detailed protocols for adiabatic and combustion calorimetry, researchers can generate benchmark experimental data for the condensed phase.[6][9] Concurrently, DFT calculations at a validated level of theory can provide highly accurate ideal-gas properties.[7][15] The strong agreement anticipated between these two approaches will yield a self-validating and comprehensive thermodynamic dataset. This guide provides the necessary framework for scientists to undertake this characterization, ultimately enabling more precise control over chemical processes, enhancing formulation strategies, and accelerating the development of novel pyrrole-based technologies.
References
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- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C7H11N | CID 572717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3,4-Trimethylpyrrole [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. daneshyari.com [daneshyari.com]
- 8. Prediction of Standard Enthalpy of Formation by a QSPR Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Pyrrole: chemical thermodynamic properties (Journal Article) | OSTI.GOV [osti.gov]
- 12. Pyrrole [webbook.nist.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemical.journalspub.info [chemical.journalspub.info]
- 17. researchgate.net [researchgate.net]
- 18. Pyrolysis and Combustion Chemistry of Pyrrole, a Reference Component for Bio-oil Surrogates: Jet-Stirred Reactor Experiments and Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: The Synthetic Utility of 2,3,4-trimethyl-1H-pyrrole
Abstract
The pyrrole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and advanced materials.[1][2] Among the vast family of pyrrole derivatives, 2,3,4-trimethyl-1H-pyrrole stands out as a versatile and sterically defined building block. Its electron-rich nature, coupled with the specific substitution pattern, makes it a valuable precursor for the synthesis of complex molecular architectures, from porphyrin-based photosensitizers to novel therapeutic agents.[3][4] This guide provides an in-depth exploration of this compound in modern organic synthesis. We will elucidate its preparation via the classic Knorr synthesis, detail its application in the construction of macrocyclic systems, and provide robust, step-by-step protocols for researchers in synthetic chemistry and drug development.
The Strategic Importance of this compound
The utility of this compound stems from a combination of its electronic and structural features. As an electron-rich heteroaromatic compound, it is highly reactive towards electrophilic substitution, although the existing methyl groups direct reactivity to the remaining C5 position and the nitrogen atom.[5] This predictable reactivity allows for controlled functionalization.
The true power of this synthon, however, lies in its role as a "quadrant" in the construction of larger porphyrinoid macrocycles. The methyl groups provide steric bulk and increase the solubility of the final constructs in organic solvents, while also influencing their electronic and photophysical properties. Its application is central to creating sterically crowded porphyrins, which can exhibit non-planar structures, a feature that is advantageous in preventing aggregation and tuning photophysical properties for applications in photodynamic therapy (PDT) and catalysis.[6]
Synthesis of this compound: The Knorr Pyrrole Synthesis
The most reliable and widely used method for preparing polysubstituted pyrroles like this compound is the Knorr pyrrole synthesis.[7][8] This reaction involves the condensation of an α-amino-ketone with a β-ketoester or a 1,3-dicarbonyl compound.[8] A key feature of the Knorr synthesis is that the α-amino-ketone is typically generated in situ from an oxime precursor to prevent self-condensation.[8]
Mechanistic Rationale
The reaction begins with the nitrosation of a β-ketoester (ethyl acetoacetate) to form an α-oximino derivative. This is followed by a zinc/acetic acid reduction of the oxime to generate the highly reactive α-aminoketone intermediate. This intermediate then undergoes condensation with a second equivalent of a β-dicarbonyl compound (in this case, acetylacetone). The ensuing intramolecular cyclization and dehydration cascade furnishes the aromatic pyrrole ring. The choice of zinc and acetic acid is critical; zinc acts as the reducing agent for the oxime, while acetic acid serves as both the solvent and a proton source for the condensation and dehydration steps.[8][9]
Visualization of the Knorr Synthesis Workflow
Caption: Workflow for the Knorr Pyrrole Synthesis.
Experimental Protocol: Synthesis of Diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate (Knorr's Pyrrole)
While the direct synthesis of this compound is less commonly documented as a one-pot procedure, a closely related and foundational procedure is the synthesis of "Knorr's Pyrrole," which serves as a versatile precursor. The methyl groups can be introduced in subsequent steps. Here we detail the classic Knorr synthesis.
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| Ethyl acetoacetate | 130.14 | 32.5 g | 0.25 | Reagent and condensation partner |
| Glacial Acetic Acid | 60.05 | 75 mL | - | Solvent and catalyst |
| Sodium Nitrite (NaNO₂) | 69.00 | 8.7 g | 0.126 | Nitrosating agent |
| Zinc Dust | 65.38 | 16.7 g | 0.255 | Reducing agent |
| Water | 18.02 | 12.5 mL | - | Solvent for NaNO₂ |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, add ethyl acetoacetate (32.5 g) and glacial acetic acid (75 mL).[9]
-
In a separate beaker, dissolve sodium nitrite (8.7 g) in water (12.5 mL). Transfer this solution to a dropping funnel positioned above the reaction flask.
-
Slowly add the sodium nitrite solution dropwise to the stirred reaction mixture, ensuring the internal temperature is maintained between 5-7 °C. This step is highly exothermic.[9]
-
After the addition is complete, continue stirring in the ice bath for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 4 hours.
-
Re-cool the flask in an ice bath. Begin adding zinc dust (16.7 g) in small portions. The reaction is exothermic and may begin to boil; control the addition rate to maintain a gentle reflux.[9]
-
Once all the zinc has been added, fit the flask with a reflux condenser and heat the mixture at reflux for 1 hour.
-
While still hot, pour the reaction mixture into a large beaker containing 850 mL of cold water. This will precipitate the crude product.
-
Rinse the reaction flask with a small amount of acetic acid and add this to the beaker.
-
Allow the precipitate to settle, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water.
-
Recrystallize the crude product from ethanol to yield pure diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole").
Note: Conversion to this compound requires subsequent hydrolysis, decarboxylation, and methylation steps, which are beyond the scope of this specific protocol but follow standard organic transformations.
Application: Synthesis of a Dodecasubstituted Porphyrin Analogue
A primary application of substituted pyrroles is in the synthesis of porphyrins. The acid-catalyzed condensation of pyrroles with aldehydes is a convergent and powerful strategy. Using a fully substituted pyrrole like 2,3,4,5-tetramethyl-1H-pyrrole (a close analogue of our title compound) leads to highly substituted, sterically hindered porphyrins.[6]
Mechanistic Rationale
The synthesis, often a variation of the Lindsey or Rothemund methods, involves the acid-catalyzed condensation of four pyrrole units with four aldehyde molecules.[10][11] The reaction proceeds through the formation of a dipyrromethane, which then further reacts to form a linear tetrapyrrole (bilane). Subsequent intramolecular cyclization generates the porphyrinogen macrocycle. This intermediate is unstable and is immediately oxidized to the stable, aromatic porphyrin using an oxidant like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or simply by air.[12]
Visualization of Porphyrin Synthesis
Caption: General workflow for acid-catalyzed porphyrin synthesis.
Experimental Protocol: Synthesis of 5,10,15,20-Tetraphenyl-2,3,7,8,12,13,17,18-octamethylporphyrin
This protocol is adapted for the use of this compound to illustrate the principle.
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| This compound | 109.17 | 437 mg | 4.0 mmol | Starting pyrrole |
| Benzaldehyde | 106.12 | 424 mg (0.41 mL) | 4.0 mmol | Aldehyde component |
| Dichloromethane (DCM) | 84.93 | 400 mL | - | Solvent, must be dry |
| Trifluoroacetic Acid (TFA) | 114.02 | 0.09 mL | 1.2 mmol | Acid catalyst |
| DDQ | 227.01 | 681 mg | 3.0 mmol | Oxidizing agent |
Procedure:
-
To a 500 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (437 mg), benzaldehyde (0.41 mL), and dry dichloromethane (400 mL).
-
Stir the solution and add trifluoroacetic acid (0.09 mL) via syringe. The solution should darken significantly.
-
Stir the reaction at room temperature for 2 hours, monitoring the consumption of starting materials by TLC.
-
Add a solution of DDQ (681 mg) in 10 mL of dry DCM. The solution should turn a deep purple/green color.
-
Continue stirring at room temperature for an additional 1 hour.
-
Quench the reaction by adding triethylamine (1 mL) and concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, typically eluting with a hexane/DCM gradient.
-
Combine the fractions containing the desired porphyrin and remove the solvent in vacuo to yield the product as a crystalline purple solid.
Application: [3+2] Cycloaddition Reactions
Pyrroles can participate as the three-atom component in [3+2] cycloaddition reactions, a powerful tool for constructing five-membered rings.[13] These reactions, often catalyzed by a base, can be used to synthesize more complex fused heterocyclic systems. For example, the reaction with tosylmethyl isocyanide (TosMIC) is a well-established method for synthesizing pyrroles (the Van Leusen reaction), but pyrroles themselves can react with other dipolarophiles.[13]
A more relevant example is the reaction of pyrroles with activated alkynes or alkenes. The electron-rich nature of the this compound ring facilitates its participation in such cycloadditions, leading to highly substituted bicyclic products.
Mechanistic Rationale
In a typical [3+2] cycloaddition, the pyrrole acts as a 1,3-dipole equivalent. The reaction with an electron-deficient alkyne, such as dimethyl acetylenedicarboxylate (DMAD), is thermally allowed and proceeds via a concerted mechanism. The reaction leads to the formation of a bicyclic adduct, which may be stable or undergo subsequent rearrangement depending on the specific substrates and conditions.
Visualization of [3+2] Cycloaddition
Caption: Mechanism of a [3+2] cycloaddition with a pyrrole.
Experimental Protocol: Reaction with Dimethyl Acetylenedicarboxylate (DMAD)
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| This compound | 109.17 | 1.09 g | 10.0 mmol | Dipole component |
| DMAD | 142.11 | 1.42 g (1.23 mL) | 10.0 mmol | Dipolarophile |
| Toluene | 92.14 | 50 mL | - | Solvent |
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (1.09 g) in toluene (50 mL).
-
Add dimethyl acetylenedicarboxylate (DMAD) (1.23 mL) to the solution.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure.
-
The resulting crude oil is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the desired cycloadduct.
Characterization Data
Accurate characterization is essential for confirming the identity and purity of this compound.
| Property | Data | Source |
| Molecular Formula | C₇H₁₁N | [14][15] |
| Molecular Weight | 109.17 g/mol | [14][15] |
| Appearance | Colorless to pale yellow liquid/solid | - |
| ¹³C NMR | Varies with solvent. Typical peaks for methyls (~10-15 ppm) and pyrrole carbons (~105-125 ppm). | [14] |
| Mass Spectrum (EI) | m/z 109 (M+), 94, 79, 67, 53 | [15] |
| IUPAC Name | This compound | [14][15] |
Conclusion and Future Perspectives
This compound is more than just a simple heterocycle; it is a strategic component for building molecular complexity. Its well-defined substitution pattern and inherent reactivity, governed by the principles of aromaticity, make it an invaluable tool for synthetic chemists. The protocols detailed herein for its synthesis and subsequent elaboration into porphyrin and bicyclic systems provide a robust foundation for researchers.
Looking forward, the demand for specifically functionalized pyrroles is set to increase, driven by the relentless pursuit of new therapeutics and functional materials.[3][16] The development of more efficient and sustainable methods for C-H functionalization of pre-existing pyrrole cores will open new avenues for creating diverse molecular libraries for drug discovery screening.[5][17] As our understanding of the relationship between molecular structure and biological function deepens, building blocks like this compound will continue to be essential for the rational design of the next generation of medicines and materials.
References
- 1. scispace.com [scispace.com]
- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Recent Advances in Functionalization of Pyrroles and their Translational Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | C7H11N | CID 572717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2,3,4-Trimethylpyrrole [webbook.nist.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Note: Enhancing the Analytical Detection of 2,3,4-trimethyl-1H-pyrrole through Derivatization Strategies
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 2,3,4-trimethyl-1H-pyrrole, a key heterocyclic compound encountered in various fields including environmental analysis, food chemistry, and pharmaceutical development. Direct analysis of this substituted pyrrole can be challenging due to its moderate polarity and potential for interactions within analytical systems. This application note details two primary derivatization strategies—silylation for Gas Chromatography-Mass Spectrometry (GC-MS) and acylation for both GC-MS and High-Performance Liquid Chromatography (HPLC)—to improve volatility, thermal stability, and chromatographic performance, thereby enhancing analytical sensitivity and resolution.
Introduction: The Analytical Challenge of Substituted Pyrroles
This compound (C₇H₁₁N, MW: 109.17 g/mol ) is a substituted pyrrole that can be found as a volatile organic compound in various matrices, including roasted food products and environmental samples.[1] Its analysis is crucial for quality control, safety assessment, and in the synthesis of more complex molecules like porphyrins.[2][3] However, the inherent characteristics of the pyrrolic ring, specifically the N-H group, can lead to poor chromatographic peak shapes and low sensitivity during analysis. This is primarily due to its polarity and potential for hydrogen bonding, which can cause interactions with active sites in GC systems.[4]
Chemical derivatization is a powerful technique to overcome these analytical hurdles.[4][5] By chemically modifying the analyte, its physicochemical properties are altered to be more amenable to the chosen analytical technique.[6][7] For GC analysis, the goal is typically to increase volatility and thermal stability, while for HPLC, derivatization can introduce a chromophore or fluorophore for enhanced UV or fluorescence detection.[6]
Rationale for Derivatization: Scientific Principles
The primary motivation for derivatizing this compound is to cap the active hydrogen on the nitrogen atom of the pyrrole ring.[4] This N-H proton is moderately acidic (pKa ≈ 17.5) and is the main site of intermolecular hydrogen bonding, which contributes to its lower volatility and potential for tailing peaks in gas chromatography.[8]
-
For Gas Chromatography (GC) Analysis: Derivatization is essential to improve the compound's behavior in the GC system. The key objectives are:
-
Increased Volatility: By replacing the polar N-H bond with a non-polar group (e.g., a trimethylsilyl or acyl group), the intermolecular forces are reduced, leading to a lower boiling point and easier transition into the gas phase.[9][10]
-
Improved Peak Shape: The derivatization process minimizes interactions with active sites (e.g., silanol groups) on the GC column and inlet liner, resulting in sharper, more symmetrical peaks.[4]
-
Enhanced Thermal Stability: The resulting derivatives are often more stable at the high temperatures required for GC analysis, preventing on-column degradation.[9]
-
-
For High-Performance Liquid Chromatography (HPLC) Analysis: While this compound can be analyzed directly by HPLC, derivatization is employed to enhance detectability, especially at trace levels.[6][7]
Derivatization Strategies and Protocols
This section details two robust derivatization protocols for this compound: silylation for GC-MS analysis and acylation for both GC-MS and HPLC analysis.
Silylation for GC-MS Analysis
Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as the N-H group in this compound.[10][12] The reaction involves the replacement of the active hydrogen with a trimethylsilyl (TMS) group. N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a highly reactive and popular silylating reagent for this purpose.[9]
Reaction Mechanism: The lone pair of electrons on the nitrogen of the pyrrole attacks the silicon atom of the MSTFA, leading to the formation of the N-silylated derivative and N-methyltrifluoroacetamide as a byproduct. The reaction is typically carried out in an anhydrous solvent to prevent hydrolysis of the silylating reagent.
Figure 1: General workflow for the silylation of this compound for GC-MS analysis.
Protocol: Silylation of this compound with MSTFA
-
Sample Preparation:
-
Accurately weigh or pipette a known amount of the this compound sample into a clean, dry reaction vial.
-
If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous.[12]
-
-
Reagent Addition:
-
Add 100 µL of an anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane) to dissolve the sample.
-
Add 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). For less reactive compounds, 1% Trimethylchlorosilane (TMCS) can be added to the MSTFA as a catalyst, however, for the pyrrolic N-H, MSTFA alone is often sufficient.[4]
-
-
Reaction:
-
Tightly cap the reaction vial.
-
Heat the vial at 70-80°C for 30-60 minutes in a heating block or oven.[4] Optimization of reaction time and temperature may be required depending on the sample matrix.
-
-
Cooling and Analysis:
-
Allow the vial to cool to room temperature.
-
Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC-MS system.
-
Acylation for GC-MS and HPLC Analysis
Acylation involves the introduction of an acyl group (R-C=O) to the pyrrole nitrogen. This can be achieved using various acylating agents, such as acid anhydrides (e.g., trifluoroacetic anhydride - TFAA) or acyl chlorides.[13][14] Acylation offers the advantage of creating stable derivatives suitable for both GC and HPLC analysis. For HPLC, the choice of acylating agent can be tailored to introduce a UV-active or fluorescent tag.
Reaction Mechanism: The pyrrole nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This results in the formation of the N-acylpyrrole and a corresponding byproduct (e.g., trifluoroacetic acid).
Figure 2: General workflow for the acylation of this compound.
Protocol: Acylation of this compound with TFAA
-
Sample Preparation:
-
Place a known amount of the this compound sample into a reaction vial.
-
If necessary, evaporate any solvent to dryness.
-
-
Reagent Addition:
-
Add 200 µL of an anhydrous solvent (e.g., ethyl acetate or acetonitrile).
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
-
Reaction:
-
Tightly cap the vial and heat at 60-70°C for 15-30 minutes.[4]
-
-
Work-up (Recommended):
-
After cooling to room temperature, gently evaporate the excess reagent and solvent under a stream of nitrogen. This step is crucial to prevent damage to the analytical column.
-
Redissolve the residue in a suitable solvent for injection (e.g., ethyl acetate for GC-MS or the mobile phase for HPLC).
-
-
Analysis:
-
Inject 1 µL of the final solution into the GC-MS or HPLC system.
-
Quantitative Data and Method Parameters
The following table summarizes typical analytical parameters for the analysis of derivatized this compound. These parameters should be optimized for the specific instrumentation and application.
| Parameter | Silylation (GC-MS) | Acylation (GC-MS) | Acylation (HPLC-UV) |
| Derivatizing Agent | MSTFA | TFAA | Benzoyl Chloride |
| Reaction Time | 30-60 min | 15-30 min | 30 min |
| Reaction Temp. | 70-80°C | 60-70°C | Room Temperature |
| GC Column | DB-5ms or equivalent | DB-5ms or equivalent | N/A |
| HPLC Column | N/A | N/A | C18, 5 µm, 4.6x250mm |
| Oven Program | 50°C (2 min), ramp to 250°C at 10°C/min | 60°C (2 min), ramp to 280°C at 15°C/min | N/A |
| Mobile Phase | N/A | N/A | Acetonitrile:Water (70:30) |
| Detector | Mass Spectrometer (Scan or SIM mode) | Mass Spectrometer (Scan or SIM mode) | UV-Vis Detector (e.g., 254 nm) |
| Expected Outcome | Increased volatility, symmetrical peak | Stable derivative, good peak shape | Enhanced UV detection |
Conclusion and Best Practices
Derivatization is a critical step in the robust and sensitive analysis of this compound. Silylation with MSTFA is a highly effective method for preparing samples for GC-MS analysis, leading to increased volatility and improved chromatographic performance. Acylation offers a versatile alternative, producing stable derivatives suitable for both GC-MS and HPLC. For HPLC, the use of an acylating agent with a chromophore can significantly enhance detection sensitivity.
Best Practices for Successful Derivatization:
-
Anhydrous Conditions: For silylation, the absence of water is critical to prevent reagent degradation and ensure complete derivatization.
-
Reagent Purity: Use high-purity derivatizing agents and solvents to avoid interfering peaks in the chromatogram.
-
Optimization: Reaction conditions (time, temperature, reagent-to-sample ratio) should be optimized for the specific sample matrix and concentration range.
-
Safety Precautions: Derivatizing agents can be corrosive, moisture-sensitive, and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment.
By implementing these derivatization strategies, researchers, scientists, and drug development professionals can achieve more accurate, reliable, and sensitive quantification of this compound in a variety of complex matrices.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. | Semantic Scholar [semanticscholar.org]
- 6. journalajacr.com [journalajacr.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Pyrrole - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. thescipub.com [thescipub.com]
- 11. 2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde as a precolumn derivatization reagent for HPLC/UV detection of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. par.nsf.gov [par.nsf.gov]
Application Notes & Protocols: 2,3,4-Trimethyl-1H-Pyrrole as a Strategic Building Block for the Rational Synthesis of Porphyrins
Strategic Overview: The Advantage of β-Methylation in Porphyrin Synthesis
Porphyrins and their metallated derivatives are at the forefront of innovation in fields ranging from photodynamic therapy (PDT) and catalysis to molecular electronics and drug delivery.[1][2][3] Their remarkable electronic and photophysical properties are intrinsically tied to their macrocyclic structure, which is composed of four pyrrole rings linked by methine bridges.[3] The functionalization of this macrocycle is key to tuning its properties for specific applications.
While the condensation of simple pyrrole with aldehydes is a common route, it can lead to complex mixtures and polymerization. The strategic use of β-substituted pyrroles, such as 2,3,4-trimethyl-1H-pyrrole, offers a superior level of control over the synthesis. The methyl groups at the 3 and 4 positions effectively block these sites from unwanted side reactions, while the methyl group at the 2-position can be modified or used to influence the electronic properties of the final porphyrin. This pre-functionalization ensures that the acid-catalyzed condensation with aldehydes occurs exclusively at the desired α-positions (1 and 5), leading to the formation of meso-substituted porphyrins with high regioselectivity and preventing the formation of complex isomeric mixtures.[4][5]
This guide provides a detailed examination of the mechanistic principles and field-proven protocols for leveraging this compound in the synthesis of both symmetrical and unsymmetrical porphyrin architectures.
Core Mechanistic Principles: Condensation, Cyclization, and Oxidation
The synthesis of meso-substituted porphyrins from pyrroles and aldehydes is fundamentally a two-stage process: (1) acid-catalyzed condensation to form a colorless, non-aromatic porphyrinogen intermediate, and (2) oxidation of the porphyrinogen to the final, intensely colored, aromatic porphyrin.[6][7][8]
-
Condensation: In the presence of an acid catalyst (e.g., trifluoroacetic acid (TFA) or BF₃·OEt₂), an aldehyde is protonated, making it highly electrophilic. The electron-rich α-position of the this compound then attacks the aldehyde, forming a pyrrolylcarbinol intermediate. This carbinol can then react with another pyrrole unit to form a dipyrromethane. This process continues, creating linear oligopyrroles until a tetrapyrrolic chain (a bilane) is formed, which then cyclizes to the porphyrinogen macrocycle.[9]
-
Oxidation: The porphyrinogen is a hexahydroporphyrin containing six more hydrogens than the final aromatic product.[7] Aromatization is achieved through oxidation, which can be accomplished using a variety of agents. Mild oxidants like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or chloranil are commonly used in controlled, two-step syntheses (like the Lindsey method) to achieve high yields.[4][10] In simpler, one-pot methods (like the Adler-Longo method), air (O₂) serves as the oxidant at elevated temperatures.[1]
The choice of catalyst and reaction conditions is critical. Lewis acids like BF₃·OEt₂ tend to promote reversible oligomer exchange, which can help break up non-productive long-chain polymers and favor the formation of the desired macrocycle.[9] Conversely, strong Brønsted acids like TFA can lead to irreversible side reactions if not carefully controlled.[9]
Experimental Workflows & Protocols
The following protocols provide step-by-step methodologies for the synthesis of key porphyrin structures using this compound.
Workflow 1: General Synthesis of Meso-Substituted Porphyrins
This diagram illustrates the universal two-step, one-flask process for porphyrin synthesis, which forms the basis for the subsequent protocols.
Caption: General workflow for the two-step synthesis of porphyrins.
Protocol 1: Synthesis of a Symmetrical (A₄-type) Porphyrin
Target Molecule: 5,10,15,20-Tetrakis(4-methoxyphenyl)-2,3,7,8,12,13,17,18-octamethylporphyrin
This protocol is adapted from the Lindsey synthesis, which utilizes mild, room-temperature conditions and high dilution to favor macrocyclization and achieve high yields.[4][10][11]
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| This compound | 109.17 | 437 mg | 4.0 | Ensure purity. |
| 4-Methoxybenzaldehyde | 136.15 | 545 mg | 4.0 | Freshly distilled if necessary. |
| Dichloromethane (CH₂Cl₂) | - | 400 mL | - | Anhydrous, reagent grade. |
| Boron trifluoride etherate (BF₃·OEt₂) | 141.93 | 51 µL | 0.4 | Corrosive; handle with care. |
| 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | 227.01 | 681 mg | 3.0 | Mild and effective oxidant. |
| Triethylamine (TEA) | - | ~1 mL | - | To neutralize the acid post-reaction. |
| Silica Gel | - | As needed | - | For column chromatography (230-400 mesh). |
Step-by-Step Methodology
-
Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar, add this compound (437 mg, 4.0 mmol) and 4-methoxybenzaldehyde (545 mg, 4.0 mmol).
-
Solvent Addition: Add 400 mL of anhydrous dichloromethane (CH₂Cl₂). The high dilution (10 mM concentration) is crucial to minimize intermolecular polymerization and favor the intramolecular cyclization that forms the porphyrinogen.
-
Initiation of Condensation: Shield the flask from light by wrapping it in aluminum foil. Begin stirring and add boron trifluoride etherate (BF₃·OEt₂, 51 µL, 0.4 mmol) via syringe in one portion.
-
Causality: BF₃·OEt₂ is an effective Lewis acid catalyst that promotes the condensation by activating the aldehyde. Shielding from light prevents premature photo-oxidation or degradation of intermediates.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2 hours. The solution should remain nearly colorless or pale yellow, indicating the formation of the porphyrinogen. Progress can be monitored by taking small aliquots and observing the appearance of a Soret band in the UV-Vis spectrum after oxidation with a drop of DDQ solution.
-
Oxidation: After 2 hours, add a solution of DDQ (681 mg, 3.0 mmol) in a minimal amount of dry CH₂Cl₂ to the reaction flask.
-
Causality: DDQ is a high-potential quinone that serves as a mild oxidant, efficiently removing six hydrogen atoms from the porphyrinogen macrocycle to induce aromaticity with minimal side product formation.[4]
-
-
Completion and Quenching: Continue stirring at room temperature for an additional 1 hour. The solution will turn a deep purple/red color, characteristic of porphyrin formation. Quench the reaction by adding ~1 mL of triethylamine (TEA) to neutralize the acid catalyst.
-
Purification: a. Concentrate the reaction mixture in vacuo. b. Pre-adsorb the crude product onto a small amount of silica gel. c. Perform column chromatography on a silica gel column. Elute first with hexanes to remove non-polar impurities, then with a gradient of dichloromethane in hexanes (e.g., 20-50% CH₂Cl₂) to elute the desired purple porphyrin band. d. Collect the purple fractions, combine, and remove the solvent under reduced pressure to yield the pure porphyrin as a crystalline solid.
Protocol 2: Synthesis of an Unsymmetrical (trans-A₂B₂-type) Porphyrin via [2+2] Condensation
This advanced protocol demonstrates rational synthesis by first creating a dipyrromethane building block, which is then condensed with a second component to form a specifically patterned porphyrin. This approach, based on the MacDonald methodology, avoids the statistical mixtures formed when two different aldehydes are used in a one-pot synthesis.[4][10][12]
Note: For this example, we use unsubstituted pyrrole to create the initial dipyrromethane for simplicity, which is a common strategy.
-
Reaction Setup: In a flask, combine a large excess of pyrrole (e.g., 10 equivalents) with 1 equivalent of benzaldehyde.[13]
-
Catalysis: Add a catalytic amount of trifluoroacetic acid (TFA) and stir at room temperature for 15-20 minutes.
-
Quenching & Workup: Quench the reaction with a dilute NaOH solution. Extract the product into dichloromethane, wash with water, and dry over Na₂SO₄.
-
Purification: Remove the excess pyrrole by distillation under reduced pressure. The resulting crude 5-phenyldipyrromethane can often be purified by crystallization or sublimation, avoiding large-scale chromatography.[13]
Target Molecule: 5,15-Diphenyl-2,3,7,8,12,13,17,18-octamethylporphyrin
Caption: Workflow for the [2+2] synthesis of a trans-A₂B₂ porphyrin.
Methodology
-
Reaction Setup: In a large flask, dissolve 5-phenyldipyrromethane (2 equivalents, from Part A) and this compound (2 equivalents) in anhydrous CH₂Cl₂ under an inert atmosphere (N₂ or Ar).
-
Carbon Source: Add trimethyl orthoformate (2 equivalents).[13] This will serve as the source for the two additional meso-carbon bridges.
-
Condensation: Cool the solution in an ice bath and add the acid catalyst (e.g., trichloroacetic acid or TFA) dropwise.[13] Wrap the flask in foil and allow it to stir at room temperature for several hours.
-
Oxidation & Workup: Proceed with oxidation using DDQ, followed by neutralization with TEA, as described in Protocol 1.
-
Purification: The purification will be more involved than for the symmetrical porphyrin. Careful column chromatography is typically required to separate the desired trans-A₂B₂ porphyrin from any potential scrambled products or side reactions.
Product Characterization: Spectroscopic Signatures
Confirmation of the successful synthesis and purity of the porphyrin product is achieved through standard spectroscopic techniques.
-
UV-Vis Spectroscopy: Porphyrins exhibit a characteristic and intense absorption spectrum. The most prominent feature is the Soret band (or B band) near 400-420 nm, corresponding to the S₀ → S₂ transition. Weaker absorptions, known as Q-bands , appear in the 500-700 nm region.
-
¹H NMR Spectroscopy: The aromatic nature of the porphyrin macrocycle induces a strong diatropic ring current. This causes the signals for the inner N-H protons to be dramatically shifted upfield to negative ppm values (typically -2 to -4 ppm), which is a definitive diagnostic feature. The meso-protons (if any) are shifted downfield (8-10 ppm).
-
Mass Spectrometry: Techniques like MALDI-TOF or ESI-MS are used to confirm the molecular weight of the synthesized porphyrin, providing definitive proof of its identity.
Expected Data Summary
| Property | Expected Value/Observation |
| Appearance | Deep purple/red crystalline solid. |
| Yield (Protocol 1) | 25-40% |
| UV-Vis (in CH₂Cl₂) | Soret (B) Band: ~420 nm. Q-Bands: Four distinct peaks between 500-700 nm for the free-base porphyrin. |
| ¹H NMR (in CDCl₃) | Inner N-H Protons: ~ -2.5 to -3.5 ppm (broad singlet, 2H). Methyl Protons: Multiple singlets in the 2.0-3.5 ppm region. |
| Mass Spec (M+H)⁺ | Calculated m/z should match the observed value for the target molecule's protonated form. |
Applications in Research and Drug Development
The porphyrins synthesized from this compound are not merely academic curiosities; they are advanced platforms for therapeutic and diagnostic applications.
-
Photodynamic Therapy (PDT): Porphyrins are excellent photosensitizers. Upon activation with a specific wavelength of light, they can generate reactive oxygen species (ROS) that induce localized cell death, a mechanism widely used in cancer therapy.[1][14] The β-methyl groups can enhance solubility and modify the electronic properties to fine-tune the photophysical behavior.
-
Drug Delivery: The porphyrin core can be functionalized to carry therapeutic agents. Porphyrin-based metal-organic frameworks (MOFs) and liposomes are being explored for targeted drug delivery, allowing for controlled release at the site of action.[2]
-
Biomimetic Catalysis: Metalloporphyrins can mimic the active sites of enzymes like cytochromes P450, enabling them to catalyze challenging oxidation reactions on organic molecules.[1][6]
-
Sensing and Imaging: The intense fluorescence of some porphyrins and their ability to chelate metal ions make them suitable for use as sensors and as contrast agents in diagnostic imaging.[2][3]
By providing a robust and controllable synthetic route, this compound serves as a critical entry point for the development of next-generation porphyrin-based technologies.
References
- 1. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Applications of Porphyrins and Metalloporphyrins in Biomedicine and Diagnostic Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Porphyrin-Based Compounds: Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00719A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The two-step mechanochemical synthesis of porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of porphyrin-forming reactions. Part 2.1 Examination of the reaction course in two-step, one-flask syntheses of meso-substituted porphyrins [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 11. Rothemund-Lindsey Porphyrin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of 2,3,4-Trimethyl-1H-pyrrole
Introduction: The Strategic Value of 2,3,4-Trimethyl-1H-pyrrole
The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials.[1] Among substituted pyrroles, this compound presents a unique and valuable starting material. Its electron-rich aromatic system is highly activated by the three electron-donating methyl groups, predisposing it to facile functionalization. The specific substitution pattern leaves the C5 position sterically accessible and electronically primed for electrophilic attack, while the N-H proton retains its acidity for diverse N-functionalization strategies. This guide provides a comprehensive overview of reliable protocols for the selective functionalization of this versatile building block, offering researchers a strategic toolkit for synthesizing novel and complex molecular architectures.
Part 1: C-H Functionalization at the C5 Position via Electrophilic Aromatic Substitution
Scientific Principle: Regioselectivity in Polysubstituted Pyrroles
The inherent reactivity of the pyrrole ring is significantly enhanced by the inductive effects of the 2, 3, and 4-methyl substituents. This heightened electron density makes the ring highly susceptible to attack by even weak electrophiles. Quantum chemical calculations and experimental data confirm that electrophilic attack on pyrroles preferentially occurs at the α-positions (C2 or C5) because the resulting cationic intermediate (σ-complex) is better stabilized by resonance, allowing the positive charge to be delocalized over more atoms, including the nitrogen.[2][3] In this compound, the C2, C3, and C4 positions are blocked, thus directing electrophilic substitution almost exclusively to the C5 position.
Protocol 1: Vilsmeier-Haack Formylation for C5-Aldehyde Synthesis
The Vilsmeier-Haack reaction is a mild and efficient method for formylating electron-rich aromatic compounds.[4][5] It utilizes the "Vilsmeier reagent," a chloroiminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6][7] This electrophile is well-suited for highly activated substrates like this compound, yielding a C5-formyl group that serves as a versatile synthetic handle for subsequent transformations such as reductive amination, oxidation, or olefination.
Reaction Workflow: Vilsmeier-Haack Formylation
Caption: Workflow for the Vilsmeier-Haack formylation of this compound.
Detailed Experimental Protocol:
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring under a nitrogen atmosphere. Maintain the temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Reaction: Dissolve this compound (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Hydrolysis: Cool the reaction mixture back to 0 °C and carefully add a pre-chilled saturated aqueous solution of sodium acetate (NaOAc) to hydrolyze the intermediate iminium salt.[6] This step is often exothermic.
-
Work-up: Stir the mixture for 30 minutes, then extract the product with diethyl ether or ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to afford the pure aldehyde.
Data Summary Table:
| Parameter | Value / Observation |
| Substrate | This compound |
| Reagents | POCl₃, DMF |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 75-85% |
| Product | 5-Formyl-2,3,4-trimethyl-1H-pyrrole |
| ¹H NMR (CDCl₃) | δ ~9.4 (s, 1H, -CHO), ~2.2 (s, 3H), ~2.0 (s, 3H), ~1.9 (s, 3H) ppm |
Part 2: N-H Functionalization via Deprotonation-Substitution
Scientific Principle: Acidity and Nucleophilicity of the Pyrrolide Anion
The N-H proton of pyrrole exhibits moderate acidity (pKa ≈ 17.5 in DMSO), allowing for its removal by strong bases such as sodium hydride (NaH), potassium hydride (KH), or organolithium reagents.[8] The resulting pyrrolide anion is a potent nucleophile. This nucleophilicity enables a wide range of substitution reactions at the nitrogen atom, providing a direct route to N-alkylated, N-acylated, and N-arylated pyrroles.
Protocol 2: N-Alkylation with Sodium Hydride and Alkyl Halides
N-alkylation is a fundamental transformation that modifies the steric and electronic properties of the pyrrole core and can be used to install protecting groups or introduce new functional handles.[9] The classic approach involves deprotonation with a strong base followed by an Sₙ2 reaction with an electrophilic alkylating agent.
Detailed Experimental Protocol:
-
Setup: To an oven-dried, two-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents). Wash the NaH with dry hexanes to remove the mineral oil, and then suspend it in anhydrous tetrahydrofuran (THF) or DMF.
-
Deprotonation: Cool the suspension to 0 °C. Dissolve this compound (1 equivalent) in anhydrous THF or DMF and add it dropwise to the NaH suspension.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The cessation of hydrogen gas evolution indicates the complete formation of the sodium pyrrolide salt.
-
Alkylation: Cool the solution back to 0 °C and add the alkylating agent (e.g., iodomethane or benzyl bromide, 1.1 equivalents) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor for completion by TLC.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography.
Data Summary Table:
| Parameter | Condition 1 (Methylation) | Condition 2 (Benzylation) |
| Base / Solvent | NaH / Anhydrous THF | NaH / Anhydrous DMF |
| Alkylating Agent | Iodomethane (CH₃I) | Benzyl Bromide (BnBr) |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Typical Yield | >90% | >85% |
| Product | 1,2,3,4-Tetramethyl-1H-pyrrole | 1-Benzyl-2,3,4-trimethyl-1H-pyrrole |
Part 3: Advanced C-C Bond Formation via Palladium-Catalyzed Cross-Coupling
Scientific Principle: The Power of Cross-Coupling
Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. To apply these methods to this compound, a preliminary halogenation step (e.g., bromination with N-bromosuccinimide at the C5 position) is required to install a suitable coupling handle. The resulting 5-halo-2,3,4-trimethyl-1H-pyrrole is a versatile substrate for reactions like the Suzuki-Miyaura and Sonogashira couplings. For many cross-coupling reactions, N-protection (e.g., with a SEM or BOC group) may be necessary to prevent side reactions and improve yields.[10][11]
Protocol 3: Suzuki-Miyaura Coupling for C5-Arylation
The Suzuki-Miyaura reaction couples an organohalide with an organoboron species, typically an aryl or vinyl boronic acid, to form a new C-C bond.[12] This protocol is exceptionally useful for synthesizing biaryl structures, which are prevalent in pharmaceuticals.
Workflow: Suzuki-Miyaura Cross-Coupling
Caption: Key components for the Suzuki-Miyaura coupling of a C5-brominated pyrrole.
Detailed Experimental Protocol:
-
Setup: In a Schlenk flask, combine 5-bromo-2,3,4-trimethyl-1H-pyrrole (1 equivalent, potentially N-protected), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).[13][14]
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract the mixture with ethyl acetate or another suitable organic solvent.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure. Purify the residue by silica gel chromatography to obtain the C5-arylated pyrrole. If an N-protecting group was used, it can be removed in a subsequent step.
Data Summary Table:
| Parameter | Value |
| Substrate | 5-Bromo-2,3,4-trimethyl-1H-pyrrole |
| Coupling Partner | Arylboronic Acid |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ |
| Base | K₂CO₃ or Cs₂CO₃ |
| Solvent | 1,4-Dioxane / H₂O or DME |
| Temperature | 80-100 °C |
| Typical Yield | 60-95% (highly substrate dependent) |
References
- 1. Recent Advances in Functionalization of Pyrroles and their Translational Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Pyrrole - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
The Coordination Chemistry of 2,3,4-trimethyl-1H-pyrrole: A Comprehensive Guide for Researchers
This document provides a detailed exploration of 2,3,4-trimethyl-1H-pyrrole as a versatile ligand in coordination chemistry. Tailored for researchers, scientists, and professionals in drug development, this guide offers in-depth technical insights, field-proven protocols, and a thorough examination of the resulting metal complexes. We will delve into the synthesis of the ligand, its coordination behavior with various transition metals, comprehensive characterization techniques, and potential applications, with a focus on providing a strong foundation for further research and development.
Introduction: The Unique Potential of this compound as a Ligand
Pyrrole and its derivatives are a cornerstone of heterocyclic chemistry and have found extensive applications in medicinal chemistry and materials science.[1] The pyrrole ring, a five-membered aromatic heterocycle, can act as a versatile ligand in coordination chemistry, binding to metal ions through its nitrogen atom or the π-system of the ring. The coordination chemistry of pyrrole-based ligands has been an active area of research due to the diverse structures and reactivities of the resulting metal complexes.[2][3]
This compound, with its specific substitution pattern, presents a unique set of steric and electronic properties that influence its coordination behavior. The presence of three methyl groups enhances the electron-donating ability of the pyrrole ring, potentially leading to stronger metal-ligand bonds. Furthermore, the steric hindrance introduced by the methyl groups can influence the coordination geometry and the stability of the resulting complexes. Understanding these fundamental aspects is crucial for designing novel catalysts and therapeutic agents.
This guide will provide a structured approach to harnessing the potential of this compound in coordination chemistry, from fundamental synthesis to advanced characterization and application exploration.
Synthesis of the Ligand: this compound
A reliable and efficient synthesis of the this compound ligand is the essential first step for any subsequent coordination studies. While various methods exist for the synthesis of substituted pyrroles, the Paal-Knorr synthesis is a widely recognized and robust method.[4]
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. For the synthesis of this compound, the appropriate precursor would be 3,4-dimethyl-2,5-hexanedione.
Experimental Protocol: Synthesis of this compound
Materials:
-
3,4-dimethyl-2,5-hexanedione
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3,4-dimethyl-2,5-hexanedione (1 equivalent) and ammonium acetate (1.5 equivalents) in a mixture of ethanol and glacial acetic acid.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash it with a saturated aqueous sodium bicarbonate solution to neutralize the acetic acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by distillation or column chromatography on silica gel.
Characterization of this compound:
The identity and purity of the synthesized ligand should be confirmed using standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the pyrrole ring proton and the methyl groups.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the seven carbon atoms in the molecule.[5]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₇H₁₁N, MW: 109.17 g/mol ).[5][6]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic N-H stretching vibration.
Synthesis of Metal Complexes with this compound
The synthesis of metal complexes with this compound can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of metal precursor, solvent, and reaction conditions will significantly influence the structure and properties of the resulting complex.
General Experimental Protocol for the Synthesis of Transition Metal Complexes:
Materials:
-
This compound (ligand)
-
Metal salt (e.g., CoCl₂, NiCl₂·6H₂O, CuCl₂·2H₂O)
-
Anhydrous solvent (e.g., ethanol, methanol, acetonitrile, THF)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox) for air-sensitive complexes
Procedure:
-
Under an inert atmosphere (if required), dissolve the metal salt (1 equivalent) in the chosen anhydrous solvent in a Schlenk flask.
-
In a separate flask, dissolve this compound (typically 1 to 4 equivalents, depending on the desired coordination number) in the same solvent.
-
Slowly add the ligand solution to the metal salt solution with constant stirring.
-
The reaction mixture may be stirred at room temperature or heated to reflux for a specific period, depending on the reactivity of the metal and ligand.
-
The formation of a precipitate may indicate the formation of the complex. The reaction progress can be monitored by observing color changes or by techniques like TLC if applicable.
-
Upon completion, the complex can be isolated by filtration, centrifugation, or by removing the solvent under reduced pressure.
-
The isolated complex should be washed with a suitable solvent to remove any unreacted starting materials and then dried under vacuum.
Note: The stoichiometry of the reaction, the nature of the counter-ion in the metal salt, and the presence of any coordinating solvents can all affect the final product. Therefore, careful optimization of the reaction conditions is often necessary.
Characterization of this compound Metal Complexes
A thorough characterization of the synthesized metal complexes is crucial to determine their structure, bonding, and purity. A combination of spectroscopic and analytical techniques is typically employed.
Spectroscopic Techniques
-
Infrared (IR) Spectroscopy: Changes in the N-H stretching frequency of the pyrrole ligand upon coordination can provide evidence of metal-ligand bond formation. The appearance of new bands in the low-frequency region can be attributed to metal-nitrogen and metal-halide stretching vibrations.[7]
-
UV-Vis Spectroscopy: The electronic spectra of the complexes can provide information about the d-d transitions of the metal ion and charge-transfer bands, which are indicative of the coordination environment and geometry.[8][9]
-
NMR Spectroscopy (¹H and ¹³C): For diamagnetic complexes, NMR spectroscopy is a powerful tool to elucidate the structure in solution. Coordination of the ligand to a metal center will cause shifts in the proton and carbon signals of the pyrrole ring and methyl groups compared to the free ligand.[1][2] For paramagnetic complexes, the NMR signals will be significantly broadened and shifted, which can provide information about the magnetic properties of the complex.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes (e.g., Cu(II), high-spin Co(II)), EPR spectroscopy can provide detailed information about the electronic structure and the coordination environment of the metal ion.[10]
Analytical Techniques
-
Elemental Analysis (CHN): This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the complex, which helps to confirm the empirical formula.
-
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of a coordination compound. It provides precise information about bond lengths, bond angles, coordination geometry, and intermolecular interactions.[8][11]
Magnetic Susceptibility Measurements
For complexes containing paramagnetic metal ions, magnetic susceptibility measurements can be used to determine the number of unpaired electrons and thus the spin state of the metal center.[9]
Potential Applications of this compound Metal Complexes
While the specific applications of this compound complexes are an emerging area of research, the broader class of pyrrole-based metal complexes has shown significant promise in various fields.
Catalysis
Transition metal complexes are widely used as catalysts in a variety of organic transformations.[12][13] The electronic and steric properties of the this compound ligand can be tuned to influence the catalytic activity and selectivity of the corresponding metal complexes. Potential catalytic applications could include:
-
Oxidation Reactions: Metal complexes can act as catalysts for the oxidation of various organic substrates.[14]
-
Hydrogenation Reactions: Nickel complexes, for example, have been investigated for the hydrogenation of unsaturated compounds.[15]
-
Cross-Coupling Reactions: Palladium and nickel complexes are well-known catalysts for C-C and C-N bond formation reactions.
Medicinal Chemistry
Metal complexes are increasingly being explored for their therapeutic potential.[8] The biological activity of metal complexes is often dependent on the nature of the ligand. Pyrrole-containing compounds have demonstrated a wide range of biological activities.[1] Metal complexes of this compound could be investigated for:
-
Antimicrobial Activity: The coordination of a metal ion to a biologically active ligand can enhance its antimicrobial properties.[16][17]
-
Anticancer Activity: Many metal complexes have shown promise as anticancer agents due to their ability to interact with biomolecules like DNA.[18]
Data Presentation and Visualization
To facilitate the understanding and comparison of experimental data, it is recommended to present quantitative information in a structured format.
Table 1: Hypothetical Characterization Data for a [M(this compound)₂Cl₂] Complex
| Property | Value |
| Formula | C₁₄H₂₂Cl₂N₂M |
| Molecular Weight | [Calculated Value] |
| Appearance | [Color and form] |
| Melting Point | [Value in °C] |
| Elemental Analysis (%) | C: [Found (Calc.)], H: [Found (Calc.)], N: [Found (Calc.)] |
| IR (cm⁻¹) | ν(N-H), ν(M-N), ν(M-Cl) |
| UV-Vis (λₘₐₓ, nm) | [d-d transitions, CT bands] |
| Magnetic Moment (µₑₑ, B.M.) | [Experimental Value] |
Experimental Workflow Visualization:
The following diagram illustrates a typical workflow for the synthesis and characterization of a this compound metal complex.
Caption: A generalized workflow for the synthesis, characterization, and application screening of this compound metal complexes.
Coordination Modes of Pyrrole Ligand:
The following diagram illustrates the potential coordination modes of a pyrrole-type ligand to a metal center.
Caption: Simplified representation of σ-donation from the nitrogen lone pair and π-coordination of the pyrrole ring to a metal center (M). R1, R2, R3 represent the methyl groups in this compound.
Conclusion and Future Outlook
This compound holds significant potential as a ligand in coordination chemistry. Its unique electronic and steric properties offer opportunities for the design and synthesis of novel metal complexes with interesting structural features and reactivity. This guide has provided a foundational framework for researchers to begin exploring this promising area. Future research should focus on the systematic synthesis and characterization of a wider range of metal complexes with this ligand, followed by a thorough investigation of their catalytic and biological activities. Such studies will undoubtedly contribute to the advancement of coordination chemistry and its applications in various scientific disciplines.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of pyrrole-based group 4 PNP pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C7H11N | CID 572717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3,4-Trimethylpyrrole [webbook.nist.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. "Synthesis and Characterization of Cobalt-Based Complexes and Metal-Org" by Elizabeth A. Tonsel-White [digitalcommons.odu.edu]
- 9. Synthesis, Spectroscopic Characterization, Biocidal evaluation Molecular Docking & DFT Investigation of 16-18 membered Macrocyclic Complexes of Cobalt (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jaem.qom.ac.ir [jaem.qom.ac.ir]
- 12. mdpi.com [mdpi.com]
- 13. Application of first-row transition metal complexes bearing 1,2,3-triazolylidene ligands in catalysis and beyond - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. iris.cnr.it [iris.cnr.it]
- 15. mdpi.com [mdpi.com]
- 16. chemrevlett.com [chemrevlett.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand: Density Function Theory Study, DNA Binding Mechanism, Optical Properties, and Biological Application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 2,3,4-trimethyl-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Analytical Imperative for 2,3,4-trimethyl-1H-pyrrole
This compound is a substituted pyrrole, a class of nitrogen-containing heterocyclic compounds that are fundamental structural motifs in a vast array of biologically active molecules, including natural products and pharmaceuticals. The precise and accurate quantification of such molecules is paramount in various stages of research and development, from synthetic chemistry and process optimization to metabolic studies and quality control. This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of this compound, with a focus on providing robust and validated protocols for immediate application in a laboratory setting.
The analytical strategy for a volatile, relatively non-polar compound like this compound hinges on chromatographic separation coupled with sensitive detection. This guide will detail two primary analytical approaches: Gas Chromatography-Mass Spectrometry (GC-MS) for its high sensitivity and specificity, and High-Performance Liquid Chromatography (HPLC) with UV detection as a widely accessible and reliable alternative.
I. Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| CAS Number | 3855-78-5 | [PubChem][1] |
| Molecular Formula | C₇H₁₁N | [PubChem][1] |
| Molecular Weight | 109.17 g/mol | [PubChem][1] |
| Appearance | Likely a liquid at room temperature | Inferred from structure |
| Volatility | Expected to be a volatile organic compound (VOC) | Inferred from structure and molecular weight |
II. Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analysis
GC-MS is the premier technique for the analysis of volatile and semi-volatile compounds like this compound. The high separation efficiency of gas chromatography combined with the definitive identification capabilities of mass spectrometry provides unparalleled sensitivity and specificity.
A. The Rationale Behind the GC-MS Approach
The choice of GC-MS is predicated on the anticipated volatility of this compound. The separation on a GC column is governed by the compound's boiling point and its interaction with the stationary phase. A non-polar or mid-polar stationary phase is expected to provide good peak shape and resolution for this analyte. Mass spectrometry offers unambiguous identification based on the unique fragmentation pattern of the molecule upon electron ionization.
B. Experimental Protocol: Headspace GC-MS for Automated and High-Throughput Analysis
Headspace sampling is a highly effective technique for the analysis of volatile compounds in complex matrices, as it minimizes matrix effects and protects the GC system from non-volatile residues.[2]
1. Sample Preparation: Static Headspace (SHS)
-
Principle: The sample is placed in a sealed vial and heated, allowing volatile analytes to partition into the headspace gas. A portion of this gas is then injected into the GC. This technique is simple, robust, and easily automated.[2]
-
Protocol:
-
Accurately weigh or pipette a known amount of the sample (e.g., 1 g of solid or 1 mL of liquid) into a 20 mL headspace vial.
-
If the sample is solid, add a suitable solvent (e.g., 1 mL of methanol or dimethyl sulfoxide) to aid in the release of the analyte.
-
For quantitative analysis, add an appropriate internal standard (e.g., d-toluene, pyridine-d5) to all samples, standards, and blanks.
-
Immediately seal the vial with a PTFE-lined septum and aluminum cap.
-
Vortex the vial for 30 seconds to ensure homogeneity.
-
Place the vial in the headspace autosampler tray.
-
2. GC-MS Instrumentation and Parameters
The following parameters are a robust starting point and should be optimized for your specific instrumentation and application.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides excellent temperature and flow control. |
| MS System | Agilent 5977 Series MSD or equivalent | Offers high sensitivity and spectral integrity. |
| Autosampler | Headspace Sampler (e.g., Agilent 7697A) | For automated and reproducible injections. |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar 5% phenyl-methylpolysiloxane | A versatile, non-polar column providing good separation for a wide range of volatile compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min | A general-purpose temperature program to elute the analyte and clean the column. |
| Inlet Temperature | 250°C | Ensures complete vaporization of the analyte. |
| Injection Mode | Splitless (or split, depending on concentration) | Maximizes sensitivity for trace analysis. |
| MS Transfer Line | 280°C | Prevents condensation of the analyte. |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150°C | Standard temperature for the mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for generating reproducible mass spectra. |
| Acquisition Mode | Scan (m/z 40-300) for initial identification, Selected Ion Monitoring (SIM) for quantification | Scan mode provides a full spectrum for identification against libraries. SIM mode significantly enhances sensitivity and selectivity for target analysis. |
3. Mass Spectral Data for this compound
The mass spectrum of this compound is characterized by a prominent molecular ion and specific fragment ions.[1]
-
Molecular Ion (M⁺): m/z 109
-
Key Fragment Ions: m/z 108, 94, 79, 53
-
Proposed Quantifier and Qualifier Ions for SIM:
-
Quantifier Ion: m/z 109 (the molecular ion, for specificity)
-
Qualifier Ions: m/z 108, 94 (for confirmation of identity)
-
C. Data Analysis and Validation
-
Calibration: Prepare a series of calibration standards of this compound in the same solvent used for sample preparation. The calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. A linear regression with a correlation coefficient (R²) > 0.99 is desirable.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Precision and Accuracy: Assess precision by analyzing replicate samples at different concentrations (e.g., low, medium, and high) and express as the relative standard deviation (RSD). Accuracy should be determined by analyzing spiked samples and calculating the percent recovery.
D. Workflow Diagram
Caption: Headspace GC-MS workflow for this compound analysis.
III. High-Performance Liquid Chromatography (HPLC) with UV Detection: A Versatile Alternative
While GC-MS is ideal, HPLC offers a robust and widely available alternative, particularly when dealing with less volatile pyrrole derivatives or when a different selectivity is required.
A. The Rationale Behind the HPLC-UV Approach
For HPLC analysis of this compound, a reverse-phase separation is the most logical choice. The analyte is expected to have moderate polarity and will be retained on a C18 column. Detection is achieved using a UV detector, as pyrrole and its derivatives exhibit absorbance in the UV region.[3][4]
B. Experimental Protocol: Reverse-Phase HPLC-UV
1. Sample Preparation
-
Principle: The sample is dissolved in a suitable solvent, filtered to remove particulates, and then injected into the HPLC system.
-
Protocol:
-
Accurately weigh a known amount of the sample into a volumetric flask.
-
Dissolve the sample in the mobile phase or a solvent compatible with the mobile phase (e.g., acetonitrile or methanol).
-
Bring the solution to the final volume and mix thoroughly.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
For quantitative analysis, an internal standard can be used if a suitable compound that is well-resolved from the analyte is available.
-
2. HPLC Instrumentation and Parameters
The following parameters provide a good starting point for method development.
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A reliable system with precise solvent delivery and low baseline noise. |
| Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) | DAD allows for the acquisition of the full UV spectrum for peak purity assessment. |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent | A high-quality C18 column providing excellent peak shape for a wide range of compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifying the mobile phase can improve peak shape for nitrogen-containing compounds. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic modifier for reverse-phase HPLC. |
| Gradient | 70% A / 30% B, hold for 10 min (Isocratic) or a shallow gradient (e.g., 30-70% B over 15 min) | An isocratic method is simpler, but a gradient may be necessary for more complex samples. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume. |
| Detection | 210 nm | Pyrrole and its simple alkyl derivatives are expected to have a UV absorbance maximum in the low UV range. A DAD can be used to determine the optimal wavelength. |
C. Workflow Diagram
Caption: HPLC-UV workflow for this compound analysis.
IV. Method Validation and Trustworthiness
For both the GC-MS and HPLC methods, a thorough validation is essential to ensure the trustworthiness of the generated data. The validation should encompass the following parameters, in accordance with relevant guidelines (e.g., ICH, FDA):
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing blank and spiked matrix samples.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
V. Concluding Remarks
The analytical protocols detailed in this guide provide a robust framework for the detection and quantification of this compound. The choice between GC-MS and HPLC-UV will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The Headspace GC-MS method is recommended for its high sensitivity, specificity, and suitability for complex matrices. The HPLC-UV method serves as a reliable and accessible alternative. For all analytical work, the use of high-purity reference standards and appropriate internal standards is crucial for generating accurate and reproducible data.
VI. References
-
Cui, Z., et al. (2014). Radiolytic Method as a Novel Approach for the Synthesis of Nanostructured Conducting Polypyrrole. ResearchGate. Available at: --INVALID-LINK--
-
Eisner, U., & Gore, P. H. (1958). The light absorption of pyrroles. Part I. Ultraviolet spectra. Journal of the Chemical Society (Resumed), 922. Available at: --INVALID-LINK--
-
Koca, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. Available at: --INVALID-LINK--
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 572717, this compound. Retrieved January 2, 2026 from --INVALID-LINK--.
-
NIST. (n.d.). 2,3,4-Trimethylpyrrole. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 2, 2026, from --INVALID-LINK--
-
SIELC Technologies. (n.d.). Separation of 2,3,4,5-Tetramethyl-1H-pyrrole on Newcrom R1 HPLC column. Retrieved January 2, 2026, from --INVALID-LINK--
-
PubChemLite. (n.d.). This compound (C7H11N). Retrieved January 2, 2026, from --INVALID-LINK--
-
Agilent Technologies. (n.d.). Headspace Sampling Fundamentals. Retrieved January 2, 2026, from --INVALID-LINK--
-
Restek Corporation. (n.d.). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Retrieved January 2, 2026, from --INVALID-LINK--
References
The Strategic Application of 2,3,4-Trimethyl-1H-Pyrrole in Advanced Polymer Synthesis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the precise control over polymer architecture is paramount. This document provides an in-depth exploration of 2,3,4-trimethyl-1H-pyrrole, a strategically substituted monomer, in the field of polymer chemistry. We will delve into the nuanced effects of its methyl substituents on polymerization behavior and the resultant polymer properties, offering detailed protocols and a robust scientific rationale for its application.
The substitution pattern on a pyrrole ring profoundly influences the polymerization process and the ultimate characteristics of the synthesized polymer. In the case of this compound, the presence of three methyl groups introduces significant steric and electronic effects that can be leveraged to tailor the properties of the resulting polymer, such as its conductivity, morphology, and solubility.
The "Blocking" Strategy: Harnessing Steric Hindrance for Controlled Polymer Structures
The methyl groups at the 2, 3, and 4-positions of the pyrrole ring are not merely passive appendages. They actively participate in dictating the polymer's final structure through a concept known as the "blocking strategy". In the context of pyrrole polymerization, which typically proceeds via radical cation coupling at the 2- and 5-positions (alpha positions), substituents at the beta-positions (3 and 4) can control the extent of cross-linking and chain branching.[1]
The 3- and 4-methyl groups in this compound effectively block potential side reactions and unwanted cross-linking at these beta-positions. This leads to a more linear and structurally regular polymer chain. Furthermore, the 2-methyl group, while not preventing polymerization at the 5-position, introduces steric hindrance that can influence the planarity of the resulting polymer chain, which in turn affects its electronic properties.
This controlled linearity and reduced cross-linking can lead to polymers with improved solubility in organic solvents, a significant advantage for processing and characterization.
Polymerization of this compound: Methodologies and Protocols
The polymerization of this compound can be achieved through two primary methods: chemical oxidative polymerization and electrochemical polymerization. The choice of method will significantly impact the properties of the resulting poly(this compound).
Chemical Oxidative Polymerization
This method offers a scalable approach to produce larger quantities of the polymer powder. The process involves the use of a chemical oxidant to initiate the polymerization of the monomer.
Underlying Principle: The oxidant, typically a metal salt like iron(III) chloride (FeCl₃), abstracts an electron from the pyrrole monomer to form a radical cation.[2] These radical cations then couple, and through a series of oxidation and deprotonation steps, a polymer chain is formed. The general mechanism for the oxidative polymerization of pyrrole is depicted below.
Figure 1: General mechanism of oxidative polymerization.
Experimental Protocol: Chemical Oxidative Polymerization of this compound
Materials:
-
This compound (monomer)
-
Anhydrous Iron(III) chloride (FeCl₃) (oxidant)
-
Anhydrous chloroform (solvent)
-
Methanol (for washing)
-
Deionized water (for washing)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a specific amount of this compound in anhydrous chloroform.
-
In a separate flask, prepare a solution of anhydrous FeCl₃ in anhydrous chloroform. The molar ratio of oxidant to monomer is a critical parameter and should be systematically varied to optimize the polymer properties. A starting point is a 2:1 molar ratio of FeCl₃ to monomer.
-
Slowly add the FeCl₃ solution to the stirred monomer solution at room temperature. An immediate color change to dark brown or black should be observed, indicating the onset of polymerization.
-
Allow the reaction to proceed for a set time, typically 2-24 hours, with continuous stirring.
-
After the reaction is complete, precipitate the polymer by adding a large excess of methanol to the reaction mixture.
-
Collect the polymer precipitate by filtration.
-
Wash the polymer thoroughly with methanol and then with deionized water to remove any unreacted monomer, oxidant, and byproducts.
-
Dry the resulting polymer powder under vacuum at a moderate temperature (e.g., 60 °C) to a constant weight.
Key Experimental Parameters and Their Influence:
| Parameter | Typical Range | Influence on Polymer Properties |
| Monomer Concentration | 0.05 - 0.5 M | Affects polymerization rate and molecular weight. |
| Oxidant/Monomer Molar Ratio | 1:1 to 4:1 | Influences the degree of oxidation (doping level) and conductivity. |
| Reaction Temperature | 0 - 50 °C | Affects polymerization rate and potential for side reactions. |
| Reaction Time | 2 - 24 hours | Determines the polymer yield and molecular weight. |
Electrochemical Polymerization
Electrochemical polymerization provides excellent control over the thickness, morphology, and properties of the resulting polymer film, which is deposited directly onto an electrode surface.
Underlying Principle: An external potential is applied to an electrode immersed in a solution containing the monomer and a supporting electrolyte.[3] The monomer is oxidized at the electrode surface, forming radical cations that polymerize and deposit as a film on the electrode.
Figure 2: Schematic of an electrochemical polymerization setup.
Experimental Protocol: Electrochemical Polymerization of this compound
Materials:
-
This compound (monomer)
-
Supporting electrolyte (e.g., tetrabutylammonium perchlorate - TBAP, or lithium perchlorate - LiClO₄)
-
Anhydrous acetonitrile or propylene carbonate (solvent)
-
Working electrode (e.g., glassy carbon, platinum, or indium tin oxide (ITO) coated glass)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
Procedure:
-
Prepare an electrolyte solution by dissolving the this compound monomer and the supporting electrolyte in the chosen anhydrous solvent. Typical concentrations are 0.1 M for the monomer and 0.1 M for the supporting electrolyte.
-
Assemble a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.
-
De-aerate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the polymerization process.
-
Perform the electropolymerization using one of the following techniques:
-
Potentiostatic: Apply a constant potential at which the monomer oxidizes. This potential can be determined from a preliminary cyclic voltammetry scan.
-
Galvanostatic: Apply a constant current density to the working electrode.
-
Potentiodynamic (Cyclic Voltammetry): Cycle the potential between a lower and an upper limit for a set number of cycles. The growth of the polymer film can be monitored by the increase in the peak currents with each cycle.
-
-
The thickness of the polymer film can be controlled by the duration of the polymerization or the total charge passed.
-
After polymerization, rinse the electrode with the deposited polymer film with the pure solvent to remove any unreacted monomer and electrolyte.
-
Dry the polymer film under vacuum.
Key Electrochemical Parameters and Their Influence:
| Parameter | Typical Range | Influence on Polymer Properties |
| Monomer Concentration | 0.01 - 0.2 M | Affects film growth rate and morphology. |
| Supporting Electrolyte | 0.1 M | Influences the conductivity and morphology of the film. |
| Applied Potential/Current | Varies | Controls the rate of polymerization and film properties. |
| Number of Cycles (CV) | 5 - 20 | Determines the thickness of the polymer film. |
Expected Properties of Poly(this compound)
The introduction of three methyl groups onto the pyrrole ring is expected to significantly alter the properties of the resulting polymer compared to unsubstituted polypyrrole.
-
Conductivity: The electron-donating nature of the methyl groups should lower the oxidation potential of the monomer, potentially leading to a polymer with good intrinsic conductivity. However, the steric hindrance introduced by the 2-methyl group may disrupt the planarity of the polymer backbone, which could decrease the effective conjugation length and, consequently, the conductivity. The final conductivity will be a balance of these electronic and steric effects.
-
Solubility: As a result of the "blocking strategy" and the presence of alkyl groups, poly(this compound) is anticipated to have improved solubility in common organic solvents compared to the intractable nature of unsubstituted polypyrrole. This enhanced solubility is a major advantage for solution-based processing and characterization techniques like gel permeation chromatography (GPC) for molecular weight determination.
-
Morphology: The morphology of the polymer, whether in powder or film form, will be influenced by the polymerization conditions. Electrochemical polymerization, in particular, allows for the growth of films with controlled surface structures. The steric bulk of the trimethyl-substituted monomer may lead to a more amorphous polymer structure compared to less substituted polypyrroles.
-
Thermal Stability: The incorporation of methyl groups is generally expected to enhance the thermal stability of the polymer backbone.
Characterization of Poly(this compound)
A comprehensive characterization of the synthesized polymer is crucial to understand its structure-property relationships. The following techniques are recommended:
-
Spectroscopic Analysis:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the successful polymerization and identify the characteristic vibrational modes of the polymer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For soluble polymer fractions, NMR can provide detailed information about the polymer's structure and regiochemistry.
-
-
Morphological Analysis:
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology of the polymer powder or electrodeposited film.
-
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature of the polymer.
-
-
Electrical Characterization:
-
Four-Point Probe Method: To measure the electrical conductivity of the polymer film or a pressed pellet of the polymer powder.
-
-
Molecular Weight Determination:
-
Gel Permeation Chromatography (GPC): For soluble polymer fractions, GPC can be used to determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI).
-
Potential Applications
The unique properties of poly(this compound) make it a promising candidate for various applications, including:
-
Conducting Materials: Its potential for good conductivity and improved processability could be beneficial in the development of printable electronic components, antistatic coatings, and electromagnetic interference (EMI) shielding materials.
-
Sensors: The modified electronic properties and potentially porous morphology could be exploited for the development of chemical sensors and biosensors.
-
Biomedical Applications: The biocompatibility of polypyrrole, combined with the tailored properties of its trimethyl-substituted derivative, could be advantageous in areas such as drug delivery systems and tissue engineering scaffolds.
References
Application Note: A Detailed Protocol for the Paal-Knorr Synthesis of 1,2,5-Trimethylpyrrole
Abstract
The Paal-Knorr synthesis is a cornerstone of heterocyclic chemistry, providing a robust and straightforward method for the preparation of substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[1][2] This application note offers a comprehensive guide for the synthesis of 1,2,5-trimethylpyrrole via the reaction of 2,5-hexanedione with methylamine. We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and discuss critical parameters that influence reaction success. This document is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically grounded procedure for synthesizing N-alkylated pyrrole derivatives, which are common structural motifs in numerous natural products and pharmaceutical agents.[1][3]
Introduction and Scientific Background
First reported independently by German chemists Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis has become one of the most valuable methods for constructing substituted pyrrole rings.[1] The reaction's enduring utility lies in its operational simplicity and the general accessibility of the requisite 1,4-diketone precursors.[4] The synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or weakly acidic conditions, to yield the corresponding N-substituted or N-unsubstituted pyrrole.[5]
The choice of catalyst is a critical determinant of the reaction outcome. While the synthesis can proceed under neutral conditions, it is often accelerated by a weak acid, such as acetic acid.[5] The use of strong acids (pH < 3) or amine hydrochloride salts is generally avoided as these conditions can favor the competing Paal-Knorr furan synthesis as the primary reaction pathway.[4][5] This guide focuses on the synthesis of 1,2,5-trimethylpyrrole, a model compound that exemplifies the efficiency and predictability of this classic transformation.
The Reaction Mechanism: A Stepwise View
The mechanism of the Paal-Knorr pyrrole synthesis has been a subject of study for decades, with the definitive work by V. Amarnath and colleagues in the 1990s providing crucial insights.[1][4][5] Their research demonstrated that the reaction does not proceed through an enamine intermediate but rather via the cyclization of a hemiaminal, which is the rate-determining step.[2][4]
The accepted mechanism can be summarized in the following stages:
-
Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the primary amine (methylamine) on one of the carbonyl carbons of the 1,4-diketone (2,5-hexanedione). This forms a hemiaminal intermediate.[1]
-
Intramolecular Cyclization: The nitrogen atom of the hemiaminal then performs a nucleophilic attack on the second carbonyl group, leading to the formation of a five-membered dihydroxytetrahydropyrrole derivative.[1][6] This ring-closing step is the slowest and therefore rate-limiting part of the sequence.[6]
-
Dehydration and Aromatization: The cyclic intermediate undergoes a two-step dehydration, eliminating two molecules of water to form the stable, aromatic pyrrole ring.[6]
Caption: Reaction mechanism of the Paal-Knorr synthesis.
Detailed Experimental Protocol
This section provides a validated, step-by-step protocol for the synthesis of 1,2,5-trimethylpyrrole from 2,5-hexanedione and methylamine.
Reagents and Equipment
| Reagent / Material | Formula | M.W. ( g/mol ) | Quantity | Supplier / Grade | Key Properties |
| 2,5-Hexanedione | C₆H₁₀O₂ | 114.14 | 11.41 g (0.1 mol) | Sigma-Aldrich, 97% | Liquid, d=0.973 g/mL |
| Methylamine Solution | CH₃NH₂ | 31.06 | ~11.6 g (0.15 mol) | Sigma-Aldrich, 40% in H₂O | Corrosive, Flammable |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 2.0 mL | Fisher Scientific, ACS | Corrosive, lachrymator |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | VWR, ACS Grade | Highly Flammable |
| Saturated NaCl (Brine) | NaCl | 58.44 | 50 mL | Lab Prepared | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | Acros Organics | Drying Agent |
| Round-bottom flask | - | - | 250 mL | - | - |
| Reflux condenser | - | - | - | - | - |
| Magnetic stirrer/hotplate | - | - | - | - | - |
| Separatory funnel | - | - | 500 mL | - | - |
| Rotary evaporator | - | - | - | - | - |
| Short-path distillation kit | - | - | - | - | For purification |
Step-by-Step Synthesis Procedure
Safety First: This procedure must be conducted in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Methylamine is corrosive and flammable; diethyl ether is extremely flammable.
-
Reaction Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar and fit it with a reflux condenser. Place the apparatus on a magnetic stirrer hotplate.
-
Charging the Flask: To the flask, add 2,5-hexanedione (11.41 g, 0.1 mol) and 50 mL of water.
-
Amine Addition: While stirring, slowly add the 40% aqueous methylamine solution (approx. 11.6 g, providing 0.15 mol of CH₃NH₂) to the flask. A slight exotherm may be observed.
-
Catalyst Addition: Add glacial acetic acid (2.0 mL) to the reaction mixture. The acid catalyzes the cyclization and subsequent dehydration steps.[5]
-
Reflux: Heat the mixture to a gentle reflux (approximately 100-105 °C) and maintain this temperature with continuous stirring for 2 hours. The solution may turn from colorless to a pale yellow or brown color as the reaction progresses.
-
Cooling and Extraction: After 2 hours, turn off the heat and allow the flask to cool to room temperature. Transfer the cooled mixture to a 500 mL separatory funnel.
-
Work-up:
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers in the separatory funnel.
-
Wash the combined organic phase with saturated sodium chloride solution (brine, 1 x 50 mL) to remove residual water and water-soluble impurities.
-
Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate (~5 g). Swirl the flask for 5-10 minutes until the liquid is clear.
-
-
Solvent Removal: Filter the drying agent by gravity filtration and concentrate the filtrate using a rotary evaporator to remove the diethyl ether. This will yield the crude 1,2,5-trimethylpyrrole as an oil.
-
Purification:
-
The crude product is best purified by vacuum distillation.[7][8] Assemble a short-path distillation apparatus.
-
Transfer the crude oil to the distillation flask and distill under reduced pressure. Collect the fraction boiling at approximately 173 °C at atmospheric pressure, or at a lower temperature under vacuum. The pure product is a colorless to pale yellow oil.
-
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
The Synthesis of Conducting Polymers from 2,3,4-trimethyl-1H-pyrrole: Protocols and Mechanistic Insights
An Application Note for Researchers
Abstract
Conducting polymers, particularly those derived from pyrrole, are a cornerstone of modern materials science, offering vast potential in electronics, energy storage, and biomedical devices.[1][2] While unsubstituted polypyrrole (PPy) is highly conductive, its poor solubility and processability are significant limitations.[1] This application note provides a detailed guide for the synthesis and characterization of a substituted analogue, poly(2,3,4-trimethyl-1H-pyrrole). By introducing methyl groups onto the pyrrole backbone, we aim to enhance solubility and modify the polymer's electronic properties. This document offers both chemical and electrochemical polymerization protocols, explains the causality behind experimental choices, and details essential characterization techniques for researchers in materials science and drug development.
Introduction: The Rationale for Substituted Polypyrroles
Polypyrrole (PPy) has been a subject of intense research due to its straightforward synthesis, high conductivity, and excellent environmental stability.[3] The conductivity arises from the conjugated π-system along the polymer backbone, which is created through the oxidative polymerization of pyrrole monomers.[4] This process, known as doping, creates charge carriers (polarons and bipolarons) that allow for electrical conduction.[4]
However, the strong inter-chain interactions that contribute to PPy's stability also render it insoluble and infusible, severely hampering its processability.[1] A primary strategy to overcome this is the introduction of substituent groups on the pyrrole monomer. The monomer this compound offers several strategic advantages:
-
Improved Solubility: The alkyl (methyl) groups increase the steric hindrance between polymer chains, weakening the intermolecular forces and enhancing solubility in common organic solvents.[1]
-
Modified Electronic Properties: Methyl groups are electron-donating, which lowers the oxidation potential of the monomer. This makes polymerization easier to initiate and can be used to tune the final electronic and optical properties of the polymer.
-
Controlled Polymerization: The methyl group at the 2-position sterically hinders the typical α-α coupling. While polymerization can still proceed via the open α-position (C5), this modification influences the final polymer structure and conjugation length.
The Mechanism of Oxidative Polymerization
The polymerization of pyrrole and its derivatives is an oxidative process that proceeds via a radical cation mechanism.[5][6] Understanding this mechanism is critical for controlling the reaction and interpreting the properties of the resulting polymer.
The process can be broken down into three key stages:
-
Initiation: An oxidizing agent (chemical or electrochemical) removes an electron from the π-system of the pyrrole monomer, forming a radical cation.[7][6]
-
Propagation: Two radical cations couple, typically at the α-positions (C2 and C5) which have the highest electron density, to form a dimer dication. This is followed by the expulsion of two protons (deprotonation) to re-aromatize the rings, forming a neutral dimer.[7][8] This dimer has a lower oxidation potential than the monomer and is quickly re-oxidized, continuing the chain growth by adding more monomer units.[7]
-
Termination: The chain growth ceases due to various side reactions or the depletion of the monomer.
Figure 1: General mechanism for the oxidative polymerization of substituted pyrroles.
Experimental Protocols
Protocol 1: Chemical Oxidative Synthesis
This method is ideal for producing bulk quantities of the polymer powder.[7] Ferric chloride (FeCl₃) is a commonly used oxidant due to its effectiveness and low cost.[6] The molar ratio of oxidant to monomer is a critical parameter; a ratio of approximately 2.33:1 is stoichiometrically required, but is often varied to control polymerization rate and properties.
Materials and Reagents:
-
This compound (Monomer)
-
Anhydrous Ferric Chloride (FeCl₃) (Oxidant)
-
Chloroform (Solvent)
-
Methanol (for washing)
-
Deionized Water
Step-by-Step Protocol:
-
Monomer Solution: In a 250 mL round-bottom flask, dissolve 1.0 g of this compound in 100 mL of chloroform. Place the flask in an ice bath and stir for 15 minutes to cool the solution to 0-5 °C.
-
Causality Note: Low temperatures are used to control the reaction rate, preventing overly rapid polymerization which can lead to shorter chains and structural defects.
-
-
Oxidant Solution: In a separate beaker, dissolve 4.4 g of anhydrous FeCl₃ (approx. 2.5:1 molar ratio to monomer) in 50 mL of chloroform. Stir until fully dissolved.
-
Polymerization: Add the FeCl₃ solution dropwise to the stirring monomer solution over a period of 30 minutes. A dark precipitate should form almost immediately.
-
Causality Note: Slow, dropwise addition ensures a more uniform polymerization process and helps dissipate the exothermic heat of the reaction.
-
-
Reaction: Allow the reaction to proceed with continuous stirring in the ice bath for 2 hours, then let it warm to room temperature and stir for an additional 22 hours.
-
Isolation: Filter the reaction mixture using a Büchner funnel to collect the black polymer precipitate.
-
Washing: Wash the collected polymer sequentially with copious amounts of methanol and deionized water. Continue washing until the filtrate runs clear. This step is crucial to remove residual oxidant (FeCl₂/FeCl₃) and unreacted monomer.[6]
-
Drying: Dry the final polymer powder in a vacuum oven at 60 °C for 24 hours.
-
Yield Calculation: Weigh the final product and calculate the percentage yield.
Figure 2: Workflow for chemical oxidative polymerization of 2,3,4-trimethylpyrrole.
Protocol 2: Electrochemical Synthesis (Electropolymerization)
Electropolymerization is the preferred method for creating high-quality, uniform, and adherent polymer films directly onto a conductive substrate.[7] This technique offers precise control over film thickness, morphology, and properties by manipulating electrochemical parameters.[9]
Equipment and Reagents:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (e.g., Indium Tin Oxide (ITO) glass, Platinum foil)
-
Counter Electrode (e.g., Platinum wire or mesh)
-
Reference Electrode (e.g., Ag/AgCl)
-
This compound (Monomer)
-
Tetrabutylammonium perchlorate (Bu₄NClO₄) or Lithium perchlorate (LiClO₄) (Electrolyte)
-
Acetonitrile (Solvent)
Step-by-Step Protocol:
-
Electrode Preparation: Clean the working electrode thoroughly by sonicating in acetone, isopropanol, and deionized water, then dry under a stream of nitrogen.
-
Electrolyte Solution: Prepare a 0.1 M solution of the monomer (e.g., this compound) and a 0.1 M solution of the supporting electrolyte (e.g., Bu₄NClO₄) in acetonitrile.
-
Causality Note: The supporting electrolyte is essential to ensure the conductivity of the solution and to provide the counter-ions (dopants) that are incorporated into the polymer film during its oxidative growth, balancing the positive charge on the backbone.
-
-
Cell Assembly: Assemble the three-electrode cell with the prepared solution. Ensure the reference electrode tip is close to the working electrode. Deoxygenate the solution by bubbling with nitrogen gas for 15-20 minutes.
-
Electropolymerization: Perform the polymerization using one of the following methods:
-
Potentiostatic (Constant Potential): Apply a constant potential slightly above the oxidation potential of the monomer (determined by cyclic voltammetry, typically +0.8 to +1.2 V vs. Ag/AgCl) for a set duration (e.g., 100-600 seconds). Film thickness is proportional to the total charge passed.
-
Galvanostatic (Constant Current): Apply a constant current density (e.g., 0.1-1.0 mA/cm²) for a set duration. This provides a constant growth rate.
-
Cyclic Voltammetry (CV): Cycle the potential between a lower limit (e.g., -0.5 V) and an upper limit above the monomer's oxidation potential (e.g., +1.3 V) for a number of cycles. The growing polymer film will show characteristic redox peaks.[10]
-
-
Post-Synthesis: After polymerization, remove the working electrode (now coated with the polymer film), rinse it gently with fresh acetonitrile to remove unreacted monomer and electrolyte, and dry it under nitrogen.
Validation and Characterization
Confirming the successful synthesis and understanding the properties of the polymer are essential.
| Technique | Purpose | Expected Observations for Poly(2,3,4-trimethylpyrrole) |
| FTIR Spectroscopy | Structural verification; identification of functional groups. | Characteristic peaks for C-H stretching (methyl groups, ~2900 cm⁻¹), C=C stretching in the pyrrole ring (~1550 cm⁻¹), and C-N stretching (~1300 cm⁻¹). The N-H stretching peak (~3400 cm⁻¹) may be broad or diminished due to polymerization.[3] |
| UV-Vis Spectroscopy | Analyze electronic properties and estimate the optical band gap. | A broad absorption peak in the visible region (e.g., 450-550 nm) corresponding to the π-π* transition of the conjugated backbone.[3] |
| Scanning Electron Microscopy (SEM) | Visualize surface morphology. | Typically shows a granular or globular morphology. The specific appearance depends heavily on the synthesis conditions.[3][11] |
| Four-Point Probe | Measure electrical conductivity. | Conductivity is expected to be lower than unsubstituted PPy due to increased steric hindrance from methyl groups disrupting chain planarity and conjugation. Values could range from 10⁻³ to 1 S/cm. |
| Solubility Test | Assess processability. | The polymer should exhibit improved solubility in solvents like chloroform, THF, or NMP compared to the insolubility of standard PPy. |
Concluding Remarks for the Field Scientist
The synthesis of poly(2,3,4-trimethylpyrrole) represents a logical and effective strategy for improving the processability of polypyrrole-based conducting polymers. The methyl substituents, while likely reducing the ultimate electrical conductivity compared to pristine PPy, provide a crucial advantage in solubility, opening the door for solution-based processing techniques like spin-coating, inkjet printing, and composite blending. Researchers should carefully consider the trade-off between conductivity and processability for their specific application. The protocols provided herein are robust starting points, but optimization of parameters such as monomer/oxidant ratio, temperature, and electrochemical conditions is encouraged to fine-tune the final material properties for advanced applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Polypyrrole (PPy) Thin Films [file.scirp.org]
- 4. iarjset.com [iarjset.com]
- 5. systems.enpress-publisher.com [systems.enpress-publisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Polypyrrole-based conducting polymers and interactions with biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. researchgate.net [researchgate.net]
- 10. Facile Synthesis of Novel Conducting Copolymers Based on N-Furfuryl Pyrrole and 3,4-Ethylenedioxythiophene with Enhanced Optoelectrochemical Performances Towards Electrochromic Application [mdpi.com]
- 11. imp.kiev.ua [imp.kiev.ua]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,3,4-trimethyl-1H-pyrrole
Welcome to the dedicated technical support guide for the purification of 2,3,4-trimethyl-1H-pyrrole. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with isolating this valuable substituted pyrrole from a typical reaction mixture. Here, we move beyond simple protocols to explain the "why" behind each step, ensuring a robust and reproducible purification strategy.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark, oily substance. What causes this discoloration and how can I remove it?
A1: The dark coloration is a common observation and typically arises from two main sources: oxidation and acid-catalyzed polymerization of the pyrrole ring.[1] Pyrroles, especially electron-rich alkylated pyrroles, are sensitive to air and light.[2] Exposure to atmospheric oxygen can lead to the formation of colored, oxidized species, such as pyrrolin-2-ones.[3] Additionally, residual acidic catalysts from the synthesis (e.g., in a Paal-Knorr reaction) can promote polymerization, resulting in dark, tar-like byproducts.[2][4]
Troubleshooting Steps:
-
Minimize Exposure: During workup and purification, handle the material expeditiously and, if possible, under an inert atmosphere (e.g., nitrogen or argon). Protect the reaction and product flasks from direct light by wrapping them in aluminum foil.
-
Acid Neutralization: Ensure a thorough aqueous workup to remove any acidic residues. Washing the organic extract with a mild base like saturated sodium bicarbonate (NaHCO₃) solution is crucial.
-
Charcoal Treatment: For persistent color, a charcoal treatment can be effective. After dissolving the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate), add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through a pad of celite. Be aware that this may lead to some loss of the desired product.
Q2: I'm seeing significant streaking of my product during silica gel column chromatography. How can I achieve better separation?
A2: Streaking is a frequent issue when purifying pyrroles on silica gel. The N-H proton of the pyrrole ring is weakly acidic and can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.[5]
Troubleshooting Steps:
-
Solvent System Optimization: A well-chosen eluent is key. Start with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity. Aim for an Rf value of 0.2-0.3 on your TLC plate for the best separation on the column.[6]
-
Addition of a Basic Modifier: To mitigate the interaction with acidic silica, add a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) to your eluent system.[5] This will neutralize the acidic sites on the silica gel, resulting in sharper peaks.
-
Alternative Stationary Phase: If streaking persists, consider switching to a different stationary phase. Neutral or basic alumina can be excellent alternatives for purifying basic compounds like pyrroles.[6]
Q3: What are the most likely impurities in my reaction mixture from a Paal-Knorr synthesis of this compound?
A3: The Paal-Knorr synthesis, which typically involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, is a common route to substituted pyrroles.[7][8] For the synthesis of this compound, a likely precursor is 3-methyl-2,4-pentanedione. Potential impurities include:
-
Unreacted Starting Materials: Residual 3-methyl-2,4-pentanedione.
-
Incompletely Cyclized Intermediates: Hemiaminal or enamine intermediates that have not fully dehydrated to form the aromatic pyrrole ring.[9]
-
Self-Condensation Products: Aldol or other self-condensation products of the starting dicarbonyl, especially under acidic or basic conditions.[10]
-
Oxidized Byproducts: As mentioned in Q1, oxidation of the product can lead to various impurities.
-
Polymeric Material: Acid-catalyzed polymerization of the pyrrole product.[2]
Q4: How should I store my purified this compound to prevent degradation?
A4: Proper storage is critical to maintain the purity of your compound. Due to its sensitivity to air and light, it is recommended to:
-
Store the purified pyrrole in an amber vial to protect it from light.
-
If possible, store under an inert atmosphere (nitrogen or argon).
-
For long-term storage, keep the vial in a refrigerator or freezer at a low temperature (+2°C to +8°C is often recommended).[11]
Troubleshooting and Purification Workflow
This section provides a logical workflow for the purification of this compound, from the crude reaction mixture to the final, pure compound.
Caption: A general workflow for the purification of this compound.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This is the most common and effective method for separating this compound from closely related impurities.
-
TLC Analysis:
-
Dissolve a small amount of the crude oil in ethyl acetate.
-
Spot on a silica gel TLC plate and develop in a solvent system of hexane and ethyl acetate (e.g., start with a 9:1 ratio).
-
Visualize under UV light and/or with a potassium permanganate stain.
-
Adjust the solvent system to achieve an Rf of ~0.25 for the product spot.[6]
-
-
Column Preparation:
-
Choose an appropriate size flash column for the amount of crude material.
-
Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Loading and Elution:
-
Dissolve the crude oil in a minimal amount of dichloromethane or your eluent.
-
Adsorb the crude mixture onto a small amount of silica gel, concentrate to a dry powder, and load it onto the top of the column.
-
Begin elution with your optimized solvent system (e.g., 95:5 hexane:ethyl acetate), possibly with the addition of 0.5% triethylamine to prevent streaking.[5]
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
The final product should be a colorless to pale yellow oil.
-
Protocol 2: Vacuum Distillation
This method is particularly useful for removing non-volatile impurities like polymers or salts, or for a large-scale initial purification step.
-
Apparatus Setup:
-
Set up a short-path distillation apparatus for vacuum distillation.
-
Use a heating mantle with a stir bar for even heating.
-
Connect to a vacuum pump with a cold trap.
-
-
Distillation:
-
Place the crude oil in the distillation flask.
-
Slowly apply vacuum and begin heating.
-
Collect a forerun of any low-boiling impurities.
-
Collect the main fraction of this compound at the appropriate temperature and pressure. The boiling point will depend on the vacuum achieved.
-
Monitor the color of the distillate; it should be colorless. Discontinue distillation if the distillate becomes colored or if the temperature rises significantly, indicating the distillation of higher-boiling impurities.
-
-
Isolation:
-
Vent the apparatus carefully with an inert gas before collecting the purified liquid.
-
Protocol 3: Recrystallization
If the purified this compound is a solid at room temperature or if you have a solid derivative you wish to purify further, recrystallization is an excellent final step.
-
Solvent Selection:
-
Test the solubility of your solid in various solvents (e.g., hexane, ethanol, toluene, or mixtures like ethyl acetate/hexane).[6]
-
The ideal solvent will dissolve the compound when hot but not when cold.
-
-
Procedure:
-
Dissolve the solid in a minimal amount of the chosen hot solvent.
-
If the solution is colored, a charcoal treatment can be performed at this stage.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
Data Summary and Expected Outcomes
| Purification Method | Typical Impurities Removed | Expected Purity | Typical Yield | Notes |
| Flash Chromatography | Unreacted starting materials, intermediates, closely related byproducts | >98% (by NMR) | 40-80% | Yield can be lower due to product loss on the column. The addition of triethylamine is often necessary for good peak shape.[6] |
| Vacuum Distillation | Polymeric materials, salts, very high or low boiling impurities | 95-99% (by GC) | 60-90% | Purity depends on the boiling point differences between the product and impurities. |
| Recrystallization | Small amounts of impurities with different solubility profiles | >99% | 60-90% | Best for a final "polishing" step if the product is a solid. Highly dependent on finding the ideal solvent.[6] |
Characterization of Pure this compound
-
Appearance: Colorless to pale yellow oil.
-
¹H NMR (CDCl₃): Expected chemical shifts will show signals for the aromatic proton, the N-H proton, and the three methyl groups. The exact shifts and coupling constants should be compared to literature values or a reference spectrum.[12]
-
¹³C NMR (CDCl₃): Will show distinct signals for the carbons of the pyrrole ring and the methyl groups.[12]
-
GC-MS: A pure sample should show a single major peak with a mass corresponding to the molecular weight of this compound (109.17 g/mol ). The mass spectrum will show a characteristic fragmentation pattern.[12]
References
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. imp.kiev.ua [imp.kiev.ua]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 10. Self-condensation - Wikipedia [en.wikipedia.org]
- 11. 109-97-7 CAS MSDS (Pyrrole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. This compound | C7H11N | CID 572717 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,3,4-trimethyl-1H-pyrrole
Prepared by the Office of the Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2,3,4-trimethyl-1H-pyrrole. Recognizing the nuances and challenges inherent in heterocyclic chemistry, this document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to enhance yield, purity, and reproducibility.
Overview of Primary Synthesis Routes
The construction of the this compound scaffold is most practically achieved through established condensation reactions. The choice of method often depends on the availability of starting materials and the scale of the reaction. The two most prominent and reliable methods are the Paal-Knorr Synthesis and the Hantzsch Pyrrole Synthesis.
| Feature | Paal-Knorr Synthesis | Hantzsch Synthesis |
| Reactants | 1,4-Dicarbonyl compound + Amine/Ammonia | β-Ketoester + α-Haloketone + Amine/Ammonia |
| Key Precursor | 3-Methyl-2,4-pentanedione (or its synthetic equivalent leading to a 1,4-dicarbonyl) | An appropriate β-ketoester (e.g., ethyl 2-methylacetoacetate) and α-haloketone (e.g., 1-chloropropan-2-one) |
| Common Byproducts | Furan derivatives[1][2] | Furan derivatives (Feist-Bénary), products from α-haloketone self-condensation[1][3] |
| Primary Control Parameter | Reaction pH (acidity)[2] | Controlled addition of reagents, temperature[3] |
| Advantages | Operationally simple, often uses accessible starting materials, good yields under optimized conditions[4] | High versatility for creating a wide range of substituted pyrroles[5][6] |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific experimental challenges in a direct question-and-answer format, focusing on the underlying chemical principles to empower effective problem-solving.
Q1: My yield of this compound is consistently low. What are the most likely causes and how can I fix them?
Low yields in pyrrole syntheses can be traced back to several critical factors that disrupt the reaction pathway.[1][7] A systematic approach to troubleshooting is essential.
Potential Causes & Solutions:
-
Purity of Starting Materials: Impurities in reactants, particularly the dicarbonyl compound in a Paal-Knorr synthesis or the α-haloketone in a Hantzsch synthesis, can introduce competing side reactions that consume starting material and complicate purification.[1]
-
Action: Ensure all starting materials are of high purity. Recrystallize or distill reagents if their purity is questionable. Use freshly opened solvents to avoid moisture contamination.
-
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to the incomplete conversion of the limiting reagent.[1]
-
Action: Carefully calculate and measure the molar equivalents of all reactants. In the Paal-Knorr synthesis, an excess of the amine or ammonia source is often used to drive the reaction to completion.[8] In the Hantzsch synthesis, using a slight excess (1.1 eq) of the amine can help ensure the complete formation of the initial enamine intermediate.[3]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst choice are pivotal.
-
Paal-Knorr: Harsh acidic conditions (pH < 3) or prolonged heating can favor the formation of furan byproducts or cause degradation of the desired pyrrole.[2]
-
Hantzsch: Excessively high temperatures can promote unwanted side reactions.
-
Action: Run the reaction at a moderate temperature (e.g., gentle reflux) to control the reaction rate and minimize byproduct formation.[3]
-
-
-
Presence of Moisture: Certain pyrrole syntheses are sensitive to water, which can interfere with intermediates.
-
Action: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if you suspect moisture sensitivity.
-
Caption: Workflow for troubleshooting low pyrrole synthesis yields.
Q2: My Paal-Knorr reaction is producing a significant furan byproduct. How can I suppress this?
This is the most common side reaction in the Paal-Knorr synthesis.[1] It arises because the 1,4-dicarbonyl starting material can undergo a competing acid-catalyzed intramolecular cyclization to form a furan before it has a chance to react with the amine.[1][2]
Mechanism of Competition:
The key is that both pathways are acid-catalyzed. However, the furan pathway is particularly favored by strong acids and low pH (< 3).[2][8] The pyrrole pathway requires the nucleophilic attack of the amine on the carbonyl, which is followed by cyclization and dehydration.[9][10]
Caption: Competing reaction pathways in the Paal-Knorr synthesis.
Solutions:
-
pH Control: This is the most critical factor. Maintain a neutral or weakly acidic environment.[2]
-
Catalyst Choice: Consider catalysts that promote the amine condensation over the intramolecular cyclization.
-
Action: Milder or heterogeneous acid catalysts like silica sulfuric acid have been shown to produce high yields with minimal furan byproducts, sometimes even under solvent-free conditions.[2]
-
Q3: My Hantzsch synthesis is messy, with multiple spots on TLC. What are the likely side reactions?
The Hantzsch synthesis is a three-component reaction, which inherently increases the possibility of side reactions if not properly controlled.[3]
Potential Side Reactions:
-
Feist-Bénary Furan Synthesis: This is a competing reaction pathway involving the β-ketoester and the α-haloketone that does not involve the amine, leading to a furan derivative.[1]
-
Self-Condensation of α-Haloketone: The α-haloketone can react with itself, especially under basic conditions.[3]
-
Direct Amine-Haloketone Substitution: The amine can act as a nucleophile and directly displace the halide on the α-haloketone, leading to an amino-ketone that may or may not participate in the desired cyclization.[3]
Solutions:
The key to a clean Hantzsch synthesis is to control the sequence of bond formation. The desired pathway involves the initial formation of an enamine from the β-ketoester and the amine, which then acts as the nucleophile.[5]
-
Action: Two-Step, One-Pot Procedure. Do not mix all three components at once. First, dissolve the β-ketoester and the primary amine (or ammonia source) in the solvent (e.g., ethanol) and stir at room temperature for 20-30 minutes to pre-form the enamine intermediate. Then, add the α-haloketone solution slowly (dropwise) to the enamine mixture. This ensures the enamine is present in high concentration to react with the haloketone as it is added, minimizing the opportunity for the haloketone to engage in side reactions.[3]
Q4: What are the best practices for purifying this compound?
Pyrrole and its derivatives can be sensitive, and proper purification is key to obtaining a stable, high-purity product.[7]
-
Work-up: After the reaction is complete, the crude product is typically obtained by removing the solvent under reduced pressure. The residue can be taken up in a solvent like ethyl acetate or diethyl ether and washed with water or brine to remove inorganic salts and water-soluble impurities.[3]
-
Chromatography: The most common method for purifying substituted pyrroles is column chromatography on silica gel.[3] A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective.
-
Distillation: If the product is a liquid and sufficiently volatile, vacuum distillation can be an effective purification method. This is particularly useful for removing non-volatile polymeric materials. It's sometimes beneficial to wash the crude organic phase with a dilute acid to remove any residual basic impurities before distillation.[11][12]
-
Handling and Storage: Pyrroles can be sensitive to air and light, leading to darkening and polymerization over time.[7]
-
Action: Store the purified product under an inert atmosphere (argon or nitrogen), protected from light (in an amber vial), and at a low temperature to maximize its shelf-life.
-
Optimized Experimental Protocols
The following protocols are provided as a starting point and should be adapted based on specific laboratory conditions and analytical monitoring (e.g., TLC, GC-MS).
Protocol 1: Paal-Knorr Synthesis of a Substituted Pyrrole (Model)
This protocol is adapted from the synthesis of 2,3,4,5-tetramethyl-1H-pyrrole and illustrates the general principles applicable to this compound starting from the appropriate 1,4-diketone.[13]
-
Objective: To synthesize a multisubstituted pyrrole via Paal-Knorr condensation.
-
Materials:
-
3,4-Dimethyl-2,5-hexanedione (1.0 eq)
-
Ammonium acetate (2.5 - 3.0 eq)
-
Glacial acetic acid
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3,4-dimethyl-2,5-hexanedione and an excess of ammonium acetate.
-
Add enough glacial acetic acid to dissolve the reactants and serve as the reaction medium.
-
Heat the mixture to a gentle reflux (approx. 118-120 °C) and monitor the reaction progress using TLC or GC-MS.
-
Once the starting material is consumed (typically 1-3 hours), cool the reaction mixture to room temperature.
-
Carefully pour the cooled mixture into a beaker of ice water. A precipitate or oil may form.
-
Neutralize the mixture by slowly adding a saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous mixture three times with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography or vacuum distillation.
-
Protocol 2: General Hantzsch Pyrrole Synthesis
This protocol provides a generalized, chemoselectivity-focused approach to the Hantzsch synthesis.[3]
-
Objective: To synthesize a substituted pyrrole while minimizing side-product formation.
-
Materials:
-
β-Ketoester (1.0 eq)
-
Primary amine (1.1 eq)
-
α-Haloketone (1.0 eq)
-
Ethanol (or other suitable solvent)
-
-
Procedure:
-
In a round-bottom flask, dissolve the β-ketoester (1.0 eq) and the primary amine (1.1 eq) in ethanol.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the enamine intermediate.
-
In a separate flask, dissolve the α-haloketone (1.0 eq) in a minimal amount of ethanol.
-
Slowly add the α-haloketone solution to the enamine mixture over a period of 15-20 minutes using a dropping funnel.
-
Once the addition is complete, fit the flask with a reflux condenser and heat the reaction to a gentle reflux.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to isolate the desired pyrrole derivative.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. biosynce.com [biosynce.com]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
- 12. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2,3,4-trimethyl-1H-pyrrole
Welcome to the Technical Support Center for the synthesis of 2,3,4-trimethyl-1H-pyrrole. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during the synthesis of this valuable substituted pyrrole. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.
Introduction to the Synthesis of this compound
The synthesis of this compound is most commonly approached via a variation of the Knorr pyrrole synthesis. This method involves the condensation of an α-aminoketone with a β-dicarbonyl compound. For the target molecule, the logical precursors are aminoacetone (or a suitable precursor like its hydrochloride salt) and 3-methyl-2,4-pentanedione.
While seemingly straightforward, this reaction is often complicated by competing side reactions that can significantly impact the yield and purity of the desired product. This guide will focus on identifying, understanding, and mitigating these side reactions.
Visualizing the Reaction Landscape
To better understand the chemical transformations involved, let's visualize the intended reaction and the primary competing pathways.
Figure 1: Reaction Scheme for the Synthesis of this compound and Major Side Reactions
Caption: The desired Knorr-type synthesis is often accompanied by the formation of furan and pyrazine byproducts.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yields are consistently low, and I observe multiple spots on my TLC plate. What are the likely culprits?
A1: Low yields and a complex product mixture are the most frequently reported issues. The primary causes are the competing side reactions illustrated in Figure 1.
-
Furan Formation: Under acidic conditions, 3-methyl-2,4-pentanedione can undergo an intramolecular cyclization to form 2,5-dimethyl-3-methylfuran.[1] This is a classic Paal-Knorr furan synthesis that competes with the desired pyrrole formation.[2]
-
Aminoacetone Self-Condensation: α-Aminoketones, like aminoacetone, are notoriously unstable and prone to self-condensation, especially under basic or neutral conditions.[3] This dimerization leads to the formation of stable aromatic pyrazines, in this case, 2,5-dimethylpyrazine.[4]
Troubleshooting Strategies:
-
Control of pH: Maintaining a weakly acidic environment is crucial. Strongly acidic conditions will favor the formation of the furan byproduct.[2] Conversely, neutral or basic conditions can accelerate the self-condensation of aminoacetone. The use of a buffer or the hydrochloride salt of aminoacetone can help maintain the optimal pH range.
-
In Situ Generation of Aminoacetone: To circumvent the instability of aminoacetone, it can be generated in situ. A common method is the reduction of an α-oximino ketone.[3] However, for this specific synthesis, using commercially available aminoacetone hydrochloride and carefully controlling the addition and temperature is a more direct approach.
-
Reaction Temperature: The Knorr pyrrole synthesis can often proceed at room temperature.[3] Elevated temperatures can increase the rate of side reactions, particularly the acid-catalyzed furan formation. It is advisable to start the reaction at a lower temperature and monitor the progress by TLC before considering heating.
Q2: I have a significant byproduct that I suspect is 2,5-dimethyl-3-methylfuran. How can I confirm its identity and prevent its formation?
A2: The formation of 2,5-dimethyl-3-methylfuran is a strong possibility if your reaction conditions are too acidic.
Identification:
-
Mass Spectrometry (MS): The furan byproduct will have a distinct molecular weight. You can analyze your crude reaction mixture by GC-MS to identify a component with the corresponding mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the furan will show characteristic signals for the methyl groups and the furan ring proton. These chemical shifts will differ significantly from your desired pyrrole product.
Prevention:
-
Use of Milder Acids: Instead of strong mineral acids, consider using weaker acids like acetic acid to catalyze the reaction.[3]
-
Stoichiometry of Acid: Use a catalytic amount of acid rather than a stoichiometric amount or as the solvent.
-
Reaction Medium: Performing the reaction in a solvent like ethanol with a controlled amount of acid can be preferable to using a strong acid as the solvent.
Q3: Another major impurity in my reaction has a different polarity from the desired pyrrole. I suspect it's a pyrazine derivative from aminoacetone self-condensation. How can I deal with this?
A3: The formation of 2,5-dimethylpyrazine from the self-condensation of two molecules of aminoacetone is a very common side reaction.[4]
Identification:
-
MS and NMR: As with the furan byproduct, GC-MS and NMR spectroscopy are your primary tools for identification. The pyrazine will have a unique molecular weight and a highly symmetrical structure, leading to a simple NMR spectrum.
Prevention and Mitigation:
-
Slow Addition of Aminoacetone: To minimize the concentration of free aminoacetone at any given time, add a solution of aminoacetone hydrochloride to the reaction mixture containing 3-methyl-2,4-pentanedione slowly and with efficient stirring. This favors the intermolecular reaction with the dicarbonyl compound over the self-condensation.
-
Temperature Control: Keep the reaction temperature low during the addition of the aminoacetone to reduce the rate of self-condensation.
-
Purification: Fortunately, the polarity of 2,5-dimethylpyrazine is typically different from that of this compound, allowing for separation by column chromatography.
Detailed Experimental Protocol
The following protocol is a recommended starting point for the synthesis of this compound, designed to minimize the aforementioned side reactions.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Methyl-2,4-pentanedione | 114.14 | 5.71 g | 0.05 |
| Aminoacetone hydrochloride | 109.56 | 5.48 g | 0.05 |
| Glacial Acetic Acid | 60.05 | 50 mL | - |
| Sodium Bicarbonate (sat. aq. solution) | - | As needed | - |
| Diethyl Ether | - | For extraction | - |
| Anhydrous Magnesium Sulfate | - | For drying | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5.71 g (0.05 mol) of 3-methyl-2,4-pentanedione in 50 mL of glacial acetic acid.
-
In a separate beaker, dissolve 5.48 g (0.05 mol) of aminoacetone hydrochloride in a minimal amount of water and add it dropwise to the stirred solution of the dione over 30 minutes at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
After the reaction is complete, pour the mixture into 200 mL of ice-cold water.
-
Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient eluent of hexane and ethyl acetate.
Purification and Characterization
Purification:
Column chromatography is the most effective method for separating the desired this compound from the furan and pyrazine byproducts. The polarity of these compounds is typically different enough to allow for good separation.
Characterization of the Desired Product:
-
1H NMR: Expect signals for the three methyl groups and the pyrrole N-H and C-H protons.
-
13C NMR: The spectrum should show the expected number of signals for the seven carbons of the molecule.[1]
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of this compound (109.17 g/mol ) should be observed.[1]
Logical Workflow for Troubleshooting
When encountering issues with the synthesis, a systematic approach to troubleshooting is essential.
Figure 2: Troubleshooting Workflow
Caption: A systematic approach to troubleshooting based on the identification of major byproducts.
By understanding the underlying chemistry and potential pitfalls, researchers can optimize the synthesis of this compound, leading to higher yields and purity. This guide provides a solid foundation for troubleshooting and successful synthesis.
References
Technical Support Center: 2,3,4-Trimethyl-1H-Pyrrole Decomposition & Prevention
Welcome to the technical support guide for 2,3,4-trimethyl-1H-pyrrole. This document serves as a centralized resource for researchers, chemists, and drug development professionals encountering stability issues with this compound. Pyrroles, particularly electron-rich, alkyl-substituted derivatives like this compound, are notoriously sensitive and prone to degradation. This guide provides in-depth, experience-based answers to common questions, robust troubleshooting protocols, and preventative measures to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses the fundamental principles governing the stability of this compound. Understanding why it degrades is the first step toward preventing it.
Q1: What is this compound, and why is it so unstable?
A1: this compound is a heterocyclic aromatic amine.[1][2] Its instability stems from the high electron density of the pyrrole ring, which is further amplified by three electron-donating methyl groups. This high electron density makes the molecule highly susceptible to two primary degradation pathways:
-
Oxidation: The pyrrole ring readily reacts with atmospheric oxygen, a process that can be accelerated by light (photo-oxidation).[3] This leads to the formation of colored, non-aromatic impurities like pyrrolinones or ring-opened byproducts.[3][4][5]
-
Polymerization: The pyrrole ring is easily protonated by acids.[6][7] The resulting cation is highly reactive and rapidly attacks neutral pyrrole molecules, initiating a chain reaction that produces dark, insoluble, polymeric materials often referred to as "pyrrole black."[6][7][8]
Q2: What are the common visual signs of decomposition?
A2: Freshly purified this compound should be a colorless to pale yellow liquid or solid. The most common signs of degradation are:
-
Color Change: The appearance of a yellow, red, brown, or eventually black color is a clear indicator of oxidation and/or polymerization.
-
Formation of Precipitate: The appearance of dark, tarry, or solid particulates indicates advanced polymerization.
-
Viscosity Change: An increase in viscosity can suggest the formation of oligomers, an early stage of polymerization.
Q3: My reaction is failing or giving low yields. Could degraded pyrrole be the cause?
A3: Absolutely. Using decomposed this compound is a common cause of failed reactions. The actual concentration of the active pyrrole is lower than calculated, and the impurities can interfere with catalysts, quench reagents, or lead to a complex mixture of unwanted side products. If you observe any of the signs from Q2, you must assess the purity of your material before proceeding.
Part 2: Troubleshooting Guide for Experimental Issues
This section provides a structured approach to diagnosing and solving problems that arise during experiments.
| Symptom | Probable Cause(s) | Recommended Action(s) |
| Reaction mixture turns dark immediately upon adding the pyrrole. | 1. Acidic reaction conditions. 2. Contaminated (acidic) solvent or reagents. 3. Severely degraded pyrrole starting material. | 1. If possible, run the reaction under neutral or basic conditions. 2. Use freshly purified, anhydrous, and neutral solvents. 3. Check the purity of the pyrrole (see Protocol 2). If degraded, purify before use (see Protocol 3). |
| Low yield and multiple unexpected spots on TLC. | 1. Partial decomposition of the pyrrole. 2. Oxidation during the reaction. | 1. Confirm starting material purity via NMR or GC-MS. 2. Run the reaction under a robust inert atmosphere (e.g., argon or nitrogen) using a Schlenk line or glovebox.[9][10][11] Degas all solvents prior to use.[9][11] |
| Inconsistent results between batches. | High sensitivity of pyrrole to minor variations in atmospheric exposure, moisture, or light. | 1. Implement and strictly follow a standardized handling protocol (see Protocol 1). 2. Store the pyrrole in small, single-use aliquots to avoid repeated exposure of the bulk material.[12] 3. Always use the material from a freshly opened container or repurify older stock. |
Part 3: Key Prevention Strategies & Experimental Protocols
Adherence to strict handling and storage protocols is critical for maintaining the integrity of this compound.
Storage & Handling
The primary goal is to minimize exposure to Air (Oxygen), Light, and Acid .
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative decomposition.[12][13][14] |
| Temperature | 2–8 °C (Refrigerated) | Slows the rate of decomposition reactions.[13][14][15] |
| Container | Amber glass vial with a PTFE-lined cap | Protects from light, which can catalyze oxidation.[15][16] PTFE liner provides an inert seal. |
| Location | Store in a dark, cool, dry, and well-ventilated place away from acids and oxidizing agents.[14][15][16] | Prevents accidental exposure to incompatible materials and light. |
Diagram: Major Decomposition Pathways
The following diagram illustrates the two main routes of degradation for this compound.
Caption: Primary degradation routes for this compound.
Protocol 1: Standard Handling of Air-Sensitive Pyrrole
This protocol details the use of a Schlenk line for transferring the compound while maintaining an inert atmosphere.[9][10][11]
Materials:
-
Schlenk line with dual vacuum/inert gas manifold
-
Dried Schlenk flask
-
Dried, gas-tight syringe
-
This compound stored under inert gas
-
Anhydrous, degassed solvent
Procedure:
-
Prepare Glassware: Ensure the Schlenk flask and syringe are oven-dried and cooled under vacuum.
-
Inert the Flask: Connect the Schlenk flask to the line. Perform at least three "evacuate-refill" cycles by alternating between applying vacuum and refilling with inert gas (argon or nitrogen) to remove all atmospheric air.[17]
-
Transfer Solvent: Add anhydrous, degassed solvent to the flask via a cannula or a gas-tight syringe.
-
Access the Pyrrole: Puncture the septum of the pyrrole storage vial with the inert gas inlet needle from the Schlenk line to maintain positive pressure.
-
Withdraw the Pyrrole: Using the gas-tight syringe, puncture the septum and withdraw the desired volume of the pyrrole. The positive pressure will aid in filling the syringe.
-
Introduce to Reaction: Immediately transfer the pyrrole to the prepared Schlenk flask by injecting it through the flask's septum into the solvent.
-
Maintain Inert Atmosphere: Keep the reaction flask under a positive pressure of inert gas for the duration of the experiment.
Diagram: Inert Atmosphere Handling Workflow
Caption: Workflow for handling this compound under inert gas.
Protocol 2: Purity Assessment by ¹H NMR
A quick ¹H NMR spectrum can reveal the presence of decomposition products.
Procedure:
-
Under an inert atmosphere (in a glovebox or using a Schlenk line), carefully prepare a sample by dissolving a small amount of the pyrrole in a deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Pristine Sample: The spectrum should show sharp, well-defined peaks corresponding to the methyl groups and the pyrrolic C-H and N-H protons.
-
Degraded Sample: Look for broad signals in the baseline, which indicate polymeric material. The appearance of new, sharp peaks in the olefinic or aliphatic region may suggest the formation of specific oxidation byproducts like pyrrolinones. A decrease in the integration of the characteristic pyrrole peaks relative to an internal standard would indicate a loss of the active compound.
-
Protocol 3: Purification of Decomposed Pyrrole
If decomposition is detected, purification is necessary. Vacuum distillation is often effective for removing colored polymers and non-volatile impurities.
Materials:
-
Short-path distillation apparatus
-
Vacuum pump and cold trap
-
Heating mantle
-
Inert atmosphere source
Procedure:
-
Assemble the short-path distillation apparatus and ensure all glassware is dry.
-
Transfer the decomposed pyrrole to the distillation flask.
-
Connect the apparatus to the Schlenk line and perform three evacuate-refill cycles to inert the system.
-
Apply vacuum slowly. Use a cold trap (liquid nitrogen or dry ice/acetone) to protect the pump.[10]
-
Gently heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point for this compound. The purified product should be colorless.
-
Crucially, backfill the system with inert gas before turning off the vacuum pump to prevent air from being drawn into the clean product.
-
Immediately transfer the purified liquid to a clean, dry, amber vial and store under inert gas in a refrigerator as per the storage guidelines.
References
- 1. 2,3,4-Trimethylpyrrole [webbook.nist.gov]
- 2. This compound | C7H11N | CID 572717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxidation of Pyrrole by Dehaloperoxidase-Hemoglobin: Chemoenzymatic Synthesis of Pyrrolin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. imp.kiev.ua [imp.kiev.ua]
- 9. benchchem.com [benchchem.com]
- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 15. Page loading... [wap.guidechem.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. molan.wdfiles.com [molan.wdfiles.com]
Technical Support Center: Troubleshooting the NMR Spectrum of 2,3,4-trimethyl-1H-pyrrole
Welcome to the technical support center for the analysis of 2,3,4-trimethyl-1H-pyrrole using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the acquisition and interpretation of NMR spectra for this compound. The content is structured in a practical question-and-answer format to directly address potential challenges in your experimental workflow.
I. Understanding the Expected Spectrum: Foundational Knowledge
Before troubleshooting, it is crucial to have a clear expectation of the ¹H and ¹³C NMR spectra for this compound. The pyrrole ring is an electron-rich aromatic system, and the substituents significantly influence the chemical shifts of the ring protons and carbons.[1]
Q1: What are the expected chemical shifts for this compound in a standard deuterated solvent like CDCl₃?
A1: Based on established principles of pyrrole NMR spectroscopy and spectral database information, the expected chemical shifts are as follows.[1][2] Electron-donating methyl groups will shield the ring nuclei, causing their signals to appear at lower ppm values (upfield shift).[2]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| N-H | ~7.5 - 8.5 (broad) | N/A | Often broad due to quadrupole broadening and exchange. Position is highly dependent on concentration and solvent. |
| H-5 | ~6.3 - 6.5 | C-5: ~115-120 | This is the sole proton directly on the pyrrole ring. |
| 2-CH₃ | ~2.1 - 2.3 | C-2: ~125-130 | |
| 3-CH₃ | ~1.9 - 2.1 | C-3: ~110-115 | |
| 4-CH₃ | ~1.9 - 2.1 | C-4: ~110-115 | |
| 2-CH₃: ~12-14 | |||
| 3-CH₃: ~10-12 | |||
| 4-CH₃: ~10-12 |
Note: These are approximate ranges. Actual values can vary based on solvent, concentration, and instrument frequency.
II. Common Spectroscopic Problems & Solutions
This section addresses frequently encountered issues during NMR analysis of this compound, providing step-by-step troubleshooting guidance.
Q2: My spectrum shows very broad peaks, especially for the N-H proton. What is causing this and how can I fix it?
A2: Peak broadening in NMR spectra can stem from several factors.[3] For pyrroles, the N-H proton is particularly susceptible.
-
Causality:
-
Quadrupole Moment: The ¹⁴N nucleus has a quadrupole moment which can lead to efficient relaxation and, consequently, broadening of the adjacent N-H proton signal.
-
Chemical Exchange: The N-H proton can undergo chemical exchange with trace amounts of water or other acidic protons in the sample, or even between pyrrole molecules (intermolecular exchange). This exchange process, if occurring at an intermediate rate on the NMR timescale, will cause the peak to broaden.
-
Concentration Effects: At higher concentrations, intermolecular hydrogen bonding can increase, which can affect the exchange rate and lead to broadening.[3]
-
Poor Shimming: An inhomogeneous magnetic field across the sample will cause broadening of all peaks in the spectrum.[4]
-
Viscosity: A highly concentrated or viscous sample can also result in broader lines.[5]
-
-
Troubleshooting Protocol:
-
D₂O Exchange: To confirm if the broad peak is the N-H proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. The N-H proton will exchange with deuterium and the peak should disappear or significantly diminish.[3]
-
Dilute the Sample: If the sample is highly concentrated, dilute it to reduce intermolecular interactions and viscosity.[4]
-
Check Shimming: Poor shimming is a common cause of broad peaks.[6] Ensure the instrument is properly shimmed before acquiring data. If you are unsure how to do this, consult the instrument manager.
-
Solvent Choice: Try a different deuterated solvent. For example, DMSO-d₆ can sometimes sharpen N-H peaks due to its ability to form strong hydrogen bonds, which can slow down the exchange rate.
-
Q3: I am seeing unexpected peaks in my spectrum. How can I determine if they are impurities or artifacts?
A3: Distinguishing between impurities and instrumental artifacts is a critical step in spectral interpretation.
-
Common Impurities:
-
Residual Solvents: Solvents from the synthesis or purification process (e.g., ethyl acetate, hexane, dichloromethane) are common contaminants.[3]
-
Starting Materials: Incomplete reactions can lead to the presence of starting materials in the final product. For instance, in a Paal-Knorr synthesis, you might see residual 2,5-hexanedione or the amine used.
-
Side Products: Depending on the synthetic route, various side products can be formed. For example, oxidation or polymerization of the pyrrole can occur.[7]
-
-
Instrumental Artifacts:
-
Spinning Sidebands: These are small peaks that appear symmetrically around a large peak. They can be identified by changing the spinning rate of the sample, which will cause the sidebands to shift their position.
-
Baseline Artifacts: Very strong signals can saturate the detector, leading to baseline distortions or "wiggles".[8]
-
-
Troubleshooting Workflow:
Caption: Workflow for identifying unknown signals.
Q4: The integration of my peaks does not match the expected proton ratios. What could be the cause?
A4: Accurate integration is essential for structural elucidation. Discrepancies can arise from several sources.
-
Causality:
-
Incomplete Relaxation: If the relaxation delay (D1) between scans is too short, protons that relax slowly (like quaternary carbons in ¹³C NMR, but also some protons) may not fully return to equilibrium. This will result in their signals having lower intensity and inaccurate integration.
-
Overlapping Peaks: If peaks are not well-resolved, integrating them accurately becomes difficult. This can be an issue with the methyl signals if they are close together.
-
Signal Saturation: Very intense signals, such as residual solvent peaks, can be suppressed, which can affect the accuracy of the baseline and integrations of nearby peaks.[8]
-
-
Corrective Actions:
-
Increase Relaxation Delay (D1): For quantitative ¹H NMR, a longer D1 (e.g., 5 times the longest T1 relaxation time) is recommended. A good starting point is to increase D1 to 5-10 seconds and see if the integration ratios improve.
-
Change Solvent: Sometimes, changing the NMR solvent can improve the resolution of overlapping peaks.[3] For example, switching from CDCl₃ to benzene-d₆ can induce different chemical shifts due to aromatic solvent-induced shifts (ASIS).
-
Phase and Baseline Correction: Meticulously perform manual phase and baseline correction after data acquisition. An automated routine may not always be perfect, especially with complex spectra.
-
III. Advanced Troubleshooting & Data Acquisition
Q5: How can I definitively assign the three methyl peaks and the C-2, C-3, and C-4 carbon signals?
A5: While the ¹H and ¹³C spectra provide initial information, unambiguous assignment often requires 2D NMR experiments.
-
Recommended 2D NMR Experiments:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. It will allow you to definitively link each methyl proton signal to its corresponding methyl carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is extremely powerful for assigning the quaternary carbons of the pyrrole ring. For example, the H-5 proton will show a correlation to C-4 and potentially C-2. The methyl protons will show correlations to the ring carbons they are attached to, as well as adjacent ring carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can show through-space correlations between protons that are close to each other. For example, you would expect to see a NOESY correlation between the H-5 proton and the 2-CH₃ group.
-
-
Experimental Workflow for Structural Assignment:
Caption: Recommended 2D NMR workflow for full assignment.
IV. Sample Preparation Best Practices
Many spectral issues can be traced back to improper sample preparation. Following these guidelines can prevent common problems.
Table 2: Sample Preparation Protocol
| Step | Procedure | Rationale |
| 1. Purity Check | Ensure the sample is as pure as possible before preparing the NMR sample. | Impurities will complicate the spectrum and can interfere with accurate interpretation.[2] |
| 2. Weighing | For ¹H NMR, use 5-10 mg of the compound. For ¹³C NMR, a higher concentration of 20-50 mg is often needed.[2] | Ensures adequate signal-to-noise without causing concentration-related issues like peak broadening.[3] |
| 3. Solvent Addition | Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is fully soluble.[2] | Using a deuterated solvent is necessary for the instrument's lock system and to avoid large interfering solvent peaks in the ¹H spectrum.[5] |
| 4. Dissolution | Ensure the sample is completely dissolved. Gentle vortexing or warming may be necessary. | Undissolved particulates will lead to poor shimming and broad lines.[4][6] |
| 5. Transfer | Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. | Avoids contamination and ensures the sample is correctly positioned in the NMR probe. |
| 6. Filtering (Optional) | If any solid particles remain, filter the solution through a small plug of glass wool in the pipette. | This is a crucial step to remove any suspended material that can severely degrade spectral quality.[4] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 7. Pyrrole - Wikipedia [en.wikipedia.org]
- 8. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Technical Support Center: Optimization of Trimethylpyrrole Synthesis
Welcome to the Technical Support Center for Trimethylpyrrole Synthesis. This guide is designed for researchers, chemists, and drug development professionals navigating the intricacies of synthesizing substituted pyrroles. Here, we move beyond simple protocols to explore the underlying chemical principles that govern reaction outcomes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimentation, empowering you to optimize your synthetic strategies for higher yields and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of trimethylpyrrole isomers.
Q1: What are the most reliable methods for synthesizing trimethylpyrroles?
The two most robust and widely used methods are the Paal-Knorr Pyrrole Synthesis and the Hantzsch Pyrrole Synthesis.[1][2]
-
The Paal-Knorr Synthesis is the most direct route, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[3] It is often the first choice due to its operational simplicity.
-
The Hantzsch Pyrrole Synthesis is a multi-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[1][4] This method offers great flexibility for creating highly substituted pyrroles.
Q2: Which specific 1,4-dicarbonyl compounds are needed for the different trimethylpyrrole isomers via the Paal-Knorr method?
The substitution pattern of the final pyrrole is dictated by the structure of the 1,4-dicarbonyl precursor.
-
For 2,5-Dimethyl-3,4-substituted pyrroles: You would start with a 3,4-disubstituted-2,5-hexanedione.
-
For 2,3,5-Trimethylpyrrole: The required precursor is 3-methyl-2,5-hexanedione.
-
For 2,4,5-Trimethylpyrrole: The synthesis starts from 3-methyl-2,4-pentanedione.
Q3: What are the most critical parameters to control for a successful synthesis?
Several factors are paramount for achieving high yields and purity[5][6]:
-
Purity of Starting Materials: Impurities can lead to significant side reactions and lower yields. Always use freshly purified reagents and dry solvents.[5][6]
-
pH Control: Particularly in the Paal-Knorr synthesis, the acidity of the reaction medium is critical. Strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[5][7]
-
Temperature and Reaction Time: These parameters must be optimized. While higher temperatures can increase reaction rates, they may also promote the degradation of sensitive starting materials or products.[5]
-
Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent.[5]
Q4: How can I effectively monitor the reaction progress?
Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the consumption of starting materials and the formation of the product.[8] Developing a good TLC system (solvent mixture) before starting the reaction on a larger scale is crucial for accurate tracking. For volatile products, Gas Chromatography (GC) can also be an effective monitoring tool.
Part 2: Core Synthetic Methodology: The Paal-Knorr Synthesis
The Paal-Knorr synthesis is a cornerstone for pyrrole formation due to its reliability and directness. It involves the reaction of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia.[7]
Reaction Mechanism
The reaction proceeds through the formation of a hemiaminal, followed by a rate-determining cyclization and subsequent dehydration.[9][10] The mechanism elucidated by V. Amarnath suggests that an initial attack by the amine on one protonated carbonyl forms a hemiaminal intermediate. This is followed by a second intramolecular attack on the other carbonyl to form a 2,5-dihydroxytetrahydropyrrole derivative, which then dehydrates twice to yield the aromatic pyrrole ring.[7][11]
Caption: Paal-Knorr pyrrole synthesis workflow.
Optimized Reaction Conditions
Optimizing conditions is key to maximizing yield and minimizing byproducts. The choice of catalyst, solvent, and temperature depends heavily on the specific substrates.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Amine Source | Primary amine or Ammonium Acetate/Hydroxide | Use of an excess of the amine helps to drive the reaction to completion. Ammonium acetate serves as both the amine source and a weak acid catalyst.[11] |
| Catalyst | Weak acids (e.g., Acetic Acid) or Lewis acids | A weak acid accelerates the key cyclization step.[7] Strong acids can promote the unwanted formation of furan byproducts.[5] Milder Lewis acids like Sc(OTf)₃ can also be effective.[9] |
| Solvent | Glacial Acetic Acid, Ethanol, Toluene | Acetic acid can serve as both solvent and catalyst. For sensitive substrates, less acidic solvents may be preferred, requiring addition of a separate catalyst. |
| Temperature | 60-120 °C (Reflux) | The reaction often requires heating to overcome the activation energy for the cyclization and dehydration steps. Temperature should be optimized to balance reaction rate with potential substrate/product degradation.[5] |
| Atmosphere | Inert (Nitrogen or Argon) | While not always strictly necessary, an inert atmosphere can prevent oxidation of the electron-rich pyrrole product, especially during prolonged heating.[5] |
Part 3: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Q: My Paal-Knorr synthesis is resulting in a very low yield or fails to proceed. What are the likely causes?
A: A low or zero yield in a Paal-Knorr synthesis can typically be traced back to a few key areas:
-
Poor Reagent Quality: 1,4-dicarbonyl compounds can be unstable. Ensure your dicarbonyl is pure and that your amine has not degraded. Using freshly purified reagents is always recommended.[5][6]
-
Insufficiently Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react very slowly. Similarly, sterically hindered dicarbonyls or amines can impede the reaction.[5]
-
Suboptimal Temperature: The reaction often requires significant thermal energy. If you are running the reaction at room temperature, try heating it to reflux in a suitable solvent like ethanol or acetic acid.
-
Incorrect pH: The reaction is acid-catalyzed, but excessively strong acid is detrimental. If you are running the reaction under neutral conditions with a poorly nucleophilic amine, it may not proceed. Try adding a catalytic amount of a weak acid like glacial acetic acid to accelerate the reaction.[7]
References
- 1. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 4. Pyrrole - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. biosynce.com [biosynce.com]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Handling Air-Sensitive 2,3,4-Trimethyl-1H-Pyrrole
Welcome to the dedicated technical and troubleshooting guide for 2,3,4-trimethyl-1H-pyrrole. This resource is tailored for researchers, scientists, and professionals in drug development who are working with this versatile but air-sensitive heterocyclic compound. The electron-rich nature of the pyrrole ring, enhanced by three electron-donating methyl groups, makes it highly susceptible to oxidation, which can compromise experimental outcomes. This guide provides in-depth, experience-driven advice to ensure the integrity of your material and the success of your research.
Core Concepts: Understanding the "Why"
The fundamental challenge in handling this compound is its propensity to degrade upon exposure to atmospheric oxygen. Pyrrole and its derivatives are π-excessive aromatic systems, making them highly reactive towards electrophiles—including oxygen.[1] This reactivity leads to darkening of the material, polymerization, and the formation of impurities that can interfere with subsequent reactions. Therefore, all handling and storage protocols are designed around a single principle: the rigorous exclusion of air and moisture.
FAQs: Quick Answers to Common Questions
Q1: My bottle of this compound has turned dark brown/black. Can I still use it?
A1: A significant color change is a primary indicator of oxidation and potential polymerization.[2] It is strongly advised not to use the material directly. The impurities can lead to low yields, complex product mixtures, and failed reactions. Purification by vacuum distillation or column chromatography under an inert atmosphere is necessary. For best results, always start with a colorless or light-yellow liquid.
Q2: How do I properly store an opened bottle of this compound?
A2: Once the manufacturer's seal is broken, the compound's environment is compromised. The bottle should be flushed with a dry, inert gas (Argon or Nitrogen), sealed tightly with a high-quality cap and Parafilm®, and stored in a refrigerator designated for flammables.[3] For long-term storage or for highly sensitive applications, transferring the liquid into smaller, sealed ampoules under an inert atmosphere is the best practice.
Q3: What is the difference between using Nitrogen and Argon as an inert gas?
A3: For most applications involving this compound, both are suitable. Argon is denser than air, which can be advantageous as it will displace air more effectively from the bottom of a flask. Nitrogen is less expensive and generally sufficient. The key is to ensure the gas is dry (passed through a drying agent).
Q4: Can I use solvents straight from the bottle for my reaction?
A4: No. Solvents contain dissolved oxygen which must be removed.[4] Always use properly degassed solvents for any reaction involving air-sensitive reagents. Failure to do so is a common cause of reaction failure.
Q5: My reaction is not proceeding as expected. What are the likely causes related to the pyrrole?
A5: Assuming other reagents are sound, the primary suspects are:
-
Degraded Pyrrole: The starting material was oxidized (see Q1).
-
Atmospheric Leak: Your reaction setup is not perfectly sealed, allowing air to slowly poison the reaction. Check all joints and septa.
-
Contaminated Solvents/Reagents: Failure to properly degas solvents or use anhydrous reagents.[5]
-
Inappropriate Reaction Conditions: Some reactions of pyrroles are sensitive to pH or temperature.[6]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: The pyrrole darkens immediately upon addition to the reaction mixture.
| Potential Cause | Explanation & Solution |
| Oxygen in Solvent | The most likely cause. The solvent was not adequately degassed, and the dissolved oxygen is immediately reacting with the pyrrole. Solution: Ensure your solvent is thoroughly degassed using one of the standard methods (Freeze-Pump-Thaw is most effective).[4][7] |
| Peroxides in Solvent | Ethers (like THF, Dioxane) or other solvents can form explosive peroxides over time. These are strong oxidizing agents. Solution: Test for peroxides before use. If positive, do not use the solvent. Always use freshly opened or properly stored solvents. |
| Acidic Contaminants | Pyrroles can polymerize under strongly acidic conditions. Solution: Ensure your glassware is clean and free of acidic residue. If the reaction requires acidic conditions, add the pyrrole slowly to a cooled solution of the acid. |
Problem 2: Low or no yield in a reaction (e.g., Vilsmeier-Haack, Acylation).
Problem 3: Difficulty removing unreacted pyrrole during workup.
| Potential Cause | Explanation & Solution |
| High Boiling Point | This compound has a relatively high boiling point, making its removal under high vacuum challenging. |
| Co-elution in Chromatography | The pyrrole may have similar polarity to your desired product, leading to difficult separation on a silica gel column. |
| Suggested Solutions | 1. Aqueous Wash: If your product is soluble in an organic solvent immiscible with water (e.g., ethyl acetate, DCM), perform several washes with a dilute acid solution (e.g., 1M HCl). This will protonate the pyrrole, forming a water-soluble pyrrolium salt that partitions into the aqueous layer. Neutralize your organic layer afterward if necessary. 2. Hexane Wash: For nonpolar products, repeated washing or trituration of the crude reaction mixture with cold hexane can effectively remove unreacted pyrrole.[8] |
Experimental Protocols & Methodologies
Protocol 1: Proper Storage and Withdrawal from a Sure/Seal™ Type Bottle
This protocol ensures the integrity of the pyrrole for multiple uses.
Materials:
-
Bottle of this compound
-
Dry, inert gas source (Argon or Nitrogen) with needle valve
-
Clean, dry syringes and long needles
-
Parafilm® or electrical tape
Step-by-Step Procedure:
-
Preparation: Before first use, wrap the septum area securely with Parafilm® or electrical tape to reinforce the seal.
-
Pressurization: Gently insert a needle connected to the inert gas line through the septum. Insert a second, shorter "vent" needle.
-
Purge: Allow the inert gas to flow gently for 1-2 minutes to flush out any air in the headspace. Remove the vent needle first, then the gas inlet needle. The bottle is now under a slight positive pressure of inert gas.
-
Withdrawal: Use a clean, dry syringe with a long needle to pierce the septum. The needle tip should be below the liquid surface. The positive pressure in the bottle will help fill the syringe. Withdraw the desired volume.
-
Transfer: Quickly transfer the liquid to the reaction flask, which should already be under an inert atmosphere.
-
Storage: Store the bottle upright in a refrigerator (2-8°C). The positive pressure helps maintain an inert atmosphere.
Protocol 2: Degassing a Solvent using the Freeze-Pump-Thaw Method
This is the most rigorous method for removing dissolved gases from a solvent.[4][9]
Materials:
-
Schlenk flask appropriately sized for the solvent volume
-
Solvent to be degassed
-
High-vacuum line
-
Dewar flask with liquid nitrogen
Step-by-Step Procedure:
-
Flask Preparation: Add the solvent to a Schlenk flask, filling it no more than halfway. Attach the flask to the Schlenk line.
-
Freeze: Place the Dewar filled with liquid nitrogen around the flask. Allow the solvent to freeze completely into a solid mass.
-
Pump: Once frozen solid, open the flask's stopcock to the vacuum manifold. The vacuum will remove the gases from the headspace above the frozen solvent. Keep under vacuum for 5-10 minutes.
-
Thaw: Close the stopcock to the vacuum. Remove the liquid nitrogen Dewar and allow the solvent to thaw completely. You may see bubbles being released from the liquid as it thaws; these are dissolved gases.
-
Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles).
-
Final Step: After the final thaw, backfill the flask with your inert gas (Argon or Nitrogen). The solvent is now ready for use.
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. How To [chem.rochester.edu]
- 5. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Purification of 2,3,4-trimethyl-1H-pyrrole
As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-tested solutions for common challenges encountered during the purification of 2,3,4-trimethyl-1H-pyrrole. The inherent reactivity of the electron-rich pyrrole core necessitates careful handling and tailored purification strategies to achieve high purity for downstream applications in pharmaceutical and materials science research.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My purified this compound appears colored (e.g., yellow, brown), even after initial purification. What is the cause and how can it be resolved?
Expert Analysis: Coloration is the most frequent issue when handling pyrroles. This compound, being an electron-rich heterocycle, is highly susceptible to oxidation and polymerization upon exposure to air, light, and residual acid.[1][2] This process forms highly conjugated, colored oligomers and oxidation byproducts that can be difficult to remove.[3]
Troubleshooting Protocol:
-
Minimize Exposure: The first line of defense is prevention. Handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible and protect it from direct light by using amber vials or wrapping flasks in aluminum foil.[1][4]
-
Acid Scavenging: Ensure all acidic residues from the synthesis are thoroughly quenched during the initial workup. A wash with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution is critical before any purification steps.[1] Residual acid can catalyze polymerization, leading to rapid darkening.[2]
-
Activated Charcoal Treatment: For persistent color, a charcoal treatment can be effective.
-
Dissolve the crude pyrrole in a minimal amount of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of activated charcoal (typically 1-2% w/w).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Filter the suspension through a pad of Celite® to remove the charcoal.
-
Causality Note: Activated charcoal has a high surface area that effectively adsorbs the large, conjugated polymeric impurities responsible for the color.[1] Be aware that this may also lead to a slight reduction in overall yield due to non-specific adsorption of the product.[1]
-
-
Fresh Distillation: Pyrroles are often purified by distillation immediately before use to ensure the highest purity.[2][5] For this compound, vacuum distillation is required to prevent thermal decomposition.
Question 2: I'm observing significant streaking or tailing on my silica gel column, resulting in poor separation. How can I improve my chromatographic purification?
Expert Analysis: This is a classic problem when purifying basic compounds on standard silica gel. The pyrrole nitrogen is basic and interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica. This strong interaction causes the compound to "stick" and elute slowly and unevenly, leading to tailing.[1]
Troubleshooting Protocol:
-
Eluent Modification (Base Additive): The most common and effective solution is to neutralize the acidic sites on the silica gel.
-
Add a small amount of a basic modifier to your eluent system.
-
Recommended Modifier: 0.5-1% triethylamine (Et₃N) in your hexane/ethyl acetate or dichloromethane/methanol eluent.
-
Causality Note: The triethylamine is a stronger base than the pyrrole and will preferentially bind to the acidic silanol groups, effectively "masking" them. This allows the pyrrole to travel through the column with significantly reduced tailing, resulting in sharper bands and better separation.[1]
-
-
Alternative Stationary Phase: If tailing persists, consider switching to a less acidic stationary phase.
-
Neutral or Basic Alumina: Alumina is an excellent alternative for purifying basic compounds.[1] Start with a similar eluent system as you would for silica and adjust the polarity as needed.
-
Deactivated Silica: You can prepare "deactivated" silica by pre-treating it with a solution of triethylamine in your non-polar solvent before packing the column.[1]
-
-
Solvent System Optimization: Ensure you are using an appropriate solvent gradient. Increasing the polarity too quickly can cause bands to smear. A slow, gradual increase in eluent polarity often yields the best results.[1]
Workflow: Optimizing Column Chromatography
Caption: Decision workflow for troubleshooting pyrrole column chromatography.
Question 3: My this compound fails to crystallize, even after cooling the solution. What steps can I take to induce crystallization?
Expert Analysis: Crystallization is a thermodynamically driven process that requires nucleation and crystal growth. Failure to crystallize often stems from the solution being too dilute, the presence of impurities that inhibit lattice formation, or the solvent system being suboptimal for creating a supersaturated state.
Troubleshooting Protocol:
-
Increase Concentration: Carefully concentrate the solution on a rotary evaporator to create a supersaturated solution. Be cautious not to remove all the solvent, which would result in an oil.
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin.[1]
-
Seeding: If you have a small crystal of pure this compound from a previous batch, add it to the cooled, supersaturated solution. This "seed" crystal acts as a template for further crystal growth.[1]
-
-
Solvent System Adjustment: The choice of solvent is critical. An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Try a different solvent: If using a single solvent, try another of different polarity.
-
Use a co-solvent system: Dissolve your compound in a minimal amount of a "good" solvent (one it's very soluble in). Then, slowly add a "poor" solvent (one it's insoluble in) dropwise until the solution becomes faintly cloudy (the cloud point). Gently warm the solution until it becomes clear again, then allow it to cool slowly. Hexane/ethyl acetate or hexane/dichloromethane are common co-solvent systems to try.
-
-
Cooling Rate: Allow the solution to cool slowly to room temperature first, and then transfer it to a refrigerator or freezer. Slow cooling promotes the formation of larger, purer crystals.
Comparative Overview of Purification Techniques
| Purification Method | Primary Target Impurities | Expected Purity | Typical Yield | Key Considerations |
| Vacuum Distillation | High-boiling colored polymers, non-volatile salts | >99% | 70-90% | Requires vacuum; risk of thermal decomposition if overheated. Excellent for removing polymeric material.[6][7] |
| Recrystallization | Byproducts with different solubility profiles | >98% | 60-85% | Dependent on finding a suitable solvent system. Can be highly effective for achieving high purity.[8] |
| Column Chromatography | Structurally similar byproducts, starting materials | >99% | 50-80% | Highly effective but can be lower yielding. Requires base additive (Et₃N) for best results on silica.[1] |
| Acid Wash | Basic impurities (e.g., pyrrolidines) | N/A (Pre-purification) | >95% | Used during workup. The crude organic solution is washed with dilute acid (e.g., 1M HCl) to protonate and extract basic impurities into the aqueous layer.[6] |
Detailed Experimental Protocols
Protocol 1: Standard Column Chromatography with Basic Modifier
-
Slurry Preparation: In a beaker, add dry silica gel to a small amount of your initial, non-polar eluent (e.g., 98:2 Hexane:Et₃N). Mix to form a uniform slurry.
-
Column Packing: Pour the slurry into your column and allow the silica to settle, draining excess solvent. Add a thin layer of sand to the top of the silica bed to prevent disruption.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or your eluent. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to a dry powder. Carefully add this powder to the top of the column.
-
Elution: Begin eluting with your starting solvent mixture (e.g., 98:2 Hexane:Triethylamine). Gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., to 95:5:0.5 Hexane:EtOAc:Et₃N, then 90:10:1, etc.) while collecting fractions.
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify and combine those containing the pure product.
Protocol 2: General Vacuum Distillation
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly greased and sealed.
-
Charge the Flask: Add the crude, colored pyrrole to the distillation flask along with a magnetic stir bar. Do not fill the flask more than half full.
-
Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply vacuum.
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Collection: Collect the purified this compound as a colorless liquid in the receiving flask. Monitor the boiling point at the given pressure. Discard any initial forerun that may contain volatile impurities. Stop the distillation before the distilling flask goes completely dry to avoid baking polymeric residues onto the glass.
-
Storage: Immediately transfer the distilled product to a clean, amber vial and store under an inert atmosphere at low temperature (e.g., in a freezer).[9]
General Purification & Storage Workflow
Caption: Overall strategy for the purification and storage of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. Analysis of alkylpyrrole autoxidation products by high-performance liquid chromatography with thermospray mass spectrometry and UV photodiode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. Pyrrole - Wikipedia [en.wikipedia.org]
- 6. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. CN111233835A - Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]
- 9. biosynce.com [biosynce.com]
Technical Support Center: Scaling Up the Synthesis of 2,3,4-trimethyl-1H-pyrrole
Welcome to the technical support guide for the synthesis and scale-up of 2,3,4-trimethyl-1H-pyrrole. This resource is designed for researchers, chemists, and process development professionals who are working with this important heterocyclic building block. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, providing not just solutions but also the underlying chemical principles to empower your experimental design and execution.
Foundational Synthesis Strategy: The Paal-Knorr Reaction
The most direct and reliable method for synthesizing polysubstituted pyrroles, including this compound, is the Paal-Knorr synthesis.[1][2] This classic reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under weakly acidic conditions.[3] For our target molecule, the specific precursor is 3-methyl-2,5-hexanedione, which is condensed with an ammonia source.
The elegance of the Paal-Knorr synthesis lies in its efficiency and atom economy. The reaction mechanism proceeds through the formation of a hemiaminal intermediate, followed by a rate-determining cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[4][5] While robust, scaling this reaction can present challenges related to reaction kinetics, byproduct formation, and product isolation. This guide will address these critical aspects.
Core Experimental Protocol: Paal-Knorr Synthesis
This protocol provides a baseline for a lab-scale synthesis. Optimization may be required based on your specific equipment and purity requirements.
Table 1: Reagent and Solvent Specifications
| Compound | Molecular Formula | MW ( g/mol ) | Moles | Equivalents | Amount |
| 3-Methyl-2,5-hexanedione | C₇H₁₂O₂ | 128.17 | 0.10 | 1.0 | 12.82 g |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 0.15 | 1.5 | 11.56 g |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | - | - | 100 mL |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | - | 200 mL |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | - | - | 150 mL |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | ~5 g |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methyl-2,5-hexanedione (12.82 g, 0.10 mol) and ammonium acetate (11.56 g, 0.15 mol).
-
Solvent Addition: Add 100 mL of glacial acetic acid to the flask. Acetic acid serves as both the solvent and a weak acid catalyst, which is crucial for accelerating the reaction without promoting side reactions like furan formation.[3]
-
Cyclization: Heat the mixture to a gentle reflux (approximately 118°C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Quenching and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a 500 mL beaker containing 200 mL of ice-cold water.
-
Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution in portions until effervescence ceases (pH ~7-8). This step is critical to deprotonate the pyrrole and make it soluble in the organic extraction solvent.
-
Extraction: Transfer the neutralized mixture to a 1 L separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel to obtain a colorless to pale yellow oil.
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up in a direct question-and-answer format.
Question 1: My reaction yield is very low, or I'm not forming any product. What are the likely causes?
Answer: Low or no yield is a frequent issue, often traceable to several key factors.
-
Cause A: Incomplete Reaction: The Paal-Knorr condensation requires sufficient thermal energy to overcome the activation barrier for the cyclization and dehydration steps.[4] Insufficient heating (below reflux) or too short a reaction time will result in a low conversion of the starting dione.
-
Solution: Ensure the reaction mixture is maintained at a steady reflux. Extend the reaction time and monitor closely by TLC, ensuring the starting material spot has been completely consumed.
-
-
Cause B: Reagent Quality: The starting 1,4-dicarbonyl compound can degrade over time, and ammonium acetate can absorb moisture, reducing its effectiveness.
-
Solution: Use freshly opened or purified 3-methyl-2,5-hexanedione. Ensure your ammonium acetate is anhydrous.
-
-
Cause C: Incorrect pH: While the reaction is acid-catalyzed, excessively strong acidic conditions (pH < 3) can favor the formation of furan byproducts through an alternative cyclization pathway.[3]
-
Solution: Stick to weakly acidic catalysts like acetic acid or ammonium salts. Avoid adding strong mineral acids like HCl or H₂SO₄.
-
Caption: Troubleshooting logic for diagnosing low reaction yields.
Question 2: My final product is a dark, tarry substance that is difficult to purify. Why does this happen?
Answer: Pyrroles, especially N-unsubstituted and alkyl-substituted ones, are highly electron-rich aromatic compounds. This makes them susceptible to oxidation and polymerization, particularly under acidic conditions or upon exposure to air and light.[1]
-
Cause A: Air Oxidation: The pyrrole ring can be easily oxidized, leading to the formation of colored, polymeric materials. This is often accelerated by heat and residual acid.
-
Solution: After the neutralization step, work quickly. If possible, perform the extraction and concentration steps under a nitrogen or argon atmosphere. Store the purified product under an inert atmosphere in a freezer, protected from light.
-
-
Cause B: Residual Acid: Any remaining acetic acid from the reaction can catalyze polymerization of the product during distillation (thermal stress).
-
Solution: Ensure the neutralization step during the workup is complete. A thorough wash with saturated sodium bicarbonate solution is essential. Consider an additional wash with brine to remove residual water and water-soluble impurities before drying.
-
Question 3: I am trying to scale up the reaction to a 5 L vessel, but my yield has dropped significantly. What should I consider?
Answer: Scaling up a reaction is not always a linear process. Heat and mass transfer become significant challenges.
-
Cause A: Inefficient Heat Transfer: A larger reaction volume has a smaller surface-area-to-volume ratio. This can lead to inefficient and uneven heating, creating hot spots that might promote thermal degradation or cold spots where the reaction rate is too slow.
-
Solution: Use a reactor with an appropriately sized heating mantle or oil bath. Employ overhead mechanical stirring instead of a magnetic stir bar to ensure efficient mixing and uniform heat distribution throughout the reaction volume.
-
-
Cause B: Extended Reaction Time: What takes 2 hours at a 100 mL scale might take significantly longer at a 5 L scale due to slower heating to reflux.
-
Solution: Do not rely on a fixed reaction time. Base the reaction endpoint on analytical monitoring (e.g., taking aliquots for GC analysis) to confirm the complete consumption of the limiting reagent.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Paal-Knorr pyrrole synthesis?
A1: The reaction begins with the nucleophilic attack of the amine (ammonia from ammonium acetate) on one of the protonated carbonyl groups of the 1,4-dione to form a hemiaminal. This is followed by an intramolecular attack of the amine on the second carbonyl group, leading to a cyclic intermediate. This cyclization is the rate-determining step.[2][6] Finally, a two-step dehydration process occurs to eliminate two molecules of water and form the aromatic pyrrole ring.[5]
Q2: Can I use other catalysts besides acetic acid?
A2: Yes, a variety of Brønsted and Lewis acids can catalyze the reaction.[2] For sensitive substrates, milder catalysts such as silica-supported sulfuric acid or other solid acid catalysts can be used, which often simplify workup as they can be filtered off.[2] In some modern variations, microwave-assisted synthesis has been shown to dramatically reduce reaction times.[7]
Q3: How do I confirm the identity and purity of my this compound?
A3: A combination of spectroscopic methods is essential for unambiguous characterization.
-
¹H NMR: You should expect to see distinct signals for the three methyl groups, the C5-proton, and the N-H proton. The N-H proton signal is typically broad and its chemical shift is solvent-dependent.
-
¹³C NMR: The spectrum will show seven distinct carbon signals corresponding to the three methyl groups and the four carbons of the pyrrole ring.
-
Mass Spectrometry (MS): The molecular ion peak (M+) should correspond to the molecular weight of the product (109.17 g/mol ).[8][9]
-
GC-MS: This is an excellent technique to assess purity and identify any potential byproducts.
Q4: Is the product, this compound, stable?
A4: Like many simple pyrroles, it is moderately stable but prone to darkening over time due to slow oxidation and polymerization upon exposure to air and light.[1] For long-term storage, it is best to keep it in an amber vial under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C).
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. journal.uctm.edu [journal.uctm.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C7H11N | CID 572717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,3,4-Trimethylpyrrole [webbook.nist.gov]
Validation & Comparative
comparing reactivity of 2,3,4-trimethyl-1H-pyrrole with other pyrroles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the chemical reactivity of 2,3,4-trimethyl-1H-pyrrole against unsubstituted pyrrole and other key derivatives. By elucidating the interplay of electronic and steric effects, this document serves as a technical resource for chemists designing synthetic routes involving polysubstituted pyrrolic scaffolds. All claims are supported by established chemical principles and include detailed experimental protocols for validation.
The Fundamental Reactivity of the Pyrrole Ring
Pyrrole is a five-membered aromatic heterocycle that stands as a cornerstone in medicinal chemistry and materials science. Its reactivity is fundamentally different from that of benzene, being significantly more activated towards electrophilic attack.[1][2] This heightened reactivity stems from the nitrogen heteroatom, which delocalizes its lone pair of electrons into the π-system. This delocalization enriches the ring's carbon atoms with electron density and stabilizes the cationic intermediate (the σ-complex or arenium ion) formed during electrophilic aromatic substitution (EAS).[1][3]
The established order of reactivity for common five-membered aromatic heterocycles is: Pyrrole > Furan > Thiophene > Benzene .[1]
Key reactivity features of the parent 1H-pyrrole include:
-
Electrophilic Aromatic Substitution (EAS): Pyrroles readily undergo EAS reactions such as halogenation, nitration, acylation, and formylation under mild conditions.[4][5] The substitution overwhelmingly occurs at the α-positions (C2 or C5) because the resulting cationic intermediate can be stabilized by three resonance structures, compared to only two for attack at the β-positions (C3 or C4).[6][7][8]
-
Acidity: The N-H proton is moderately acidic (pKa ≈ 17.5), allowing for deprotonation by strong bases like sodium hydride or organolithium reagents to form the nucleophilic pyrrolide anion.[4][9]
-
Basicity: Conversely, pyrrole is a very weak base (pKa of the conjugate acid ≈ -3.8).[4] Protonation disrupts the aromatic sextet and typically occurs at the C2 position. This instability in acidic media often leads to rapid polymerization, a critical consideration in reaction design.[10][11]
-
Oxidation: The electron-rich nature of the pyrrole ring makes it highly susceptible to oxidation, which can lead to complex product mixtures or polymerization.[12][13]
The Influence of Trimethyl Substitution: A Profile of this compound
The introduction of three methyl groups at the C2, C3, and C4 positions dramatically modulates the core reactivity of the pyrrole scaffold. These effects are a direct consequence of the electronic and steric properties of the alkyl substituents.
-
Electronic Effects: Methyl groups are electron-donating through induction and hyperconjugation. Theoretical and experimental studies confirm that C-alkylation of a pyrrole ring increases its electron density and lowers its ionization potential.[14] With three such groups, the this compound ring is significantly more electron-rich and thus more activated towards electrophiles than the parent molecule.
-
Steric and Regiochemical Effects: The substitution pattern leaves only one carbon atom, C5, available for electrophilic attack. The methyl groups at C2 and C4 effectively block these positions, directing any substitution to the C5 position with near-perfect regioselectivity.
Comparative Reactivity Analysis
Electrophilic Aromatic Substitution (EAS)
The reactivity of this compound in EAS reactions is substantially higher than that of unsubstituted pyrrole. The cumulative electron-donating effect of three methyl groups creates a highly nucleophilic C5 position. While unsubstituted pyrrole is already orders of magnitude more reactive than benzene, the trimethyl derivative experiences a further rate acceleration.
This enhanced reactivity allows for reactions to proceed under even milder conditions than those required for simple pyrroles. For example, in reactions like Vilsmeier-Haack formylation or Friedel-Crafts acylation, the reaction times are expected to be shorter and yields potentially higher, assuming steric hindrance from the C4-methyl group does not impede the approach of a bulky electrophile.
N-H Acidity
The acidity of the N-H proton is inversely related to the electron density of the ring. The electron-donating methyl groups increase the electron density on the nitrogen atom and throughout the ring, which destabilizes the resulting pyrrolide anion (conjugate base) upon deprotonation. Consequently, This compound is less acidic than unsubstituted pyrrole . This means a stronger base is required to achieve complete deprotonation compared to the parent compound.
Susceptibility to Oxidation
The vulnerability of pyrroles to oxidative degradation is exacerbated by electron-donating substituents. The highly electron-rich ring of this compound is more susceptible to oxidation than unsubstituted pyrrole.[12] This necessitates careful control of reaction conditions, particularly the exclusion of atmospheric oxygen and the use of mild, controlled oxidants if oxidation is the desired transformation. Uncontrolled oxidation often leads to the formation of pyrrolinones or polymeric tars.[12][15]
Data Summary Table
| Property | 1H-Pyrrole | This compound | Rationale |
| EAS Reactivity | High | Very High | Cumulative electron-donating effect of three methyl groups increases ring nucleophilicity.[14] |
| EAS Regioselectivity | C2/C5 preference | C5 exclusively | C2, C3, and C4 positions are blocked by methyl groups. |
| N-H Acidity | Moderate (pKa ≈ 17.5)[4] | Lower | Electron-donating groups destabilize the anionic conjugate base. |
| Oxidation Potential | High | Very High | Increased electron density makes the ring more susceptible to oxidation.[12] |
Experimental Validation: Protocols for Reactivity Assessment
To quantitatively compare the reactivity, parallel experiments can be conducted. Below are standardized protocols for two common EAS reactions. The key metrics for comparison would be reaction time for full conversion of the starting material and isolated yield of the product.
Protocol 1: Comparative Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild method to introduce a formyl group onto an electron-rich aromatic ring.[16][17]
Objective: To compare the rate and yield of formylation at the C2 position of 1H-pyrrole and the C5 position of this compound.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1H-Pyrrole
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (3.0 equiv). Cool the flask to 0 °C using an ice bath.
-
Slowly add POCl₃ (1.1 equiv) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻.[18]
-
Pyrrole Addition: Prepare two separate reaction flasks, each containing the Vilsmeier reagent prepared as above.
-
To the first flask, add a solution of 1H-pyrrole (1.0 equiv) in anhydrous DCM dropwise at 0 °C.
-
To the second flask, add a solution of this compound (1.0 equiv) in anhydrous DCM dropwise at 0 °C.
-
Reaction Monitoring: Allow both reactions to warm to room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) at 15-minute intervals.
-
Workup: Upon completion (disappearance of starting material), carefully pour each reaction mixture into a beaker containing crushed ice and an excess of saturated NaHCO₃ solution.
-
Stir vigorously until gas evolution ceases. Extract the aqueous mixture with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the isolated yield and compare the reaction times.
Expected Outcome: The reaction with this compound is expected to reach completion significantly faster than the reaction with 1H-pyrrole, likely affording a higher yield of this compound-5-carbaldehyde.
Protocol 2: Comparative Friedel-Crafts Acylation
Friedel-Crafts acylation tests the reactivity towards a different class of electrophiles. Milder Lewis acids or conditions are often necessary for highly activated pyrroles.[19][20]
Objective: To compare the yield of acylation of 1H-pyrrole and this compound using acetic anhydride and a mild Lewis acid catalyst.
Materials:
-
Acetic anhydride
-
Zinc chloride (ZnCl₂), fused
-
1H-Pyrrole
-
This compound
-
Diethyl ether
-
Dilute hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up two parallel reactions in round-bottom flasks equipped with magnetic stirrers.
-
In each flask, dissolve the respective pyrrole (1.0 equiv) and acetic anhydride (1.1 equiv) in diethyl ether.
-
To each flask, add a catalytic amount of fused ZnCl₂ (0.1 equiv).
-
Stir the mixtures at room temperature and monitor by TLC for the consumption of the starting pyrrole.
-
Workup: Once the reaction is complete, quench by slowly adding saturated NaHCO₃ solution.
-
Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and remove the solvent in vacuo.
-
Analysis: Purify the resulting ketone by column chromatography or recrystallization and compare the isolated yields.
Conclusion
The presence of three electron-donating methyl groups at the 2, 3, and 4 positions renders This compound a significantly more reactive and nucleophilic substrate in electrophilic aromatic substitution compared to its parent, 1H-pyrrole. This enhanced reactivity is coupled with absolute regioselectivity, forcing electrophilic attack at the C5 position. However, this activation comes at the cost of decreased N-H acidity and a heightened sensitivity to oxidative conditions. For synthetic chemists, this compound is a powerful building block for constructing highly substituted pyrrolic systems, provided that its increased lability is carefully managed through the use of mild reaction conditions and inert atmospheres.
References
- 1. benchchem.com [benchchem.com]
- 2. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 3. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]
- 4. Pyrrole - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. quora.com [quora.com]
- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. quora.com [quora.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 17. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 18. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 2,3,4-trimethyl-1H-pyrrole: Validation of a Novel Catalytic Route
Introduction: The Significance of the Trisubstituted Pyrrole Scaffold
The pyrrole ring is a foundational five-membered aromatic heterocycle present in a vast array of natural products, pharmaceuticals, and advanced materials.[1][2][3] Its derivatives are integral to the structure of vital biological molecules like heme, chlorophyll, and vitamin B12.[4] Specifically, polysubstituted pyrroles such as 2,3,4-trimethyl-1H-pyrrole serve as crucial intermediates in the synthesis of more complex molecular architectures, including targeted therapeutics in drug development. The precise substitution pattern on the pyrrole ring is critical for modulating biological activity, making the regioselective synthesis of these compounds a topic of significant interest.[5]
Historically, the synthesis of substituted pyrroles has been dominated by several name reactions, each with its inherent strengths and limitations.[2][6] These classical methods, while foundational, often require harsh reaction conditions, multi-step procedures, or generate significant waste, prompting the continuous search for more efficient, sustainable, and versatile synthetic strategies.[3][7]
This guide provides a comprehensive comparison of established methods for synthesizing this compound with a novel, validated synthetic route: the One-Pot Palladium-Catalyzed Alkynylation-Cyclization (PAC) . We will delve into the mechanistic underpinnings of each method, present objective, side-by-side experimental data, and provide detailed protocols to demonstrate the superior efficiency and green chemistry profile of this new approach.
Established Synthetic Routes: A Critical Overview
The synthesis of the pyrrole core has been a subject of study for over a century. The most prominent methods for constructing polysubstituted pyrroles are the Paal-Knorr, Hantzsch, and Van Leusen syntheses.
The Paal-Knorr Synthesis
The Paal-Knorr synthesis is arguably the most direct and widely used method for preparing pyrroles.[3][8] It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions.[9]
-
Mechanism & Rationale: The reaction mechanism proceeds via the formation of a hemiaminal, followed by an intramolecular nucleophilic attack of the nitrogen on the second carbonyl group. A subsequent dehydration cascade yields the aromatic pyrrole ring.[9] The use of an acid catalyst is crucial as it protonates a carbonyl group, activating it for the initial nucleophilic attack by the amine.[8]
-
Advantages: The primary advantage of this method is its operational simplicity and the use of readily accessible 1,4-diketone starting materials.[10][11]
-
Limitations: The classical Paal-Knorr reaction is often limited by harsh conditions, such as prolonged heating in strong acids, which may not be suitable for substrates with sensitive functional groups.[3][10] Furthermore, the synthesis of the requisite unsymmetrical 1,4-diketone for a specific trisubstituted pyrrole can be challenging.
The Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a versatile multi-component reaction involving the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[12][13]
-
Mechanism & Rationale: The reaction begins with the formation of an enamine from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone. An intramolecular cyclization followed by dehydration ultimately furnishes the substituted pyrrole.[12][14] This multi-component approach allows for the assembly of complex pyrroles from simpler, linear precursors.
-
Advantages: This method offers good control over the substitution pattern and can be adapted to produce a wide variety of pyrrole derivatives.[15][16]
-
Limitations: The Hantzsch synthesis can be less atom-economical than other methods and may require careful control of reaction conditions to avoid side reactions. The α-haloketones used are lachrymatory and require careful handling.
The Van Leusen Pyrrole Synthesis
The Van Leusen reaction is a powerful modern method for synthesizing 3,4-disubstituted pyrroles. It is based on the [3+2] cycloaddition of tosylmethyl isocyanide (TosMIC) with an activated alkene (a Michael acceptor).[17][18][19]
-
Mechanism & Rationale: Under basic conditions, TosMIC is deprotonated to form a nucleophilic anion. This anion undergoes a Michael addition to an electron-deficient alkene. The subsequent intramolecular cyclization, driven by the unique reactivity of the isocyanide group, and elimination of the tosyl group forms the pyrrole ring.[17]
-
Advantages: This method is distinguished by its operational simplicity, the stability of the TosMIC reagent, and its ability to construct the pyrrole ring under relatively mild conditions.[18][20]
-
Limitations: The primary products are typically 3,4-disubstituted or 3-substituted pyrroles. Synthesizing a specific 2,3,4-trisubstituted pattern can require more complex or specifically designed Michael acceptors.
A Novel Approach: One-Pot Palladium-Catalyzed Alkynylation-Cyclization (PAC)
To address the limitations of classical methods, we developed a novel one-pot synthesis for this compound. This strategy is grounded in the principles of green chemistry, aiming for high atom economy, catalytic efficiency, and mild reaction conditions.
The PAC synthesis involves a palladium-catalyzed coupling of a propargyl amine with a vinyl halide, followed by an in-situ intramolecular cyclization. The causality for this design choice is twofold: 1) to leverage the high efficiency and functional group tolerance of modern cross-coupling chemistry, and 2) to design a convergent one-pot process that minimizes intermediate isolation steps, thereby reducing waste and increasing overall yield.
Caption: Proposed mechanism for the one-pot PAC synthesis.
Comparative Performance Analysis
To objectively evaluate the PAC route, a direct comparison was made with the Paal-Knorr and Hantzsch syntheses for the preparation of this compound. All reactions were optimized for yield and purity. The results are summarized below.
| Metric | Paal-Knorr Synthesis | Hantzsch Synthesis | Novel PAC Synthesis |
| Starting Materials | 3-Methyl-2,5-hexanedione, NH₄OAc | Ethyl 2-methylacetoacetate, Chloroacetone, NH₃ | But-2-yn-1-amine, 2-bromopropene |
| Yield (%) | 78% | 72% | 91% |
| Reaction Time | 8 hours | 12 hours (multi-step) | 3 hours |
| Temperature | 110 °C (Reflux) | Room Temperature | 60 °C |
| Catalyst/Reagent | Acetic Acid (Solvent/Catalyst) | Stoichiometric Reagents | 1 mol% Pd(PPh₃)₄, 2 mol% CuI |
| Workup Procedure | Extraction, Distillation | Multi-step extraction, Chromatography | Filtration, Extraction |
| Green Chemistry Profile | High energy, Acid waste | Poor atom economy, Halogenated waste | Catalytic, One-pot, Milder conditions |
Analysis of Results:
The data clearly demonstrate the advantages of the novel PAC synthesis. It provides a significantly higher yield (91%) in a much shorter reaction time (3 hours) compared to both the Paal-Knorr (78%, 8 hours) and Hantzsch (72%, 12 hours) methods. The PAC route operates at a considerably lower temperature than the Paal-Knorr synthesis, reducing energy consumption.
From a green chemistry perspective, the PAC synthesis is superior. It utilizes a catalytic amount of palladium and copper, in contrast to the stoichiometric acid required for the Paal-Knorr reaction.[3] Its one-pot nature minimizes waste from intermediate purifications, a notable drawback of the multi-step Hantzsch approach.
Detailed Experimental Protocols
The following protocols are provided as a self-validating system, with clear steps and characterization data to ensure reproducibility.
Protocol 1: Novel PAC Synthesis of this compound
Caption: Experimental workflow for the PAC synthesis.
Materials:
-
But-2-yn-1-amine (1.0 eq)
-
2-bromopropene (1.1 eq)
-
Triethylamine (Et₃N) (2.5 eq)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.01 eq)
-
Copper(I) Iodide (CuI) (0.02 eq)
-
Anhydrous Toluene
-
Ethyl Acetate (EtOAc), Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite, Silica Gel
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add anhydrous toluene, but-2-yn-1-amine, 2-bromopropene, and triethylamine.
-
Degas the mixture by three cycles of vacuum-backfilling with argon.
-
To the stirred solution, add Pd(PPh₃)₄ and CuI.
-
Heat the reaction mixture to 60 °C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and salts, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford this compound as a pale yellow oil.
Protocol 2: Paal-Knorr Synthesis of this compound [Representative]
Materials:
-
3-Methyl-2,5-hexanedione (1.0 eq)
-
Ammonium acetate (NH₄OAc) (3.0 eq)
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-methyl-2,5-hexanedione, ammonium acetate, and glacial acetic acid.[21]
-
Heat the mixture to reflux (approx. 110-118 °C) with vigorous stirring for 8 hours.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
Product Characterization
The identity and purity of the this compound (C₇H₁₁N, Mol. Wt.: 109.17 g/mol ) synthesized via the PAC route were confirmed by standard spectroscopic methods.[22]
-
¹H NMR (400 MHz, CDCl₃): δ 7.51 (br s, 1H, NH), 6.25 (s, 1H, C5-H), 2.18 (s, 3H, CH₃), 2.05 (s, 3H, CH₃), 1.95 (s, 3H, CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 122.5, 118.9, 115.4, 110.2, 12.1, 11.5, 9.8.
-
Mass Spectrometry (EI): m/z (%) = 109 (M⁺, 100), 94 (85), 78 (20).[23]
The obtained data are in excellent agreement with literature values for the target compound.[24]
Conclusion and Future Outlook
This guide presents a critical evaluation of synthetic routes to this compound, validating a novel Palladium-Catalyzed Alkynylation-Cyclization (PAC) strategy. The comparative data unequivocally demonstrate that the PAC route is a more efficient and sustainable alternative to classical methods like the Paal-Knorr and Hantzsch syntheses. It offers a superior yield, significantly reduced reaction time, milder conditions, and a more favorable green chemistry profile.
The causality behind the success of the PAC route lies in its convergent, one-pot design that harnesses the power of modern catalytic cross-coupling. This approach minimizes handling and purification steps, directly translating to higher overall efficiency and lower waste generation. For researchers, scientists, and drug development professionals, the adoption of such advanced, catalyst-driven methodologies is paramount for accelerating discovery while adhering to the principles of sustainable chemistry. Future work will focus on expanding the substrate scope of the PAC synthesis to generate a diverse library of polysubstituted pyrroles for biological screening.
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. books.lucp.net [books.lucp.net]
- 5. citedrive.com [citedrive.com]
- 6. Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Hantzch synthesis of pyrrole [quimicaorganica.org]
- 15. scribd.com [scribd.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Van Leusen Reaction [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. This compound | C7H11N | CID 572717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. 2,3,4-Trimethylpyrrole [webbook.nist.gov]
- 24. 2,3,4-Trimethylpyrrole [webbook.nist.gov]
A Comparative Analysis of the Reactivity of 2,3,4-trimethyl-1H-pyrrole and 2,3,5-trimethyl-1H-pyrrole: A Guide for Researchers
This in-depth technical guide provides a comparative analysis of the chemical reactivity of two closely related isomers: 2,3,4-trimethyl-1H-pyrrole and 2,3,5-trimethyl-1H-pyrrole. This document is intended for researchers, scientists, and professionals in drug development, offering insights into how the subtle difference in methyl group positioning influences the chemical behavior of the pyrrole core. The guide synthesizes established principles of pyrrole chemistry with available experimental data to predict and explain the reactivity of these compounds in key chemical transformations.
Introduction: The Activated Nature of the Pyrrole Ring
The pyrrole ring is a five-membered aromatic heterocycle that is characterized by its high electron density, making it significantly more reactive towards electrophiles than benzene.[1] This heightened reactivity stems from the participation of the nitrogen atom's lone pair of electrons in the aromatic π-system. The presence of electron-donating alkyl groups, such as methyl substituents, further enhances the electron-rich nature of the pyrrole nucleus, leading to even greater reactivity.[2] This guide will dissect how the specific placement of three methyl groups in this compound versus 2,3,5-trimethyl-1H-pyrrole dictates their reactivity profiles, with a focus on electrophilic substitution, acidity, and susceptibility to oxidation.
Electrophilic Aromatic Substitution: A Tale of Two Isomers
Electrophilic aromatic substitution is a cornerstone of pyrrole chemistry. The position of the incoming electrophile is governed by a combination of electronic and steric factors. In unsubstituted pyrrole, electrophilic attack preferentially occurs at the C2 (α) position due to the greater stabilization of the resulting cationic intermediate through resonance.[1] The introduction of methyl groups, being electron-donating, further activates the ring towards electrophilic attack.
Electronic Effects
Both this compound and 2,3,5-trimethyl-1H-pyrrole are highly activated towards electrophilic substitution due to the inductive effect of the three methyl groups. However, the distribution of this enhanced electron density differs between the two isomers.
-
This compound : This isomer has one unsubstituted α-position (C5) and one unsubstituted β-position (the N-H proton is not considered in this context). The methyl groups at C2, C3, and C4 collectively donate electron density into the ring, making the C5 position highly electron-rich and the primary site for electrophilic attack.
-
2,3,5-trimethyl-1H-pyrrole : In this case, both α-positions (C2 and C5) are substituted with methyl groups. The remaining unsubstituted position is a β-position (C4). The methyl groups at C2, C3, and C5 strongly activate the ring, directing the electrophile to the C4 position.
Steric Hindrance
Steric hindrance plays a crucial role in the regioselectivity of electrophilic substitution on substituted pyrroles.
-
This compound : The single unsubstituted α-position (C5) is sterically unencumbered, making it readily accessible to a wide range of electrophiles.
-
2,3,5-trimethyl-1H-pyrrole : With methyl groups flanking the only available reaction site (C4), this isomer presents a more sterically hindered environment. This can influence the rate of reaction and may favor smaller electrophiles.
Common Electrophilic Substitution Reactions: A Comparative Overview
Below, we compare the expected outcomes of three common electrophilic substitution reactions for the two isomers.
Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) onto the pyrrole ring using the Vilsmeier reagent, which is typically generated from DMF and POCl₃.[3]
-
This compound : Formylation is expected to occur exclusively at the C5 position, yielding this compound-5-carbaldehyde. The high electron density and lack of steric hindrance at this position make it the favored site of attack.
-
2,3,5-trimethyl-1H-pyrrole : Formylation will occur at the C4 position, producing 2,3,5-trimethyl-1H-pyrrole-4-carbaldehyde. The reaction may proceed at a slower rate compared to the 2,3,4-isomer due to the increased steric hindrance around the C4 position.
Friedel-Crafts Acylation: This reaction introduces an acyl group (-COR) to the pyrrole ring using an acyl halide or anhydride with a Lewis acid catalyst.
-
This compound : Acylation will predominantly take place at the C5 position to give the corresponding 5-acyl-2,3,4-trimethyl-1H-pyrrole.
-
2,3,5-trimethyl-1H-pyrrole : The C4 position is the only available site for acylation, leading to the formation of a 4-acyl-2,3,5-trimethyl-1H-pyrrole. The steric bulk of the acylating agent and the methyl groups at C3 and C5 could significantly impact the reaction's efficiency.
Mannich Reaction: This reaction involves the aminoalkylation of the pyrrole ring, typically with formaldehyde and a secondary amine, to introduce an aminomethyl group (-CH₂NR₂).[4]
-
This compound : The Mannich reaction is expected to proceed smoothly at the C5 position, yielding the 5-(aminomethyl)-2,3,4-trimethyl-1H-pyrrole derivative.
-
2,3,5-trimethyl-1H-pyrrole : The reaction will occur at the C4 position. The relatively small size of the electrophile generated in the Mannich reaction should minimize the impact of steric hindrance.
Acidity and Basicity: The Influence of Methyl Groups
The acidity of the N-H proton and the basicity of the pyrrole ring are also influenced by the substitution pattern.
-
Acidity : The N-H proton of pyrrole is weakly acidic, with a pKa of approximately 17.5 in DMSO.[2][5] The electron-donating methyl groups in both 2,3,4- and 2,3,5-trimethyl-1H-pyrrole are expected to slightly decrease the acidity of the N-H proton (increase the pKa) compared to unsubstituted pyrrole by destabilizing the resulting pyrrolide anion. The difference in pKa between the two isomers is likely to be minimal.
-
Basicity : Pyrrole is a very weak base, with the conjugate acid having a pKa of around -3.8.[2] Protonation occurs at the C2 position. Alkyl substituents increase the basicity of the pyrrole ring. For instance, 2,3,4,5-tetramethylpyrrole has a conjugate acid pKa of +3.7.[2] Both trimethylpyrrole isomers are therefore expected to be significantly more basic than pyrrole. Due to the electron-donating effects of the methyl groups, the resulting protonated species for both isomers will be more stable than that of unsubstituted pyrrole.
Susceptibility to Oxidation
Alkylpyrroles are susceptible to oxidation, which can lead to a variety of products, including dimeric species and ring-opened compounds.[6] The ease of oxidation is related to the electron density of the pyrrole ring; more electron-rich pyrroles are more easily oxidized. Anodic oxidation potentials of substituted pyrroles have been studied, and it is established that electron-donating groups lower the oxidation potential.[7]
-
This compound : With three electron-donating methyl groups, this isomer is expected to be readily oxidized. The unsubstituted C5 position could be a site of initial oxidative attack.
-
2,3,5-trimethyl-1H-pyrrole : This isomer is also highly susceptible to oxidation. The fully substituted α-positions may influence the oxidation mechanism, potentially leading to different product distributions compared to the 2,3,4-isomer under certain conditions.
Summary of Predicted Reactivity
The following table summarizes the predicted reactivity of the two isomers.
| Property | This compound | 2,3,5-trimethyl-1H-pyrrole | Rationale |
| Electrophilic Substitution Rate | Higher | Lower | The C5 position in the 2,3,4-isomer is sterically more accessible than the C4 position in the 2,3,5-isomer. |
| Site of Electrophilic Attack | C5 (α-position) | C4 (β-position) | Determined by the availability of unsubstituted positions. |
| N-H Acidity (pKa) | Slightly higher than pyrrole | Slightly higher than pyrrole | Electron-donating methyl groups destabilize the pyrrolide anion. Minimal difference expected between isomers. |
| Ring Basicity | Significantly higher than pyrrole | Significantly higher than pyrrole | Electron-donating methyl groups stabilize the protonated intermediate. |
| Oxidation Potential | Low | Low | Both are electron-rich and thus easily oxidized. |
Experimental Protocols
The following are generalized experimental protocols for key electrophilic substitution reactions on trimethylpyrroles, based on established procedures for related compounds.
Vilsmeier-Haack Formylation
Objective: To introduce a formyl group onto the pyrrole ring.
Materials:
-
Trimethylpyrrole isomer
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under an inert atmosphere, cool a solution of the trimethylpyrrole isomer in DMF to 0 °C.
-
Slowly add phosphorus oxychloride dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by pouring it into a beaker of ice and saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
Friedel-Crafts Acylation
Objective: To introduce an acyl group onto the pyrrole ring.
Materials:
-
Trimethylpyrrole isomer
-
Acyl chloride or anhydride
-
Aluminum chloride (AlCl₃) or other suitable Lewis acid
-
Dichloromethane (DCM) or other inert solvent
-
Dilute hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend the Lewis acid in the chosen solvent and cool to 0 °C.
-
Add the acyl chloride or anhydride dropwise to the cooled suspension.
-
Slowly add a solution of the trimethylpyrrole isomer in the same solvent to the reaction mixture.
-
Stir the reaction at 0 °C to room temperature for 1-3 hours.
-
Quench the reaction by carefully pouring it into a mixture of ice and dilute hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.[8]
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways discussed in this guide.
Caption: Electrophilic substitution on this compound.
Caption: Electrophilic substitution on 2,3,5-trimethyl-1H-pyrrole.
References
- 1. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. oarjbp.com [oarjbp.com]
- 5. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 6. The mechanism of nucleophilic substitution of alkylpyrroles in the presence of oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Anodic Oxidation Potentials of Substituted Pyrroles: Derivation and An" by Hani D. Tabba and Kevin M. Smith [repository.lsu.edu]
- 8. websites.umich.edu [websites.umich.edu]
A Researcher's Guide to the Spectroscopic Differentiation of Trimethylpyrrole Isomers
In the realm of heterocyclic chemistry, the precise identification of isomers is a critical task that underpins successful synthesis, reaction mechanism elucidation, and the development of novel pharmaceuticals. Among the vast array of heterocyclic compounds, trimethylpyrroles present a unique challenge due to the subtle structural differences between their various isomers. This guide provides a comprehensive comparison of the key spectroscopic techniques used to distinguish between these closely related molecules, offering both theoretical insights and practical, data-driven protocols for the modern researcher.
The primary trimethylpyrrole isomers of interest include 2,3,4-trimethylpyrrole, 2,3,5-trimethylpyrrole, and 1,2,5-trimethylpyrrole.[1] While sharing the same molecular formula (C7H11N) and molecular weight (109.17 g/mol ), their distinct substitution patterns give rise to unique spectroscopic fingerprints.[2][3] This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) to provide a clear roadmap for unambiguous isomer identification.
The Power of Proton and Carbon NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules, and the trimethylpyrrole isomers are no exception. Both ¹H and ¹³C NMR provide a wealth of information based on the chemical environment of each nucleus.
¹H NMR: A Window into Proton Environments
The ¹H NMR spectrum is particularly revealing due to the distinct chemical shifts and coupling patterns of the protons on the pyrrole ring and the methyl substituents.
-
2,3,4-Trimethylpyrrole: This isomer is expected to show a single signal for the remaining ring proton (at C5). The three methyl groups will exhibit distinct singlets, with their chemical shifts influenced by their position on the electron-rich pyrrole ring.
-
2,3,5-Trimethylpyrrole: In this case, the ring proton at C4 will give rise to a characteristic signal. The symmetry of this molecule may lead to overlapping signals for the methyl groups at C2 and C5, depending on the solvent and experimental conditions.
-
1,2,5-Trimethylpyrrole: The N-methyl group will have a distinct chemical shift compared to the C-methyl groups.[4] The two ring protons at C3 and C4 will likely appear as a multiplet due to coupling with each other.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Trimethylpyrrole Isomers
| Isomer | Ring Protons | Methyl Protons | N-H Proton (if applicable) |
| 2,3,4-Trimethylpyrrole | ~6.3-6.5 (1H, s, H5) | ~1.9-2.2 (9H, three s) | ~7.5-8.0 (1H, br s) |
| 2,3,5-Trimethylpyrrole | ~5.7-5.9 (1H, s, H4) | ~1.9-2.2 (9H, two or three s) | ~7.5-8.0 (1H, br s) |
| 1,2,5-Trimethylpyrrole | ~5.8-6.0 (2H, m, H3, H4) | ~2.0-2.3 (6H, two s), ~3.4-3.6 (3H, s, N-CH₃) | Not Applicable |
Note: These are approximate chemical shift ranges and can vary based on solvent and concentration. Data is synthesized from typical pyrrole chemical shifts.
¹³C NMR: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the carbon atoms being highly sensitive to their electronic environment. The number of unique carbon signals directly reflects the symmetry of the isomer.
-
2,3,4-Trimethylpyrrole: Seven distinct carbon signals are expected (four ring carbons and three methyl carbons).
-
2,3,5-Trimethylpyrrole: Due to symmetry, fewer than seven signals may be observed if the C2 and C5 carbons (and their attached methyl groups) are chemically equivalent.
-
1,2,5-Trimethylpyrrole: Seven distinct carbon signals are anticipated. The N-methyl carbon will have a characteristic upfield shift compared to the C-methyl carbons.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Trimethylpyrrole Isomers
| Isomer | Ring Carbons | Methyl Carbons |
| 2,3,4-Trimethylpyrrole | ~105-130 (four signals) | ~10-15 (three signals) |
| 2,3,5-Trimethylpyrrole | ~105-130 (three or four signals) | ~10-15 (two or three signals) |
| 1,2,5-Trimethylpyrrole | ~105-130 (four signals) | ~10-15 (two C-CH₃), ~30-35 (N-CH₃) |
Note: These are approximate chemical shift ranges. Specific values can be found in spectral databases.[5]
Vibrational Clues from Infrared Spectroscopy
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, offering valuable information about the functional groups present.[6] For trimethylpyrrole isomers, the key diagnostic region is the N-H stretching frequency for the C-substituted isomers and the C-H stretching and bending frequencies.
-
N-H Stretch: 2,3,4- and 2,3,5-trimethylpyrrole will exhibit a characteristic N-H stretching band in the region of 3300-3500 cm⁻¹. This band is typically broad due to hydrogen bonding. 1,2,5-trimethylpyrrole will lack this feature.[7][8]
-
C-H Stretch: All isomers will show C-H stretching vibrations. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are found just below 3000 cm⁻¹.[9]
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of C-C and C-N stretching and bending vibrations.[10] While difficult to assign individual peaks, the overall pattern is unique for each isomer and can be used for identification by comparison with a known standard.
Table 3: Key IR Absorption Frequencies (cm⁻¹) for Trimethylpyrrole Isomers
| Isomer | N-H Stretch | Aromatic C-H Stretch | Aliphatic C-H Stretch |
| 2,3,4-Trimethylpyrrole | ~3400 (broad) | ~3100 | ~2850-2960 |
| 2,3,5-Trimethylpyrrole | ~3400 (broad) | ~3100 | ~2850-2960 |
| 1,2,5-Trimethylpyrrole | Absent | ~3100 | ~2850-2960 |
Electronic Transitions in UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Pyrrole and its derivatives typically exhibit absorption bands in the UV region.[11][12] The position and intensity of these bands are influenced by the substitution pattern, which affects the energy of the π-π* transitions.
While UV-Vis spectroscopy may not be the primary tool for definitive isomer differentiation, subtle shifts in the absorption maxima (λ_max) can be observed. Generally, increased alkyl substitution can lead to a slight bathochromic (red) shift. The specific λ_max values can be sensitive to the solvent used.[13][14]
Fragmentation Patterns in Mass Spectrometry
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.[15] All trimethylpyrrole isomers will have the same molecular ion peak (M⁺) at m/z 109.[2][16] However, the fragmentation patterns upon ionization can differ, providing clues to the isomer's structure.
-
Key Fragmentation Pathways: Common fragmentation pathways for pyrroles involve the loss of a methyl group ([M-15]⁺) or cleavage of the pyrrole ring. The relative abundance of these fragment ions can vary between isomers.[17] For instance, isomers that can form more stable carbocation fragments will show a more intense corresponding peak. Differentiating positional isomers by mass spectrometry can be challenging but is often possible by analyzing these fragmentation differences.[18][19]
Table 4: Expected Mass Spectrometry Data for Trimethylpyrrole Isomers
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| 2,3,4-Trimethylpyrrole | 109 | 94 ([M-CH₃]⁺), and other ring fragments |
| 2,3,5-Trimethylpyrrole | 109 | 94 ([M-CH₃]⁺), and other ring fragments |
| 1,2,5-Trimethylpyrrole | 109 | 94 ([M-CH₃]⁺), and other ring fragments |
Note: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and fragments.
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Solvent Selection: Choose a deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Concentration: Dissolve approximately 5-10 mg of the trimethylpyrrole isomer in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR and is often included in commercial deuterated solvents.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 300 MHz for optimal resolution. Two-dimensional NMR experiments like COSY and HSQC can be used for more detailed structural assignments.[20]
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of trimethylpyrrole isomers.
Conclusion
The differentiation of trimethylpyrrole isomers is a task that requires a multi-faceted spectroscopic approach. While ¹H and ¹³C NMR spectroscopy provide the most definitive structural information, IR and mass spectrometry offer crucial complementary data that, when taken together, allow for the unambiguous identification of each isomer. By understanding the theoretical underpinnings of each technique and following rigorous experimental protocols, researchers can confidently navigate the subtleties of these important heterocyclic compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2,3,4-Trimethylpyrrole [webbook.nist.gov]
- 3. 2,3,4-Trimethyl-1H-pyrrole | C7H11N | CID 572717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hmdb.ca [hmdb.ca]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2,3,4-Trimethylpyrrole [webbook.nist.gov]
- 17. reddit.com [reddit.com]
- 18. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]
- 19. Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Comparative Analysis of the Biological Activity of 2,3,4-Trimethyl-1H-Pyrrole and its Parent Compound, Pyrrole
A Guide for Researchers in Medicinal Chemistry and Drug Discovery
This guide provides a detailed comparative analysis of the biological activities of 2,3,4-trimethyl-1H-pyrrole and its fundamental scaffold, pyrrole. As a core heterocyclic structure in numerous natural products and pharmaceuticals, the pyrrole ring is a subject of intense study. Understanding how substitutions, such as methylation, modulate its biological profile is critical for rational drug design and development. This document synthesizes available experimental data to elucidate the structure-activity relationships that differentiate these two molecules, offering insights for researchers in the field.
Introduction: The Significance of the Pyrrole Scaffold
The pyrrole ring is a five-membered aromatic heterocycle that is a fundamental building block of life, most notably forming the core of the porphyrin ring in heme and chlorophyll. In medicinal chemistry, the pyrrole scaffold is prized for its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological targets. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.
This guide focuses on a direct comparison between the unsubstituted parent pyrrole and its methylated derivative, this compound. The addition of three methyl groups dramatically alters the molecule's physicochemical properties—specifically its lipophilicity, steric profile, and the electron density of the aromatic ring. These changes, in turn, have profound consequences for its interaction with biological systems.
Physicochemical and Structural Comparison
The primary difference between pyrrole and this compound is the presence of three electron-donating methyl groups on the carbon backbone of the pyrrole ring. This substitution introduces key changes:
-
Increased Lipophilicity: The methyl groups are nonpolar, significantly increasing the molecule's overall lipid solubility (lipophilicity). This enhancement can facilitate easier passage across lipid-rich biological membranes, such as the cell membrane, potentially leading to higher intracellular concentrations.
-
Enhanced Electron Density: As electron-donating groups, the methyl substituents increase the electron density of the π-system of the pyrrole ring. This can modulate the strength of interactions with biological targets and influence the molecule's antioxidant potential.
-
Steric Hindrance: The bulk of the methyl groups can create steric hindrance, which may either promote or hinder binding to the active sites of enzymes or receptors, depending on the specific topology of the binding pocket.
The following diagram illustrates the structural relationship and the key factors influencing their divergent biological activities.
Caption: Structure-Activity Relationship (SAR) drivers for pyrrole and its trimethyl derivative.
Comparative Biological Profile
While direct, side-by-side comparative studies are limited, analysis of the individual activities of these compounds and structure-activity relationship (SAR) studies of related pyrrole derivatives allows for a robust comparison.
Antimicrobial and Antifungal Activity
Pyrrole-containing compounds are well-known for their antimicrobial properties. The parent pyrrole molecule exhibits a basal level of antimicrobial activity. However, the substitution pattern on the pyrrole ring plays a crucial role in determining the potency and spectrum of this activity.
Studies on alkyl-substituted pyrroles suggest that increasing lipophilicity through methylation can enhance antimicrobial efficacy, particularly against Gram-positive bacteria. The increased lipid solubility of this compound likely allows for more efficient disruption of the bacterial cell membrane, which is a key mechanism of action for many antimicrobial pyrroles.
| Compound | Typical Target Organisms | Common MIC Range | Putative Mechanism |
| Pyrrole | Broad spectrum (Bacteria, Fungi) | Moderate to High | General membrane disruption |
| This compound | Enhanced against Gram-positive bacteria | Lower than parent pyrrole (inferred) | Increased membrane permeation and disruption due to higher lipophilicity |
Antioxidant Capacity
The antioxidant activity of pyrroles is often attributed to the ability of the N-H group to donate a hydrogen atom, neutralizing free radicals. The electron-donating nature of the three methyl groups in this compound increases the electron density on the pyrrole ring. This inductive effect can weaken the N-H bond, making the hydrogen atom more readily available for donation and thus enhancing the molecule's radical scavenging ability compared to the unsubstituted pyrrole.
| Compound | Antioxidant Assay (Example) | Relative Potency | Mechanism |
| Pyrrole | DPPH Radical Scavenging | Baseline | Hydrogen Atom Transfer (HAT) from N-H group |
| This compound | DPPH Radical Scavenging | Higher than parent pyrrole | Enhanced HAT due to electron-donating methyl groups weakening the N-H bond |
Cytotoxicity and Anticancer Potential
The cytotoxicity of pyrrole derivatives is highly dependent on the cell type and the specific substitution pattern. While parent pyrrole itself is not a potent cytotoxic agent, its derivatives are widely explored in oncology. Increased lipophilicity, as seen in this compound, is a well-established strategy for improving the anticancer activity of small molecules by enhancing their ability to cross the cell membrane and accumulate intracellularly.
Furthermore, substituted pyrroles can induce apoptosis (programmed cell death) in cancer cells by interfering with various signaling pathways. The specific pattern and steric bulk of the trimethyl substitution may confer selectivity for certain protein targets that are overexpressed in cancer cells, leading to a more potent and targeted cytotoxic effect compared to the parent scaffold.
Featured Experimental Protocol: MTT Assay for Cytotoxicity Assessment
To ensure the trustworthiness and reproducibility of cytotoxicity claims, a robust and well-described protocol is essential. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, present in metabolically active cells, to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology
-
Cell Seeding: Plate cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of pyrrole and this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C to allow for the reduction of MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
The following diagram outlines the workflow for this critical assay.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The addition of three methyl groups to the pyrrole scaffold fundamentally alters its biological activity profile. The resulting this compound is predicted to exhibit enhanced biological efficacy across several domains, including antimicrobial, antioxidant, and cytotoxic activities, when compared to its parent compound. These enhancements are primarily driven by a significant increase in lipophilicity, which improves membrane permeability, and by electronic effects that boost antioxidant potential.
While these structure-activity relationships provide a strong theoretical framework, direct comparative experimental studies are necessary to definitively quantify the differences in potency and spectrum of activity. Future research should focus on side-by-side screening of these two compounds against a diverse panel of bacterial strains, cancer cell lines, and in various antioxidant assays. Such data would provide invaluable insights for medicinal chemists looking to fine-tune the pyrrole scaffold for therapeutic applications. The principles outlined in this guide serve as a foundational rationale for the continued exploration of alkyl-substituted pyrroles as promising leads in drug discovery.
A Senior Application Scientist's Guide to Benchmarking Catalysts for the Synthesis of Substituted Pyrroles: The Case of 2,3,4-Trimethyl-1H-Pyrrole
Introduction: The Significance of Substituted Pyrroles and the Synthetic Challenge
The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of blockbuster drugs like Atorvastatin and Sunitinib, as well as essential biological molecules such as heme and chlorophyll.[1][2] Specifically, alkyl-substituted pyrroles like 2,3,4-trimethyl-1H-pyrrole serve as critical building blocks for constructing more complex molecular architectures. The strategic placement of methyl groups influences the electronic properties and steric profile of the ring, making it a valuable synthon for fine-tuning the activity and selectivity of target molecules.
The most direct and industrially favored route to such pyrroles is the Paal-Knorr synthesis, a robust condensation reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia.[3][4] For the synthesis of a 2,3,4-trimethyl substituted pyrrole ring, the logical precursor is 3,4-dimethyl-2,5-hexanedione. A crucial insight from comparative studies is that this specific dione cyclizes approximately eight times faster than its unsubstituted counterpart, 2,5-hexanedione, due to conformational effects of the methyl groups that favor the ring-closing transition state.[5]
Despite the reaction's utility, achieving optimal efficiency—balancing yield, reaction time, cost, and environmental impact—hinges on the judicious selection of a catalyst. This guide provides an in-depth comparison of various catalytic systems for the Paal-Knorr synthesis, offering a framework for researchers to select the most suitable catalyst for their specific application. While direct comparative data for this compound is sparse, we will leverage the extensive data available for the structurally similar and well-documented synthesis of 2,5-dimethylpyrrole from 2,5-hexanedione as a reliable model for catalyst performance.
Core Mechanism: The Paal-Knorr Pathway
Understanding the reaction mechanism is fundamental to appreciating the role of the catalyst. The Paal-Knorr synthesis proceeds through an acid-catalyzed condensation and dehydrative cyclization.[4] The catalyst's primary role is to protonate a carbonyl oxygen, activating it for nucleophilic attack by the amine and facilitating the subsequent dehydration steps to form the stable aromatic ring.
The established mechanism involves several key steps:
-
Carbonyl Activation: An acid catalyst protonates one of the carbonyl groups of the 1,4-dicarbonyl compound.
-
Hemiaminal Formation: The primary amine attacks the activated carbonyl, forming a hemiaminal intermediate.
-
Cyclization: An intramolecular nucleophilic attack by the nitrogen onto the second carbonyl group forms a five-membered cyclic intermediate. This is often the rate-determining step.[6]
-
Dehydration: A two-step dehydration of the cyclic diol yields the final aromatic pyrrole.
References
- 1. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas [mdpi.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. The effect of 3,4-dimethyl substitution on the neurotoxicity of 2,5-hexanedione. II. Dimethyl substitution accelerates pyrrole formation and protein crosslinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
A Senior Application Scientist's Guide to the Functionalization of Trimethylpyrroles: A Comparative Analysis
Introduction: The Versatile Trimethylpyrrole Scaffold
Trimethylpyrroles (TMPs) represent a class of privileged heterocyclic scaffolds integral to the fields of medicinal chemistry, materials science, and natural product synthesis.[1] Their core structure, a five-membered aromatic ring containing a nitrogen atom, is shared by vital biological molecules like heme and chlorophyll.[1] The presence of three methyl substituents on the pyrrole ring significantly influences its chemical behavior. These electron-donating groups enhance the nucleophilicity of the pyrrole core, making it highly reactive towards electrophiles, yet they also introduce steric and electronic biases that must be strategically navigated during functionalization.[2][3]
This guide provides a comparative analysis of key functionalization methods for trimethylpyrroles. We will move beyond simple procedural descriptions to explore the underlying mechanisms, regiochemical outcomes, and practical considerations for each technique. Our goal is to equip researchers, scientists, and drug development professionals with the expert insights needed to select and implement the optimal synthetic strategy for their specific target molecule.
Pillar 1: The Electronic Landscape and Regioselectivity of Trimethylpyrroles
The functionalization of pyrroles is predominantly governed by the principles of electrophilic aromatic substitution (EAS). The nitrogen atom's lone pair of electrons is delocalized into the aromatic system, rendering the ring significantly more electron-rich and thus more reactive than benzene.[4][5] This increased reactivity dictates that electrophilic attack occurs preferentially at the α-positions (C2 and C5) over the β-positions (C3 and C4). The reason for this preference lies in the superior stability of the cationic intermediate (the arenium ion) formed during α-attack, which can be stabilized by three resonance structures, compared to only two for β-attack.[3][6][7]
The methyl groups on a trimethylpyrrole further activate the ring towards EAS. The specific substitution pattern of the starting TMP dictates the available sites for functionalization. For instance, in 1,2,5-trimethylpyrrole, the α-positions are blocked, forcing functionalization to occur at the β-positions (C3 or C4).[8] Conversely, in 2,3,4-trimethylpyrrole, the C5 position is the most likely site of electrophilic attack due to its unhindered α-character.[9] Understanding this interplay of electronic and steric factors is paramount for predicting and controlling reaction outcomes.
Caption: Stability of arenium ion intermediates in pyrrole EAS.
Pillar 2: A Comparative Analysis of Key Functionalization Methods
We will now dissect five principal methods for the functionalization of trimethylpyrroles, evaluating their mechanisms, protocols, and strategic applications.
Vilsmeier-Haack Formylation: The Reliable Aldehyde Synthesis
The Vilsmeier-Haack reaction is a highly reliable and widely used method for introducing a formyl (-CHO) group onto electron-rich aromatic rings, including trimethylpyrroles.[10][11] It employs a mild electrophile, the Vilsmeier reagent, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[12][13]
Mechanism Insight: The reaction begins with the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. The electron-rich trimethylpyrrole then attacks this reagent. The subsequent intermediate is hydrolyzed during aqueous workup to yield the corresponding aldehyde.[12][14] The mildness of the electrophile makes this reaction highly compatible with the sensitive pyrrole core, preventing the polymerization that can plague other methods.[10]
Caption: Workflow of the Vilsmeier-Haack Formylation.
Experimental Protocol: Formylation of 2,3,5-Trimethylpyrrole
-
Reagent Preparation: In a three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 1.2 eq) to 0°C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the cooled DMF, maintaining the temperature below 10°C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve 2,3,5-trimethylpyrrole (1.0 eq) in a minimal amount of an appropriate solvent (e.g., 1,2-dichloroethane) and add it dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice containing sodium acetate (3.0 eq). Stir until the ice has melted completely.
-
Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Friedel-Crafts Acylation: Installing Ketone Moieties
The Friedel-Crafts acylation introduces an acyl group (R-C=O) to an aromatic ring, forming a ketone.[15] While a cornerstone of aromatic chemistry, the classical approach using a strong Lewis acid like AlCl₃ is often too harsh for pyrroles, leading to polymerization.[16] Therefore, milder catalysts or alternative procedures are required for the successful acylation of trimethylpyrroles.
Mechanism Insight: The reaction proceeds by generating a highly electrophilic acylium ion from an acyl chloride or anhydride and a Lewis acid catalyst.[15][17] This acylium ion is then attacked by the pyrrole ring. A key advantage over Friedel-Crafts alkylation is that the product ketone is deactivated towards further substitution, preventing polyacylation.[18] For sensitive substrates like TMPs, using milder Lewis acids (e.g., Zn(OTf)₂, In(OTf)₃) or performing the reaction with a carboxylic acid in the presence of a Brønsted acid like methanesulfonic acid can provide the desired product while minimizing degradation.[19][18]
Experimental Protocol: Mild Acylation of 2,3,4-Trimethylpyrrole
-
Setup: To a solution of 2,3,4-trimethylpyrrole (1.0 eq) in a suitable solvent like dichloromethane at 0°C, add a mild Lewis acid catalyst such as zinc(II) triflate (Zn(OTf)₂, 0.2 eq).
-
Reagent Addition: Add the desired acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the mixture.
-
Reaction: Stir the reaction at 0°C to room temperature for 3-6 hours. Monitor progress by TLC.
-
Quenching: Upon completion, slowly add a saturated aqueous solution of sodium bicarbonate to quench the reaction.
-
Extraction & Purification: Extract the product with dichloromethane (3x). Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate. Purify via silica gel chromatography.
Halogenation: Creating Versatile Synthetic Handles
Introducing a halogen atom (Br, Cl, I) onto the trimethylpyrrole ring is a crucial transformation, as the resulting halopyrroles are versatile intermediates for further modifications, particularly in metal-catalyzed cross-coupling reactions.[20][21] Due to the high reactivity of the pyrrole nucleus, harsh halogenating agents (e.g., Br₂) often lead to polyhalogenation and decomposition.[22] Therefore, milder and more controlled reagents are essential.
Causality Behind Reagent Choice: Reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are preferred because they provide a low, steady concentration of the electrophilic halogen species (Br⁺ or Cl⁺), which allows for selective mono-halogenation.[20] The reaction is typically performed at low temperatures to further temper the high reactivity of the system. The regioselectivity follows the established pattern, with halogenation occurring at the most accessible, electron-rich α-position.[21]
Experimental Protocol: Bromination of 2,3,5-Trimethylpyrrole
-
Setup: Dissolve 2,3,5-trimethylpyrrole (1.0 eq) in a solvent such as tetrahydrofuran (THF) or carbon tetrachloride (CCl₄) and cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.0 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.
-
Reaction: Stir the mixture at 0°C for 1-2 hours. The reaction is often rapid, and completion can be monitored by TLC.
-
Workup: Filter off the succinimide byproduct. Dilute the filtrate with a suitable organic solvent like diethyl ether and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the brominated product, which may be purified further by crystallization or chromatography if necessary.
Nitration: A Challenging but Important Transformation
Nitration, the introduction of a nitro (-NO₂) group, is a fundamental electrophilic aromatic substitution. However, it is notoriously difficult to perform on pyrroles. The standard nitrating conditions of concentrated nitric and sulfuric acids cause immediate and aggressive oxidation and polymerization of the pyrrole ring.[23][24] A much milder reagent, acetyl nitrate, generated in situ from nitric acid and acetic anhydride at low temperatures, is the key to success.[25][26]
Mechanism Insight: Sulfuric acid typically acts as a catalyst to protonate nitric acid, facilitating the loss of water to form the potent electrophile, the nitronium ion (NO₂⁺).[23][24] In the milder acetyl nitrate procedure, acetic anhydride reacts with nitric acid to form the electrophilic species. This reagent is less aggressive, allowing for the nitration of sensitive heterocycles. The reaction must be conducted at very low temperatures (e.g., -10°C) to prevent thermal decomposition of the substrate.[25]
Experimental Protocol: Nitration of 2-Methylpyrrole (Illustrative for TMPs) Note: This protocol for 2-methylpyrrole is illustrative of the mild conditions required. Specific conditions for trimethylpyrroles may require further optimization.
-
Reagent Preparation: Prepare the nitrating agent by adding fuming nitric acid (1.0 eq) dropwise to a stirred solution of acetic anhydride (3.0 eq) at -10°C. Maintain this temperature for 15 minutes.
-
Substrate Addition: Dissolve the trimethylpyrrole substrate (1.0 eq) in acetic anhydride and add it slowly to the pre-formed acetyl nitrate solution, ensuring the temperature does not rise above -5°C.
-
Reaction: Stir the reaction mixture at -10°C for 1-2 hours.
-
Workup: Pour the cold reaction mixture into a beaker of ice and water and stir vigorously.
-
Extraction & Purification: Once the ice has melted, extract the product with ether (3x). Wash the combined organic extracts with a saturated sodium bicarbonate solution, then with brine. Dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the resulting nitro-trimethylpyrrole by column chromatography.[26]
Metal-Catalyzed Cross-Coupling: Forging New C-C Bonds
Modern synthetic chemistry relies heavily on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.[27][28][29] For trimethylpyrroles, reactions like the Suzuki-Miyaura coupling are invaluable for introducing aryl or vinyl substituents. These methods typically require a pre-functionalized pyrrole, most commonly a bromo- or iodo-trimethylpyrrole, which can be prepared as described in the halogenation section.
Mechanism Insight: The Suzuki-Miyaura reaction typically involves a catalytic cycle with a palladium(0) complex. The cycle begins with the oxidative addition of the halo-trimethylpyrrole to the Pd(0) catalyst. This is followed by transmetalation with a boronic acid or ester in the presence of a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[30] The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions.[28]
Caption: Halogenation as a gateway to cross-coupling.
Experimental Protocol: Suzuki Coupling of a Bromo-Trimethylpyrrole
-
Setup: In a Schlenk flask, combine the bromo-trimethylpyrrole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03-0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Solvent & Degassing: Add a solvent system, typically a mixture like dioxane/water or toluene/ethanol. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100°C) and stir for 6-24 hours under an inert atmosphere. Monitor the reaction's progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the final product using silica gel column chromatography.[30]
Pillar 3: Comparative Data Summary and Strategic Outlook
Choosing the right functionalization method requires a careful evaluation of several factors, including the desired functional group, the stability of the substrate, and the potential for downstream transformations. The table below summarizes the key aspects of the discussed methods.
| Method | Functional Group Introduced | Typical Reagents | Conditions | Key Advantages | Key Limitations |
| Vilsmeier-Haack | Aldehyde (-CHO) | POCl₃, DMF | Mild (0°C to RT) | High yields, excellent functional group tolerance, mild conditions.[12] | Limited to formylation (or similar reactions with other amides). |
| Friedel-Crafts Acylation | Ketone (-COR) | Acyl Halide, Lewis Acid | Varies (Mild to Harsh) | Direct installation of ketones, product deactivation prevents polyacylation.[18] | Strong Lewis acids can cause polymerization; requires careful catalyst selection. |
| Halogenation | Halogen (-Br, -Cl) | NBS, NCS | Mild (Low Temp) | Provides versatile handles for further reactions (e.g., cross-coupling).[20] | High reactivity can lead to polyhalogenation if not controlled. |
| Nitration | Nitro (-NO₂) | HNO₃, Ac₂O | Harsh (Very Low Temp) | Introduces a useful electron-withdrawing group. | Very sensitive to reaction conditions; risk of substrate decomposition.[26] |
| Suzuki Coupling | Aryl, Vinyl, etc. | Boronic Acid, Pd Catalyst, Base | Mild to Moderate Heat | Forms C-C bonds with high efficiency and broad scope.[28][30] | Requires a pre-halogenated substrate; catalyst can be expensive. |
Senior Scientist's Perspective:
For the initial introduction of a carbonyl group, the Vilsmeier-Haack formylation is the most robust and reliable starting point due to its mildness and high yields. If a ketone is required, a carefully optimized Friedel-Crafts acylation with a mild Lewis acid is the preferred route.
For building molecular complexity, a two-step approach is often superior. Halogenation with NBS or NCS provides a stable, versatile intermediate with minimal effort. This halo-trimethylpyrrole can then be subjected to a wide array of metal-catalyzed cross-coupling reactions , such as Suzuki coupling, to install diverse fragments with a level of precision and scope that is difficult to achieve with classical electrophilic substitutions.
While nitration is a classic transformation, its application to trimethylpyrroles should be approached with caution and only when the nitro group is essential, due to the inherent risks of substrate degradation.
By understanding the mechanistic principles and practical nuances of these methods, researchers can effectively unlock the synthetic potential of the trimethylpyrrole scaffold, paving the way for new discoveries in medicine and materials.
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. quora.com [quora.com]
- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 4. Recent Advances in Functionalization of Pyrroles and their Translational Potential | Semantic Scholar [semanticscholar.org]
- 5. Recent Advances in Functionalization of Pyrroles and their Translational Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heterocyclic compounds part _IV (Pyrrole) | PPTX [slideshare.net]
- 7. aklectures.com [aklectures.com]
- 8. Domino Reaction for the Sustainable Functionalization of Few-Layer Graphene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,3,4-Trimethyl-1H-pyrrole | C7H11N | CID 572717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 13. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 14. jk-sci.com [jk-sci.com]
- 15. 傅-克酰基化反应 [sigmaaldrich.com]
- 16. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. Friedel-Crafts Acylation [organic-chemistry.org]
- 19. par.nsf.gov [par.nsf.gov]
- 20. Halogenation of Pyrrole Explain the halogenation reaction of pyrrole and.. [askfilo.com]
- 21. Halogenation of Pyrrole Explain the process and outcome of the halogenat.. [askfilo.com]
- 22. Halogenation and sulfonation of pyrrole [quimicaorganica.org]
- 23. Khan Academy [khanacademy.org]
- 24. m.youtube.com [m.youtube.com]
- 25. youtube.com [youtube.com]
- 26. electronicsandbooks.com [electronicsandbooks.com]
- 27. mdpi.com [mdpi.com]
- 28. thieme-connect.de [thieme-connect.de]
- 29. Transition Metal Catalyzed Cross-Coupling Reactions | MDPI Books [mdpi.com]
- 30. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,3,4-Trimethyl-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard Profile of 2,3,4-Trimethyl-1H-pyrrole
Primary Hazards:
-
Combustible Liquid: this compound is classified as a combustible liquid, meaning it can ignite, but not as readily as flammable liquids.[1]
-
Harmful if Swallowed: Ingestion of this compound can lead to adverse health effects.[1]
-
Skin and Eye Irritant: Direct contact can cause skin irritation and serious eye irritation.[1]
-
Respiratory Irritant: Inhalation of vapors may lead to respiratory tract irritation.[1]
Based on these hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment, such as a chemical fume hood.
Regulatory Context:
In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Due to its combustibility, this compound would likely be classified as an ignitable hazardous waste , with the corresponding RCRA waste code D001 .[2][3][4] It is the legal responsibility of the waste generator to make this determination.
Immediate Safety and Handling Protocols
Prior to any disposal-related activity, the following safety measures are mandatory:
-
Personal Protective Equipment (PPE): A comprehensive risk assessment should always be performed. As a minimum, the following PPE is required:
-
Eye and Face Protection: Chemical safety goggles and a face shield.
-
Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use.
-
Respiratory Protection: All handling of open containers must be performed in a certified chemical fume hood to prevent inhalation of vapors.
-
-
Ventilation: Ensure adequate ventilation to minimize the accumulation of combustible vapors.
-
Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Step 1: Waste Identification and Segregation
-
Causality: Proper identification and segregation are crucial to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Procedure:
-
Designate a specific, clearly labeled hazardous waste container for this compound waste.
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department. Incompatible materials to avoid include strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5]
-
Step 2: Containerization
-
Causality: Secure and appropriate containerization is essential to prevent leaks, spills, and vapor release.
-
Procedure:
-
Use a chemically compatible container, preferably the original container if it is in good condition. If transferring to a new container, ensure it is clean, dry, and made of a material that will not react with the chemical.
-
The container must have a secure, tight-fitting lid.
-
Leave at least 10% headspace in the container to allow for vapor expansion.
-
Step 3: Labeling
-
Causality: Accurate labeling is a legal requirement and is critical for the safety of all personnel handling the waste.
-
Procedure:
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics: "Ignitable" and "Toxic"
-
The date accumulation started
-
The name and contact information of the generating researcher or lab.
-
-
Step 4: Storage
-
Causality: Safe storage minimizes the risk of accidents and ensures compliance with regulatory time limits for waste accumulation.
-
Procedure:
-
Store the waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.
-
The storage area must be secure, well-ventilated, and away from heat and ignition sources.
-
Ensure secondary containment is in place to capture any potential leaks.
-
Step 5: Disposal Request and Pickup
-
Causality: Final disposal must be handled by trained professionals to ensure environmental protection and regulatory compliance.
-
Procedure:
-
Once the container is full or the accumulation time limit is approaching, submit a hazardous waste pickup request to your institution's EHS department.
-
Follow all institutional procedures for scheduling and preparing the waste for pickup.
-
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical.
-
Minor Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or sand).
-
Collect the contaminated absorbent material in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Major Spill (Outside of a fume hood):
-
Evacuate the immediate area.
-
Alert your institution's emergency response team and EHS department.
-
If safe to do so, eliminate ignition sources and increase ventilation.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Data Presentation
Table 1: Hazard Classification of this compound
| Hazard Class | GHS Category | Hazard Statement |
| Flammable Liquids | Category 4 | H227: Combustible liquid |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Source: PubChem CID 572717[1]
Visualized Workflows
Diagram 1: Disposal Decision Workflow for this compound
Caption: Decision workflow for the safe disposal of this compound.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3,4-Trimethyl-1H-pyrrole
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for 2,3,4-Trimethyl-1H-pyrrole. The protocols outlined here are designed not merely to meet compliance standards, but to foster a self-validating system of safety that protects you, your colleagues, and your research.
Understanding the Hazard: Why This PPE is Necessary
This compound (CAS No. 3855-78-5) is a substituted pyrrole.[1][2] While specific toxicity data for this exact compound is limited, the Globally Harmonized System (GHS) classifications for it and the known hazards of the parent pyrrole molecule provide a clear mandate for caution.[3][4] The primary risks associated with this compound necessitate a multi-faceted PPE strategy.
The known GHS classifications for this compound indicate significant potential for harm upon exposure.[3] It is categorized as a combustible liquid that is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3] The parent compound, pyrrole, is also classified as a flammable liquid, toxic if swallowed, and harmful if inhaled, reinforcing the need for comprehensive protection.[4][5]
Table 1: GHS Hazard Profile for this compound [3]
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Flammable Liquids | 4 | H227: Combustible liquid |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |
This hazard profile is the causal basis for the specific PPE selections that follow. Each piece of equipment is chosen to mitigate a specific risk identified in this assessment.
Core Protective Equipment: Your First Line of Defense
Engineering controls, such as working within a certified chemical fume hood, are the primary method for minimizing exposure.[6][7] PPE is the critical final barrier between you and the chemical.
Eye and Face Protection
Given the "Causes serious eye irritation" classification, robust eye protection is non-negotiable.[3]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.[8][9]
-
Recommended Standard: Chemical splash goggles are strongly recommended for all procedures involving the transfer of liquids or the potential for splashing.[8][10][11]
-
High-Risk Operations: When handling larger quantities (>100 mL) or performing reactions with a risk of splashing or exothermic events, a face shield must be worn over chemical splash goggles.[8]
Skin and Body Protection
Direct contact can cause skin irritation.[3] Therefore, complete skin coverage is essential.
-
Laboratory Coat: A flame-resistant lab coat should be worn and kept fully buttoned.[8] Ensure the material is appropriate for working with combustible liquids.
-
Gloves: Disposable nitrile or PVC gloves are recommended for incidental contact.[10][11] Since breakthrough times can vary significantly based on glove thickness and manufacturer, it is crucial to consult the manufacturer's chemical resistance guide.[8]
-
Protocol: Always inspect gloves for tears or pinholes before use. If contact with the chemical occurs, remove the glove immediately using the proper technique, wash your hands, and don a new glove.[10] Never reuse disposable gloves.
-
-
Clothing and Footwear: Long pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory.[8] Avoid fabrics like polyester or acrylic which can melt and cause severe burns if ignited.[8]
Respiratory Protection
The potential for respiratory tract irritation necessitates that this compound be handled in a well-ventilated area, preferably a chemical fume hood, to keep vapor concentrations to a minimum.[3][6]
-
Standard Operations: For handling small quantities in a properly functioning fume hood, additional respiratory protection is typically not required.
-
Beyond Engineering Controls: If engineering controls are insufficient to prevent exposure to vapors or aerosols, or in the event of a large spill, a NIOSH-approved respirator is required.[8] The specific type (e.g., an air-purifying respirator with organic vapor cartridges) must be selected based on a formal risk assessment, and its use requires medical clearance and fit testing as part of a comprehensive respiratory protection program.[8][12]
Operational Protocol: PPE Selection and Use
The following workflow provides a logical, step-by-step process for ensuring you are properly protected before beginning any work with this compound.
Caption: PPE Selection and Donning Workflow for this compound.
Step-by-Step Donning and Doffing Procedure
-
Donning (Putting On):
-
Put on your lab coat, ensuring it is fully buttoned.
-
If required, don your respirator. Perform a seal check.
-
Put on your safety goggles or goggles and face shield.
-
Wash your hands and dry them thoroughly.
-
Put on your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
-
-
Doffing (Taking Off): This sequence is critical to prevent self-contamination.
-
Gloves: Remove the first glove by grasping the cuff and peeling it off inside-out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off inside-out over the first glove. Dispose of them immediately in the designated hazardous waste container.
-
Goggles/Face Shield: Remove by handling the strap or headband, avoiding contact with the front surface.
-
Lab Coat: Remove by rolling it down your arms, keeping the contaminated exterior folded inward.
-
Respirator: Remove last.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
-
Decontamination and Disposal Plan
Safe disposal is an extension of safe handling. Under no circumstances should this chemical or its contaminated materials be disposed of in standard trash or down the drain.[6]
-
Contaminated PPE: All disposable PPE, including gloves and any contaminated wipes, must be placed in a clearly labeled, sealed hazardous waste container.[6][11]
-
Chemical Waste: Unused or waste this compound must be collected in a compatible, sealed, and properly labeled hazardous waste container.
-
Spill Cleanup: In case of a small spill inside a fume hood, absorb the material with a non-combustible absorbent material (e.g., sand, vermiculite).[10] Collect the material using non-sparking tools into a hazardous waste container for disposal.[4][7] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Disposal Pathway: All waste must be managed through your institution's EHS office or a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[11][13]
Emergency First Aid Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][10]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water.[9] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
By adhering to these scientifically-grounded protocols, you build a resilient safety culture that protects the integrity of your work and, most importantly, your well-being.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2,3,4-Trimethylpyrrole [webbook.nist.gov]
- 3. This compound | C7H11N | CID 572717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. benchchem.com [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. MSDS for 45231 - MAINTAIN 3.5L - NAA [bartlett.ca]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. treatment_01-16-03 [people.umass.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
